molecular formula C4H2F6O3 B105889 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid CAS No. 662-22-6

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Cat. No.: B105889
CAS No.: 662-22-6
M. Wt: 212.05 g/mol
InChI Key: CMQUGOHGJUTDGZ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C4H2F6O3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O3/c5-3(6,7)2(13,1(11)12)4(8,9)10/h13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQUGOHGJUTDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369341
Record name 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00369341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662-22-6
Record name 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This document details the primary synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as 2-bis(trifluoromethyl)-2-hydroxypropanoic acid, is a fluorinated organic compound of significant interest in medicinal and materials chemistry. The presence of two trifluoromethyl groups imparts unique properties, including high acidity, thermal stability, and the ability to influence the biological activity of larger molecules. This guide focuses on the most common and practical synthetic route to this valuable compound.

Core Synthetic Pathway

The principal synthesis of this compound proceeds through a two-step process:

  • Cyanohydrin Formation: The reaction of hexafluoroacetone with a cyanide salt, typically sodium or potassium cyanide, to form the corresponding cyanohydrin intermediate, 2,2-bis(trifluoromethyl)glycolonitrile.

  • Hydrolysis: The subsequent hydrolysis of the cyanohydrin's nitrile group under acidic conditions to yield the final carboxylic acid product.

This pathway is an adaptation of the well-established cyanohydrin reaction, a reliable method for the formation of α-hydroxy acids from ketones.

Reaction Mechanism and Experimental Workflow

The overall synthetic process can be visualized as a straightforward workflow, beginning with the nucleophilic addition of cyanide to hexafluoroacetone, followed by the hydrolysis of the resulting nitrile.

A high-level overview of the synthesis workflow.

The reaction mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of hexafluoroacetone. This is followed by protonation of the resulting alkoxide. The subsequent hydrolysis of the nitrile group proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and finally, cleavage to the carboxylic acid and an ammonium ion.

Reaction_Mechanism cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Hydrolysis HFA Hexafluoroacetone Alkoxide Tetrahedral Alkoxide Intermediate HFA->Alkoxide + CN⁻ CN Cyanide Ion (CN⁻) Cyanohydrin 2,2-bis(trifluoromethyl)glycolonitrile Alkoxide->Cyanohydrin + H⁺ Nitrile Cyanohydrin ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H⁺ Iminol Iminol Tautomer ProtonatedNitrile->Iminol + H₂O, -H⁺ Amide Amide Intermediate Iminol->Amide Tautomerization CarboxylicAcid Final Product Amide->CarboxylicAcid + H₂O, -NH₄⁺

The reaction mechanism for the synthesis.

Detailed Experimental Protocols

The following protocols are based on established chemical principles for cyanohydrin formation and hydrolysis and are adapted for the specific synthesis of this compound.

4.1. Step 1: Synthesis of 2,2-bis(trifluoromethyl)glycolonitrile

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser is charged with a solution of sodium cyanide (1.0 eq) in anhydrous acetonitrile.

  • Addition of Hexafluoroacetone: The flask is cooled to 0°C using an ice bath. Hexafluoroacetone (1.1 eq) is then slowly added dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature below 5°C.

  • Reaction Monitoring: The reaction is stirred at 0°C for an additional 2 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.

  • Work-up: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2-bis(trifluoromethyl)glycolonitrile.

4.2. Step 2: Hydrolysis to this compound

  • Reaction Setup: The crude 2,2-bis(trifluoromethyl)glycolonitrile from the previous step is placed in a round-bottom flask equipped with a reflux condenser.

  • Acid Hydrolysis: A 6 M solution of hydrochloric acid is added to the flask, and the mixture is heated to reflux (approximately 100-110°C) with vigorous stirring.

  • Reaction Monitoring: The hydrolysis is typically complete within 12-24 hours. The reaction can be monitored by TLC or by the cessation of ammonia evolution.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound as a crystalline solid.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
HexafluoroacetoneC₃F₆O166.02-129-27
2,2-bis(trifluoromethyl)glycolonitrileC₄HF₆NO193.05N/AN/A
This compoundC₄H₂F₆O₃212.06[2]82-86153

Table 2: Crystallographic Data for this compound [2]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)5.9949(2)
b (Å)6.4007(2)
c (Å)18.5642(6)
V (ų)712.34(4)
Z4

Table 3: Expected Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2,2-bis(trifluoromethyl)glycolonitrile~4.5 (s, 1H, OH)~115 (CN), ~75 (q, C-OH), ~120 (q, CF₃)~-75 (s)
This compound~10-12 (br s, 1H, COOH), ~5 (br s, 1H, OH)~170 (COOH), ~78 (q, C-OH), ~122 (q, CF₃)~-73 (s)

Note: Expected chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Safety Considerations

  • Hexafluoroacetone: is a toxic, nonflammable gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanide Salts: Sodium and potassium cyanide are highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. In case of contact, seek immediate medical attention. Do not mix with acids, as this will liberate highly toxic hydrogen cyanide gas.

  • Hydrochloric Acid: is a corrosive acid. Handle with appropriate PPE, including acid-resistant gloves and safety goggles.

Conclusion

The synthesis of this compound via the cyanohydrin of hexafluoroacetone is a robust and efficient method. This guide provides the necessary theoretical and practical information for its successful preparation in a laboratory setting. The unique properties of this compound make it a valuable building block for the development of novel pharmaceuticals and advanced materials.

References

In-Depth Technical Guide: Physicochemical Properties of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid. This fluorinated carboxylic acid serves as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals, where the incorporation of trifluoromethyl groups can significantly enhance biological activity and metabolic stability.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of relevant chemical and experimental workflows.

Core Physicochemical Properties

The unique structural features of this compound, notably the presence of two trifluoromethyl groups alpha to a carboxylic acid and a hydroxyl group, impart distinct chemical characteristics. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₄H₂F₆O₃[3]
Molecular Weight 212.06 g/mol [3]
Melting Point 82-86 °C
Boiling Point 153 °C
pKa Estimated < 2Inferred from related structures
Solubility Soluble in water and various organic solvents[2]
Appearance White to light yellow powder/crystalline solid

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: A broad singlet for the carboxylic acid proton (typically δ 10-13 ppm), a singlet for the hydroxyl proton (variable chemical shift), and a singlet for the methine proton.

  • ¹³C NMR: Resonances for the carboxylic carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, and the trifluoromethyl carbons.

  • ¹⁹F NMR: A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups.

  • FTIR (Infrared Spectroscopy): Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and the O-H stretch of the alcohol group (~3200-3600 cm⁻¹).

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Protocol:

  • A precisely weighed sample of the acid is dissolved in a known volume of deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is allowed to settle, and an aliquot of the clear supernatant is carefully removed.

  • The concentration of the dissolved compound in the aliquot is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Chemical Synthesis and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate a potential synthetic route for this compound and a general workflow for pKa determination.

G Synthesis of this compound A Hexafluoroacetone C Intermediate Cyanohydrin A->C + B Cyanide Source (e.g., HCN) B->C E This compound C->E D Acid Hydrolysis (e.g., HCl, H₂O) D->E

Caption: A plausible synthetic route to the target compound via a cyanohydrin intermediate.

G Workflow for pKa Determination by Potentiometric Titration A Prepare aqueous solution of the acid C Titrate with standardized base A->C B Calibrate pH electrode B->C D Record pH after each addition C->D E Plot titration curve (pH vs. volume) D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid (C₄H₂F₆O₃), a molecule of interest in the fields of medicinal chemistry and materials science. A comprehensive understanding of its solid-state conformation and intermolecular interactions is crucial for predicting its physicochemical properties, designing derivatives, and understanding its potential biological activity. This document summarizes the key crystallographic data, details the experimental procedures for its structural determination, and visualizes the intricate network of interactions that govern its crystalline assembly.

Crystallographic and Refinement Data at a Glance

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are presented below, offering a snapshot of the molecule's solid-state characteristics.

Crystal Data
ParameterValue
Chemical FormulaC₄H₂F₆O₃
Formula Weight212.06 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a5.9949 (2) Å
b6.4007 (2) Å
c18.5642 (6) Å
Volume (V)712.34 (4) ų
Z4
RadiationMo Kα
Temperature (T)200 K
Data Collection and Refinement
ParameterValue
DiffractometerBruker APEXII CCD
Absorption CorrectionMulti-scan
Measured Reflections3824
Independent Reflections1052
R_int0.010
R[F² > 2σ(F²)]0.029
wR(F²)0.076
Goodness-of-fit (S)1.05
Parameters120

Molecular Geometry and Supramolecular Assembly

In the crystalline state, the this compound molecule exhibits near Cₛ symmetry.[1] A notable feature of its conformation is the near coplanarity of the carboxylic acid group with the C-OH moiety, with an O=C-C-O(H) torsion angle of just 5.5 (2)°.[1] This planarity is indicative of an intramolecular hydrogen bond.

The crystal packing is dominated by a network of intermolecular O-H···O hydrogen bonds. These interactions link the molecules into supramolecular chains that propagate along the a-axis direction.[1] Specifically, the carboxylic acid group acts as a hydrogen bond donor to the hydroxyl group of an adjacent molecule, which in turn donates a hydrogen bond to the carbonyl oxygen of the first molecule.[1]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages:

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal of the compound with dimensions 0.53 × 0.53 × 0.34 mm was selected and mounted on a Bruker APEXII CCD diffractometer.[1] The crystal was maintained at a constant temperature of 200 K during data collection.[1] The diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data using SADABS.[1]

Structure Solution and Refinement

The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. The hydrogen atom parameters were constrained during the refinement process.[1] The final refinement statistics, including R-factors and goodness-of-fit, indicate a high-quality structural determination.[1]

Visualizing the Crystal Engineering

The following diagrams illustrate the experimental workflow for the crystal structure determination and the resulting hydrogen bonding network that defines the supramolecular architecture of this compound.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_selection Single Crystal Selection mounting Mounting on Diffractometer crystal_selection->mounting cooling Cooling to 200 K mounting->cooling xray_exposure X-ray Exposure (Mo Kα) cooling->xray_exposure data_acquisition Data Acquisition xray_exposure->data_acquisition absorption_correction Absorption Correction (SADABS) data_acquisition->absorption_correction structure_solution Structure Solution (SHELXS97) absorption_correction->structure_solution refinement Full-Matrix Least-Squares Refinement (SHELXL97) structure_solution->refinement anisotropic_refinement Anisotropic Refinement of Non-H Atoms refinement->anisotropic_refinement h_atom_treatment Constrained H-Atom Refinement anisotropic_refinement->h_atom_treatment final_model Final Structural Model h_atom_treatment->final_model

Experimental workflow for crystal structure determination.

hydrogen_bonding_network cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 cluster_intramolecular Intramolecular Interaction M1_COOH Carboxylic Acid (Donor) M2_OH Hydroxyl Group (Donor) M1_COOH->M2_OH Intermolecular H-Bond M1_OH Hydroxyl Group (Acceptor) M1_CO Carbonyl Oxygen (Acceptor) M2_OH->M1_CO Intermolecular H-Bond M2_COOH_O Carbonyl Oxygen (Acceptor) Intra_OH Hydroxyl H (Donor) Intra_COOH_O Carbonyl O (Acceptor) Intra_OH->Intra_COOH_O Intramolecular H-Bond

Hydrogen bonding interactions in the crystal structure.

References

Spectroscopic and Structural Analysis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic and structural data for 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid (CAS RN: 662-22-6). While a complete set of spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) is not publicly available, this document compiles the existing structural information and presents generalized, detailed experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers working with this and structurally related fluorinated compounds.

Physicochemical and Crystallographic Data

While comprehensive spectroscopic data remains elusive in the public domain, some key physical and crystallographic properties of this compound have been reported. This information is summarized in the tables below.

Table 1: Physicochemical Properties [1][2]

PropertyValue
CAS Number 662-22-6
Molecular Formula C₄H₂F₆O₃
Molecular Weight 212.05 g/mol
Melting Point 82 - 86 °C
Boiling Point 153 °C
Appearance White to light yellow powder/crystalline solid
Purity ≥ 98%

Table 2: Crystallographic Data [3]

ParameterValue
Crystal System Orthorhombic
Space Group Pnma
a (Å) 5.9949 (2)
b (Å) 6.4007 (2)
c (Å) 18.5642 (6)
V (ų) 712.34 (4)
Z 4
Temperature (K) 200

Spectroscopic Data (Note on Availability)

Extensive searches of scientific databases and literature have not yielded publicly available Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), or Mass Spectrometry (MS) data for this compound. Commercial suppliers indicate that the spectra conform to the structure, but the data itself is not provided[2]. The following sections, therefore, provide detailed, generalized experimental protocols that can be employed to obtain this critical spectroscopic information.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques required for the full characterization of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the O-H, C=O, C-O, and C-F stretching and bending vibrations.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Sufficient pressure is applied to ensure good contact between the sample and the crystal. This is often the simplest and preferred method for solid samples.

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded.

    • The sample is placed in the beam path, and the spectrum is recorded.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the environment of the fluorine atoms within the molecule.

3.2.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or chloroform-d). The choice of solvent is critical to avoid exchange of the acidic protons (hydroxyl and carboxylic acid). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to identify the protons in the molecule. The acidic protons are expected to be broad and may exchange with residual water in the solvent.

3.2.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent as for ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C and the presence of fluorine, a larger number of scans and a longer relaxation delay may be necessary.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (though not directly applicable here, it's a standard technique for carbon analysis).

  • Data Analysis: Analyze the chemical shifts of the carbon signals. The signals will likely show coupling to the fluorine atoms (C-F coupling).

3.2.3. ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

  • Instrumentation: An NMR spectrometer equipped with a fluorine probe.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • A common reference standard is CFCl₃ (trichlorofluoromethane) or an external standard.

  • Data Analysis: Analyze the chemical shifts and coupling patterns of the fluorine signals. The two trifluoromethyl groups are expected to be chemically equivalent and should appear as a single signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with a suitable ionization source.

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and is often coupled with liquid chromatography (LC-MS). It is likely to produce the deprotonated molecule [M-H]⁻ in negative ion mode.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This may require derivatization of the carboxylic acid and hydroxyl groups to increase volatility (e.g., silylation). Electron Impact (EI) ionization would then be used, which would likely lead to significant fragmentation.

  • Data Acquisition:

    • Direct Infusion: The sample solution is directly infused into the ionization source.

    • LC-MS or GC-MS: The sample is first separated by chromatography before entering the mass spectrometer.

    • Acquire a full scan mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak (or pseudomolecular ion, e.g., [M-H]⁻).

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of H₂O, CO₂, CF₃).

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and structural analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Characterization Sample 3,3,3-trifluoro-2-hydroxy-2- (trifluoromethyl)propanoic acid IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR MS Mass Spectrometry (ESI or GC-MS) Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Spectroscopic Analysis Workflow

References

The Strategic Role of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid in Advanced Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, a pivotal building block in modern medicinal and agricultural chemistry. While not possessing a direct pharmacological mechanism of action itself, its strategic incorporation into larger molecules imparts significant enhancements to their biological activity and pharmacokinetic profiles. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's contribution to the enhanced efficacy of active pharmaceutical ingredients (APIs) and agrochemicals.

Core Functionality: A Strategic Synthetic Intermediate

This compound is primarily utilized as a specialized intermediate in organic synthesis.[1][2] Its value lies in the two trifluoromethyl (-CF3) groups attached to a central carbon atom. These groups are strategically introduced into target molecules to leverage their unique electronic and steric properties. The "mechanism of action" of this compound is therefore indirect, manifesting through the profoundly altered physicochemical and biological properties of the final products it helps create.[1][3]

The presence of trifluoromethyl groups can dramatically influence a molecule's behavior in a biological system.[4][5] By incorporating this fluorinated building block, chemists can fine-tune the properties of drug candidates and agricultural chemicals to achieve desired therapeutic or pesticidal effects.

The Impact of Trifluoromethyl Groups on Molecular Properties

The introduction of trifluoromethyl groups into a molecular scaffold is a well-established strategy in drug design to enhance a compound's overall performance.[6][7] The key advantages conferred by these groups are summarized below.

Property EnhancedDescriptionQuantitative Impact (General Trends)
Metabolic Stability The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[4][8] This leads to a longer half-life of the drug in the body.Can significantly increase plasma half-life (t½) and reduce metabolic clearance.
Lipophilicity The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[4][8]Increases the logarithm of the partition coefficient (logP), a measure of lipophilicity.
Binding Affinity The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the entire molecule.[5][8] This can lead to stronger interactions with biological targets, such as enzymes or receptors, through enhanced hydrogen bonding or other non-covalent interactions.Can lead to lower IC50 or EC50 values, indicating higher potency.
Bioavailability By improving both metabolic stability and membrane permeability, the incorporation of -CF3 groups can lead to a significant increase in the overall bioavailability of a drug.[5][9]Increases the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
pKa Modification The electron-withdrawing effect of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, which can influence the ionization state of a molecule at physiological pH and affect its solubility and target engagement.[8]Can decrease the pKa of nearby amines or increase the acidity of carboxylic acids.

Experimental Protocols: A Generalized Approach to Synthesis

While specific reaction conditions are proprietary and substrate-dependent, the following represents a generalized workflow for the incorporation of this compound into a target molecule. This typically involves the formation of an ester or amide bond.

General Protocol for Amide Bond Formation:
  • Activation of the Carboxylic Acid: this compound (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (1.1 equivalents) and a base, such as triethylamine or diisopropylethylamine (1.2 equivalents), are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Nucleophilic Attack: The desired amine (1 equivalent) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated byproducts. The filtrate is washed sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step A Carboxylic Acid Activated_Ester Activated Ester A->Activated_Ester B Coupling Agent B->Activated_Ester C Base C->Activated_Ester Amine Amine Activated_Ester->Amine Product Amide Product Amine->Product

Generalized workflow for amide bond formation.

Signaling Pathways: An Indirect Influence

It is crucial to reiterate that this compound does not directly modulate signaling pathways. Instead, the final molecule, which incorporates this building block, will interact with its specific biological target. The enhanced properties conferred by the trifluoromethyl groups can lead to a more potent or sustained effect on a given pathway.

For instance, if the final molecule is an inhibitor of a specific kinase, the presence of the trifluoromethyl groups may lead to a tighter binding to the ATP-binding pocket of the enzyme, resulting in a more profound and prolonged inhibition of the downstream signaling cascade.

signaling_pathway cluster_drug Drug Action cluster_pathway Signaling Cascade Drug Drug with -CF3 groups Target Biological Target (e.g., Kinase) Drug->Target Enhanced Inhibition Substrate1 Substrate 1 Target->Substrate1 Substrate2 Substrate 2 Substrate1->Substrate2 Cellular_Response Cellular Response Substrate2->Cellular_Response

Conceptual diagram of indirect pathway modulation.

Conclusion

This compound represents a powerful tool in the arsenal of medicinal and agricultural chemists. Its "mechanism of action" is best understood through its role as a strategic building block that imparts desirable physicochemical and pharmacokinetic properties to the final active molecules. By enhancing metabolic stability, lipophilicity, binding affinity, and bioavailability, this compound contributes to the development of more effective and durable pharmaceuticals and agrochemicals. A thorough understanding of the impact of its trifluoromethyl groups is essential for the rational design of next-generation therapeutic and crop protection agents.

References

A Thermodynamic and Physicochemical Deep Dive into 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, a highly fluorinated carboxylic acid, is a pivotal building block in the synthesis of advanced pharmaceuticals and agrochemicals. The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall biological activity of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of this compound. Due to the limited availability of extensive thermodynamic data in the public domain for this specific molecule, this paper also details the standard experimental protocols used to determine such properties and presents comparative data for the structurally related and well-characterized compound, hexafluoroisopropanol (HFIP).

Physicochemical and Thermodynamic Data

The available physicochemical data for this compound is currently limited to basic properties. A summary of these, alongside more extensive data for hexafluoroisopropanol (HFIP) for comparative context, is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₂F₆O₃[4]
Molecular Weight228.05 g/mol [4]
Melting Point82-86 °C[4]
Boiling Point153 °C (lit.)[4]
AppearanceWhite to light yellow crystalline powder[4]

Table 2: Thermodynamic and Physical Properties of Hexafluoroisopropanol (HFIP)

PropertyValueReference
Molecular FormulaC₃H₂F₆O[5]
Molecular Weight168.04 g/mol [6]
Melting Point-3.3 °C[5]
Boiling Point58.2 °C[5]
Density1.596 g/mL at 25 °C[5]
Enthalpy of Vaporization (ΔHvap)35.2 kJ/mol[5]
Enthalpy of Fusion (ΔHfus)8.9 kJ/mol[5]
Specific Heat Capacity1.21 J/g·K at 25 °C[5]
Vapor Pressure16 kPa at 20 °C[5]
pKa9.3[5]

Experimental Protocols for Thermodynamic Characterization

To obtain a comprehensive thermodynamic profile for this compound, a suite of experimental techniques would be employed. The following sections detail the standard methodologies for these essential measurements.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8][9] It is widely used to determine the thermal properties of organic compounds.[7]

Key Measurable Properties:

  • Melting point

  • Enthalpy of fusion (ΔHfus)

  • Heat capacity (Cp)

  • Glass transition temperature

  • Crystallization temperature and enthalpy

Detailed Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound (typically 5-15 mg) is accurately weighed into an aluminum DSC pan.[10] The pan is then hermetically sealed to prevent any loss of sample due to sublimation or decomposition.[10]

  • Instrument Setup: A DSC instrument, such as a Q250 DSC, is utilized.[10] The system is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20 cm³/min) to create an inert atmosphere and prevent oxidation.[10]

  • Thermal Cycling: To erase the sample's thermal history, it is subjected to a heat/cool/heat cycle.[10] For instance, the sample could be heated from room temperature to a temperature above its melting point, then cooled, and then reheated.

  • Data Acquisition: During the final heating ramp (e.g., at a rate of 10 °C/min), the heat flow to the sample is measured relative to a reference pan. The resulting thermogram plots heat flow against temperature.

  • Data Analysis: The melting point is determined from the onset of the melting peak in the thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.[10]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the thermal stability and decomposition profile of a compound.[11][12]

Key Measurable Properties:

  • Thermal stability

  • Decomposition temperature

  • Kinetics of decomposition

Detailed Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA crucible, often made of platinum.[12]

  • Instrument Setup: The TGA instrument is programmed with a specific temperature ramp. The experiment is typically run under a controlled atmosphere of an inert gas like nitrogen or in an oxidative atmosphere like air.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The instrument continuously records the mass of the sample as the temperature increases.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition indicates the thermal stability of the compound. The shape of the curve can provide insights into the decomposition mechanism.[13][14]

Bomb Calorimetry

Bomb calorimetry is a technique used to determine the heat of combustion of a substance. This is essential for calculating the standard enthalpy of formation (ΔHf°).[15][16]

Key Measurable Property:

  • Enthalpy of combustion (ΔHc°)

Detailed Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of the sample is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).

  • Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). A thermometer and a stirrer are also placed in the water.

  • Ignition: The sample is ignited by passing an electric current through an ignition wire.

  • Temperature Measurement: The temperature of the water is recorded before and after the combustion. The maximum temperature reached is noted.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and the mass of the sample.[15]

Vapor Pressure Measurement

For low-volatility compounds like this compound, specialized techniques are required to measure vapor pressure accurately. The gas saturation method is a common approach.[17][18]

Key Measurable Property:

  • Vapor pressure as a function of temperature

Detailed Experimental Protocol (Gas Saturation Method):

  • Sample Preparation: The compound is placed in a temperature-controlled vessel (a saturator).

  • Carrier Gas Flow: A stream of an inert carrier gas (e.g., nitrogen or helium) is passed through or over the sample at a slow, controlled flow rate.[18]

  • Saturation: The carrier gas becomes saturated with the vapor of the compound.

  • Vapor Trapping: The gas stream is then passed through a trap (e.g., a cold trap or an adsorbent tube) to collect the vapor.

  • Quantification: The amount of condensed vapor is determined gravimetrically or by a suitable analytical technique like gas chromatography.

  • Calculation: The vapor pressure is calculated from the amount of vapor collected, the volume of the carrier gas passed through the system, and the temperature.[17]

Role in Drug Discovery and Development

The unique physicochemical properties imparted by the fluorine atoms in this compound make it a valuable synthon in drug discovery. Fluorination can enhance a molecule's metabolic stability by blocking sites of metabolism, increase its binding affinity to target proteins through favorable electrostatic interactions, and modulate its lipophilicity and pKa, thereby improving its pharmacokinetic profile.[1][2]

The general workflow for leveraging such a building block in a drug discovery program is outlined below.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials TargetID Target Identification and Validation LeadGen Lead Generation (HTS, SBDD) TargetID->LeadGen BuildingBlock Incorporation of Fluorinated Building Block LeadGen->BuildingBlock Structure-Activity Relationship Studies LeadOpt Lead Optimization BuildingBlock->LeadOpt ADME ADME/Tox (In Vitro & In Vivo) LeadOpt->ADME Formulation Formulation Development ADME->Formulation PhaseI Phase I Formulation->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Generalized workflow for drug discovery and development.

Synthesis and Purification Workflow

The synthesis of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, a closely related compound, has been described and can provide insights into potential synthetic routes for the title compound. One common approach involves the reaction of a trifluoroacetic acid ester with a mineral acid to form a trifluoroacetone intermediate, followed by reaction with a cyanide source and subsequent hydrolysis.[19][20] A generalized workflow for the synthesis, purification, and characterization of such fluorinated carboxylic acids is depicted below.

SynthesisWorkflow Start Starting Materials (e.g., Fluorinated Esters, Cyanide Source) Reaction Chemical Synthesis (e.g., Cyanohydrin Formation & Hydrolysis) Start->Reaction Workup Reaction Workup (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization FinalProduct Pure 3,3,3-trifluoro-2-hydroxy-2- (trifluoromethyl)propanoic acid Characterization->FinalProduct

Generalized workflow for synthesis and purification.

Conclusion

This compound is a compound of significant interest in the fields of medicinal chemistry and materials science. While a complete thermodynamic profile is not yet publicly available, this guide outlines the standard experimental methodologies required for its determination. The provided physicochemical data, along with comparative data for HFIP, serves as a valuable resource for researchers. The unique properties conferred by its extensive fluorination underscore its potential for the development of novel, high-performance molecules. Further experimental investigation into the thermodynamic properties of this compound is warranted to fully realize its potential in various applications.

References

A Technical Guide to Fluorinated Propanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Among the various fluorinated scaffolds, derivatives of propanoic acid have emerged as a particularly promising class of compounds, demonstrating a wide range of biological activities. This technical guide provides a comprehensive literature review of fluorinated propanoic acid derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential in drug development.

Synthesis of Fluorinated Propanoic Acid Derivatives

The introduction of fluorine into the propanoic acid scaffold can be achieved through various synthetic strategies, targeting either the carboxylic acid moiety or the side chain.

Synthesis of α-Fluorinated Propanoic Acid Derivatives

A common approach for the synthesis of α-fluorocarboxylic acids and their esters involves the reaction of ketene acetals with acetyl hypofluorite (AcOF), generated in situ from fluorine gas. This electrophilic fluorination method is advantageous as it circumvents issues like elimination and rearrangement reactions often encountered with nucleophilic fluorination.

Experimental Protocol: Synthesis of α-Fluoroibuprofen

  • The corresponding ketene acetal of ibuprofen is prepared.

  • The ketene acetal is reacted with acetyl hypofluorite (AcOF) generated directly from fluorine.

  • The reaction yields α-fluoroibuprofen.

Note: This method is also suitable for the incorporation of 18F for positron emission tomography (PET) applications.

Synthesis of Aryl-Substituted Fluorinated Propanoic Acids

Aryl-substituted fluorinated propanoic acids, a class that includes the well-known NSAID flurbiprofen, are of significant interest. The synthesis of 2-(2-fluoro-4-biphenylyl)propanoic acid, for example, can be achieved through a multi-step process.

Experimental Protocol: Synthesis of 2-(2-fluoro-4-biphenylyl)propanoic acid [1]

  • Preparation of the Zinc Reagent: Zinc powder is activated with trimethylsilyl chloride in tetrahydrofuran. Ethyl 2-bromopropionate is then added to form the corresponding zinc reagent.[1]

  • Coupling Reaction: 4-bromo-2-fluorobiphenyl is reacted with the prepared zinc reagent in the presence of a nickel catalyst and a phosphine ligand (e.g., 1,2-bis(diphenylphosphino)ethane nickel chloride and triphenylphosphine) in tetrahydrofuran to yield ethyl 2-(2-fluoro-4-biphenyl)propionate.[1]

  • Hydrolysis: The resulting ester is hydrolyzed to afford 2-(2-fluoro-4-biphenylyl)propanoic acid.[1]

Further derivatization of the carboxylic acid group can lead to a variety of compounds with diverse biological activities. For instance, reaction with hydrazine hydrate yields the corresponding hydrazide, which can then be condensed with various aromatic aldehydes to produce hydrazide-hydrazone derivatives.[2]

Biological Activities and Therapeutic Potential

Fluorinated propanoic acid derivatives have been investigated for a range of therapeutic applications, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many aryl-propanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[3] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs.[3]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric) [4]

  • Reagent Preparation: Prepare COX assay buffer, heme, and a solution of the test inhibitor in a suitable solvent (e.g., DMSO). Reconstitute COX-1 and COX-2 enzymes. Prepare a solution of the fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP) and the arachidonic acid solution.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, ADHP, and the enzyme (COX-1 or COX-2) to wells designated for 100% initial activity and inhibitor testing. Add the test inhibitor to the designated inhibitor wells.

  • Initiation and Measurement: Initiate the reaction by adding the arachidonic acid solution to all wells. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for all samples. The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor) / Slope of Enzyme Control] x 100. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can then be determined.

Anticancer Activity

Several fluorinated propanoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifactorial and can involve the induction of apoptosis and the modulation of key signaling pathways.

Experimental Protocol: MTT Assay for Cell Viability [5][6][7][8][9]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.[5][6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF and acetic acid) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data on Fluorinated Propanoic Acid Derivatives

The following tables summarize key quantitative data for representative fluorinated propanoic acid derivatives, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of Selected Fluorinated Propanoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Predicted)pKa (Predicted)
2-Fluoropropanoic acidC₃H₅FO₂92.070.352.75
3-Fluoropropanoic acidC₃H₅FO₂92.070.154.14
2,3,3,3-Tetrafluoropropanoic acidC₃H₂F₄O₂146.040.851.55
2-(2'-Fluoro[1,1'-biphenyl]-4-yl)propanoic acid (Flurbiprofen)C₁₅H₁₃FO₂244.263.844.22

Note: logP and pKa values are predicted and may vary from experimental values.

Table 2: In Vitro Biological Activity of Selected Fluorinated Propanoic Acid Derivatives

CompoundBiological ActivityAssayTarget/Cell LineIC50 (µM)Reference
FlurbiprofenAnti-inflammatoryCOX InhibitionCOX-10.5 - 1.5[3]
FlurbiprofenAnti-inflammatoryCOX InhibitionCOX-20.1 - 0.5[3]
(E)-N'-(4-chlorobenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazideUrease InhibitionUrease Activity AssayJack bean urease2.13 ± 0.09[2]
(E)-N'-(4-nitrobenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazideUrease InhibitionUrease Activity AssayJack bean urease1.84 ± 0.05[2]

Table 3: Pharmacokinetic Parameters of Flurbiprofen

ParameterValue
Bioavailability>80% (oral)
Protein Binding>99%
MetabolismHepatic (CYP2C9)
Elimination Half-life3-4 hours
ExcretionUrine

Note: Pharmacokinetic data can vary depending on the formulation and patient population.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by fluorinated propanoic acid derivatives is crucial for rational drug design and development.

Cyclooxygenase (COX) Inhibition Pathway

The anti-inflammatory effects of many fluorinated propanoic acid derivatives are mediated through the inhibition of the COX pathway, which reduces the production of pro-inflammatory prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection Prostaglandins->Gastric_Protection Fluorinated_Propanoic_Acid Fluorinated Propanoic Acid Derivatives Fluorinated_Propanoic_Acid->COX1 Inhibition Fluorinated_Propanoic_Acid->COX2 Inhibition

Caption: COX Inhibition Pathway by Fluorinated Propanoic Acid Derivatives.

Caspase-Dependent Apoptosis Pathway

The anticancer activity of some fluorinated propanoic acid derivatives is associated with the induction of apoptosis, a programmed cell death mechanism. This process is often mediated by a cascade of enzymes called caspases. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways converge on the activation of executioner caspases, leading to cell death.[10][11][12]

Caspase_Apoptosis_Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrial_Stress Mitochondrial Stress Bcl2_Family Bcl-2 Family (Bax/Bak, Bcl-2) Mitochondrial_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Fluorinated_Propanoic_Acid Fluorinated Propanoic Acid Derivatives Fluorinated_Propanoic_Acid->Mitochondrial_Stress Induces

Caption: Caspase-Dependent Apoptosis Induced by Fluorinated Propanoic Acids.

SIRT2 and EGFR Signaling Pathway in Cancer

Recent studies have implicated the SIRT2 and EGFR signaling pathways in the mechanism of action of some anticancer compounds. SIRT2, a deacetylase, can modulate the response to EGFR inhibitors.[13][14][15] Inhibition of SIRT2 can lead to increased acetylation and activation of downstream effectors like MEK, promoting cell proliferation.[13][15] Some anticancer agents may exert their effects by targeting these pathways.

SIRT2_EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Acetylated_MEK Acetylated MEK (Inactive) MEK->Acetylated_MEK Proliferation Cell Proliferation & Survival ERK->Proliferation SIRT2 SIRT2 SIRT2->MEK Deacetylation (Activation) Anticancer_Compound Anticancer Fluorinated Propanoic Acid Derivative Anticancer_Compound->EGFR Inhibition? Anticancer_Compound->SIRT2 Inhibition?

References

An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid (CAS 662-22-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and suppliers of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, CAS number 662-22-6. This fluorinated building block is of significant interest due to its unique electronic properties and its role as a potent enzyme inhibitor.

Core Properties

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, also known as 2-Hydroxy-2,2-bis(trifluoromethyl)acetic acid, is a white to slightly pale yellow crystalline solid. Its highly fluorinated structure imparts distinct chemical characteristics.

Physicochemical Data

A summary of the key physical and chemical properties of CAS 662-22-6 is presented in the table below for easy reference.

PropertyValue
CAS Number 662-22-6
Molecular Formula C₄H₂F₆O₃
Molecular Weight 212.05 g/mol
Physical State Solid, Crystal/Powder
Color White to slightly pale yellow
Melting Point 30°C and 84°C (conflicting reports)
Boiling Point 153-156°C
Density ~1.183 g/cm³
IUPAC Name 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
Synonyms 2-Hydroxy-2,2-bis(trifluoromethyl)acetic acid

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of the cyanohydrin from hexafluoroacetone, followed by its hydrolysis to the carboxylic acid.

G Hexafluoroacetone Hexafluoroacetone Cyanohydrin Hexafluoroacetone Cyanohydrin Hexafluoroacetone->Cyanohydrin Nucleophilic Addition HCN HCN HCN->Cyanohydrin Acid CAS 662-22-6 Cyanohydrin->Acid Hydrolysis H2O_H H₂O, H⁺ H2O_H->Acid

Caption: General synthesis workflow for CAS 662-22-6.

Experimental Protocol: Representative Method

Materials:

  • Hexafluoroacetone

  • Sodium cyanide or potassium cyanide

  • A strong mineral acid (e.g., sulfuric acid or hydrochloric acid)

  • An appropriate solvent (e.g., diethyl ether or dichloromethane)

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Cyanohydrin Formation: In a well-ventilated fume hood, a solution of sodium or potassium cyanide in water is cooled in an ice bath. Hexafluoroacetone is then slowly added to this solution while maintaining a low temperature. The reaction mixture is stirred for a specified period to allow for the formation of the hexafluoroacetone cyanohydrin intermediate.

  • Acidification and Extraction: The reaction mixture is carefully acidified with a strong mineral acid. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether. The combined organic extracts are washed with brine.

  • Hydrolysis: The organic solvent is carefully removed, and the crude cyanohydrin is subjected to acidic hydrolysis. This is typically achieved by heating the cyanohydrin with a concentrated aqueous solution of a strong mineral acid.

  • Purification: After cooling, the product is extracted from the reaction mixture using an organic solvent. The organic layer is then washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Further purification may be achieved by recrystallization or distillation.

Biological Activity: Inhibition of Mandelate Racemase

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid is a potent competitive inhibitor of Mandelate Racemase (MR), an enzyme from Pseudomonas putida that catalyzes the interconversion of mandelate enantiomers.

Mechanism of Inhibition

This compound exhibits a novel binding mode within the active site of Mandelate Racemase. Unlike the substrate, which chelates a magnesium ion (Mg²⁺), the carboxylate group of the inhibitor bridges two key amino acid residues: Lysine 166 (Lys 166) and Histidine 297 (His 297). These residues act as Brønsted acid-base catalysts in the enzymatic reaction. This bridging interaction effectively blocks the active site and prevents the catalytic activity of the enzyme. The Ki value for this inhibition is reported to be 27 ± 4 μM.

G cluster_ActiveSite Mandelate Racemase Active Site Lys166 Lys 166 His297 His 297 Mg_ion Mg²⁺ Inhibitor CAS 662-22-6 (Carboxylate Group) Inhibitor->Lys166 Bridging Interaction Inhibitor->His297

Caption: Binding of CAS 662-22-6 in the Mandelate Racemase active site.

Suppliers

A number of chemical suppliers offer CAS 662-22-6 for research and development purposes. A selection of these suppliers is listed below.

Supplier
TCI Chemicals
Daken Chemical
Unibest Industrial Co., Ltd.
LookChem
ChemicalBook
Alfa Aesar
Fisher Scientific
Angene Chemical
Ambeed

Safety Information

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid is classified as a hazardous substance. It is corrosive to metals and causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

An In-depth Technical Guide to Fluorinated C4 & C5 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Molecular Formula: The requested molecular formula C₄H₂F₆O₃ is not readily associated with a well-documented, stable chemical compound in the provided search results. However, two closely related and industrially significant fluorinated compounds have been identified: 2,2,2-Trifluoroethyl trifluoroacetate (C₄H₂F₆O₂) and Bis(2,2,2-trifluoroethyl) carbonate (C₅H₄F₆O₃) . This guide will provide a comprehensive overview of both, assuming a possible typographical error in the original query.

Part 1: 2,2,2-Trifluoroethyl trifluoroacetate

Chemical Formula: C₄H₂F₆O₂

CAS Number: 407-38-5[1][2][3]

Overview

2,2,2-Trifluoroethyl trifluoroacetate is a versatile fluorinated compound recognized for its unique properties that make it valuable in organic synthesis and pharmaceutical development.[3] The presence of trifluoromethyl groups enhances its stability and reactivity, establishing it as a key fluorinated building block for creating complex molecules with potentially improved bioactivity and selectivity.[3] Its molecular structure has been determined in the gas phase using electron-diffraction data, supplemented by ab initio (MP2) and DFT calculations.[1][2]

Physicochemical Properties

A summary of the key quantitative data for 2,2,2-Trifluoroethyl trifluoroacetate is presented below.

PropertyValueSource
Molecular Weight 196.05 g/mol [2][3][4]
Appearance Clear, colorless liquid[1][3]
Density 1.464 g/mL at 25 °C[1][2]
Boiling Point 55 °C[1][2][3]
Melting Point -67 °C[3]
Refractive Index n20/D 1.277[1][2][3]
Vapor Pressure 3.34 psi at 20 °C[2]
Flash Point 0 °C (closed cup)[2]
Applications in Synthesis

2,2,2-Trifluoroethyl trifluoroacetate is primarily utilized in the following areas:

  • Synthesis of Fluorinated Compounds: It serves as a crucial reagent in the preparation of various fluorinated organic compounds, which are significant in the pharmaceutical and agrochemical industries.[3]

  • Solvent Applications: Its properties make it an effective solvent that can enhance reaction efficiency and yield in the synthesis of complex molecules.[3]

  • Specific Preparations: It has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate.[1] Additionally, the hydrogenation of this compound catalyzed by an anionic tris-phosphine ruthenium hydride complex has been reported.[1][2]

Experimental Protocols

Purification: A common purification method for 2,2,2-Trifluoroethyl trifluoroacetate is distillation from calcium hydride at atmospheric pressure.[1] For drying, a simple distillation is adequate, and it can be stored under argon over 4 Ångström molecular sieves.[1]

Safety and Handling

This compound is classified as a highly flammable liquid and is known to cause severe skin burns and eye damage.[2][4]

  • Hazard Classifications: Flammable Liquid 2, Skin Corrosion 1B.[2][4]

  • Signal Word: Danger.[2]

  • Personal Protective Equipment (PPE): Faceshields, gloves, and goggles are recommended.[2]

  • Storage: Store at 2 - 8 °C.[3]

Logical Workflow for Synthesis Application

The following diagram illustrates a generalized workflow for the application of 2,2,2-Trifluoroethyl trifluoroacetate in chemical synthesis.

A Start: 2,2,2-Trifluoroethyl trifluoroacetate (Reagent) B Reaction with Target Molecule A->B Reactant C Introduction of Trifluoromethyl Group(s) B->C Transformation D Purification of Fluorinated Product C->D Isolation E End: Final Fluorinated Compound D->E Yields

Caption: Synthetic workflow using 2,2,2-Trifluoroethyl trifluoroacetate.

Part 2: Bis(2,2,2-trifluoroethyl) carbonate

Chemical Formula: C₅H₄F₆O₃

CAS Number: 1513-87-7[5]

Overview

Bis(2,2,2-trifluoroethyl) carbonate (also known as DFDEC or TFEC) is a colorless, odorless, low-viscosity liquid. It is a highly effective electrolyte additive in the battery industry, particularly for lithium-ion batteries, where it enhances performance and stability. Its notable thermal and electrochemical stability makes it suitable for high-temperature and high-voltage applications.

Physicochemical Properties

A summary of the key quantitative data for Bis(2,2,2-trifluoroethyl) carbonate is presented below.

PropertyValueSource
Molecular Weight 226.07 g/mol [5]
Appearance Liquid
Density 1.51 g/mL
Boiling Point 118 °C[6]
Assay (Battery Grade) ≥99%
Applications in Energy Storage

The primary application of this compound is in battery manufacturing.

  • Electrolyte Additive: It is used to improve the performance and stability of lithium-ion batteries.

  • SEI Formation: It can improve the cycle performance of lithium metal cells by contributing to the formation of a LiF-rich solid electrolyte interphase (SEI).

  • Flame Retardant: It has shown promising non-flammable properties for lithium-ion battery electrolytes, which is attributed to its ability to scavenge oxygen radicals during combustion through the generation of fluorine radicals at elevated temperatures.[7]

Experimental Protocols

Synthesis Strategy: One strategy for the synthesis of bis(2,2,2-trifluoroethyl) carbonate involves using carbon dioxide as a carbonyl source.[8] The electron-withdrawing nature of the trifluoroethyl groups in this compound enables substitution reactions.[8]

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and eye irritation.[5]

  • Hazard Classifications: Flammable Liquid 2/3, Skin Irritation 2, Eye Irritation 2.[5]

  • Signal Word: Danger/Warning.[5]

Role in Battery Electrolyte

The following diagram illustrates the role of Bis(2,2,2-trifluoroethyl) carbonate in a lithium-ion battery electrolyte system.

A Conventional Electrolyte (e.g., EC, EMC) B Addition of Bis(2,2,2-trifluoroethyl) carbonate (TFEC) A->B Co-solvent C Enhanced Electrolyte Formulation B->C Results in D Improved Thermal & Electrochemical Stability C->D Leads to E Formation of LiF-rich SEI C->E Promotes F Enhanced Battery Performance & Safety D->F E->F

Caption: Role of TFEC as a battery electrolyte additive.

References

An In-depth Technical Guide to the Safety and Hazards of Trifluoromethylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylpropanoic acids represent a class of organic compounds with increasing significance in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl group can profoundly alter a molecule's physicochemical properties, often enhancing metabolic stability and biological activity. However, this modification also necessitates a thorough evaluation of the potential safety and hazards associated with these compounds. This technical guide provides a comprehensive overview of the known and anticipated toxicological profile of trifluoromethylpropanoic acids. Due to a scarcity of publicly available data on this specific class, this guide synthesizes information from structurally related fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), to infer potential hazards, metabolic pathways, and mechanisms of action. Standard experimental protocols for assessing the safety of these compounds are also detailed to guide future research and development.

Introduction

The trifluoromethyl (CF3) group is a key structural motif in modern medicinal and agricultural chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's potency, bioavailability, and metabolic stability. 3-[2-(Trifluoromethyl)phenyl]propanoic acid is one example of a valuable intermediate used in the synthesis of more complex molecules.[1] As the use of trifluoromethylpropanoic acid derivatives expands, a comprehensive understanding of their safety and potential hazards is crucial for researchers, scientists, and drug development professionals. This guide aims to provide an in-depth analysis of the current state of knowledge, drawing parallels from well-studied fluorinated analogues to anticipate the toxicological profile of trifluoromethylpropanoic acids.

Hazard Identification and Classification

Based on safety data sheets (SDS) for various trifluoromethyl-substituted organic acids, a general hazard profile can be anticipated. These compounds are often classified as corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation may lead to respiratory irritation, and ingestion can be harmful.[2][3][4]

Table 1: Summary of Anticipated Hazards for Trifluoromethylpropanoic Acids

Hazard ClassDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][3]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing.[2][5]
Serious Eye Damage/Irritation Causes serious eye damage.[2][3]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Acute Oral Toxicity Harmful if swallowed.[2]P270: Do not eat, drink or smoke when using this product. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
Respiratory Irritation May cause respiratory irritation.[2][6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2][6]
Aquatic Hazard Harmful to aquatic life.[2][3]P273: Avoid release to the environment.[2][3]

Toxicological Data (Inferred from Structurally Related Compounds)

Direct quantitative toxicological data for trifluoromethylpropanoic acids are limited in the public domain. However, by examining data from other per- and polyfluoroalkyl substances (PFAS), we can infer potential toxicological endpoints. It is critical to note that these are estimations and require experimental validation for specific trifluoromethylpropanoic acid compounds.

Table 2: Inferred Quantitative Toxicological Data for Trifluoromethylpropanoic Acids

EndpointValueTest SpeciesRoute of AdministrationComments
LD50 (Oral) 430 - 680 mg/kg (for PFOA)RatOralIndicates moderate acute toxicity.
LC50 (Inhalation) 0.98 mg/L (4-hour exposure for APFO)RatInhalationIndicates moderate acute inhalation toxicity.
NOAEL (Subchronic) 1 mg/kg/day (for a related compound)RabbitOralBased on decreased body weight gain at higher doses.[2]
LOAEL (Subchronic) 2 mg/kg/day (for a related compound)RatOralBased on ovarian histopathology and hormonal disruption.[2]

Experimental Protocols for Safety Assessment

A battery of standardized tests is required to thoroughly evaluate the safety of a new chemical entity. The following protocols, based on OECD and other regulatory guidelines, are recommended for assessing the toxicology of trifluoromethylpropanoic acids.

Acute Toxicity Testing
  • Acute Oral Toxicity (OECD 401): This test determines the median lethal dose (LD50) following a single oral administration of the test substance.[1]

    • Procedure: A test group of at least 5 animals per sex (commonly rats) is treated with a single gavage application of the substance. Animals are observed for 14 days for mortality and clinical signs of toxicity. Necropsies are performed on all animals.[4]

Genotoxicity Testing
  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This assay assesses the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[4][7]

    • Procedure: Several strains of S. typhimurium are exposed to the test substance with and without metabolic activation (S9 fraction). The number of revertant colonies is counted to determine mutagenicity.[4]

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[3][8]

    • Procedure: Cultured mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes) are exposed to the test substance with and without metabolic activation. Cells are arrested in metaphase, and chromosomes are examined for structural damage.[3][9]

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in vivo by analyzing the formation of micronuclei in erythrocytes.[10][11]

    • Procedure: Rodents are treated with the test substance, and bone marrow or peripheral blood is collected. The frequency of micronucleated polychromatic erythrocytes is determined.[10]

Repeated Dose Toxicity Testing
  • 28-Day or 90-Day Oral Toxicity Study (OECD 407 or 408): These studies evaluate the adverse effects of repeated oral exposure to a substance.

    • Procedure: The test substance is administered daily to rodents for 28 or 90 days. Endpoints include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, organ weights, and histopathology.[1]

Developmental and Reproductive Toxicity (DART) Testing
  • DART Studies (ICH S5(R2)): These studies assess the potential effects of a substance on fertility, embryonic and fetal development, and pre- and postnatal development.[12][13]

    • Procedure: A series of studies are conducted in which the test substance is administered to animals before and during mating, throughout gestation, and during lactation to evaluate a wide range of reproductive and developmental endpoints.[12]

Metabolism and Toxicokinetics

The metabolic fate of trifluoromethylpropanoic acids is a critical determinant of their toxicity. While specific data is lacking, insights can be drawn from related fluorinated compounds.

Anticipated Metabolic Pathways

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group generally resistant to metabolic degradation.[14] Therefore, trifluoromethylpropanoic acids are expected to be metabolized primarily on the propanoic acid side chain or the phenyl ring.

  • Phase I Metabolism: Oxidation reactions mediated by cytochrome P450 (CYP450) enzymes are a likely route of metabolism.[15] This could involve hydroxylation of the aliphatic chain or the aromatic ring.

  • Phase II Metabolism: The carboxylic acid moiety is a prime site for conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that can be readily excreted.

Metabolism_Workflow cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Absorption Oral/Inhalation Absorption Distribution Systemic Distribution (Plasma & Tissues) Absorption->Distribution Parent Trifluoromethylpropanoic Acid Distribution->Parent PhaseI Phase I Metabolism (Oxidation via CYP450) Parent->PhaseI PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII Metabolites Metabolites PhaseII->Metabolites Excretion Renal/Biliary Excretion Metabolites->Excretion

Caption: Anticipated ADME workflow for trifluoromethylpropanoic acids.
In Vitro Metabolism Studies

To experimentally determine the metabolic profile, the following in vitro systems are recommended:

  • Liver Microsomes: These preparations contain Phase I enzymes and are used to assess oxidative metabolism.[10]

  • S9 Fractions: Containing both microsomal and cytosolic fractions, S9 preparations can evaluate both Phase I and Phase II metabolism.[10]

  • Hepatocytes: Primary hepatocytes provide a more complete metabolic picture as they contain the full complement of metabolic enzymes and cofactors.

Potential Signaling Pathways and Mechanisms of Action

The toxicity of many PFAS is mediated through their interaction with various cellular signaling pathways. It is plausible that trifluoromethylpropanoic acids could affect similar pathways.

Nuclear Receptor Activation
  • Peroxisome Proliferator-Activated Receptors (PPARs): Many fluorinated fatty acid analogs are known to activate PPARα, which plays a key role in lipid metabolism.[16][17] Activation of PPARα can lead to hepatotoxicity in rodents.[16] Some PFAS have also been shown to activate PPARγ.[5][16]

  • Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR): These nuclear receptors are involved in the metabolism and clearance of xenobiotics.[18][19] Some PFAS have been shown to be indirect activators of CAR.[20]

Signaling_Pathways cluster_Nuclear_Receptors Nuclear Receptor Activation cluster_Downstream_Effects Downstream Effects TFMPA Trifluoromethylpropanoic Acid PPAR PPARα/γ TFMPA->PPAR CAR_PXR CAR/PXR TFMPA->CAR_PXR Lipid_Metabolism Altered Lipid Metabolism PPAR->Lipid_Metabolism Xenobiotic_Metabolism Altered Xenobiotic Metabolism CAR_PXR->Xenobiotic_Metabolism Hepatotoxicity Hepatotoxicity Lipid_Metabolism->Hepatotoxicity Xenobiotic_Metabolism->Hepatotoxicity

Caption: Potential signaling pathways affected by trifluoromethylpropanoic acids.
Inflammatory Signaling

Some fatty acids and their derivatives can modulate inflammatory pathways. For instance, short-chain fatty acids have been shown to affect TNFα-induced inflammation, potentially through p38 MAPK signaling.[21] The role of trifluoromethylpropanoic acids in inflammatory signaling warrants investigation, particularly their effects on key pathways like NF-κB.

Conclusion and Future Directions

While specific toxicological data for trifluoromethylpropanoic acids are not yet widely available, by examining structurally related fluorinated compounds, we can anticipate a profile of moderate acute toxicity, skin and eye corrosivity, and potential for respiratory irritation. The primary metabolic routes are likely to involve oxidation and conjugation, and key signaling pathways that may be affected include nuclear receptors such as PPARs and CAR/PXR.

This guide highlights the critical need for comprehensive toxicological testing of this emerging class of compounds. Future research should focus on generating robust quantitative data through the standardized experimental protocols outlined herein. A thorough understanding of the metabolism, toxicokinetics, and specific molecular mechanisms of action will be paramount for ensuring the safe development and application of novel trifluoromethylpropanoic acid derivatives in the pharmaceutical and agrochemical sectors.

References

Methodological & Application

The Versatility of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, the stable hydrate of hexafluoroacetone, is a remarkably versatile and valuable reagent in organic synthesis. Its unique electronic properties, stemming from the presence of two trifluoromethyl groups, render it a powerful tool for the introduction of fluorinated moieties, facilitation of condensation reactions, and as a precursor to other significant fluorinated building blocks. This application note details several key applications of this compound, providing comprehensive experimental protocols and quantitative data for its use in the hydroxypolyfluoroalkylation of alkenes, as a dehydrating agent in lactonization, and in the synthesis of fluorinated heterocycles. These protocols are intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of novel fluorinating reagents and fluorinated building blocks. This compound, more commonly known as hexafluoroacetone hydrate, has emerged as a key player in this field. It is a non-flammable, hygroscopic, and highly reactive crystalline solid. Its utility in organic synthesis is broad, ranging from its role as a precursor to the widely used solvent hexafluoroisopropanol (HFIP) to its direct application in carbon-carbon bond formation and heterocycle synthesis. This document provides a detailed overview of select applications, complete with experimental procedures and performance data.

Application I: Photoredox-Catalyzed Hydroxypolyfluoroalkylation of Alkenes

A recent advancement in the application of hexafluoroacetone hydrate is its use in the photoredox-catalyzed deoxygenative hydroxypolyfluoroalkylation of electron-deficient alkenes. This method provides a straightforward route to access valuable bis(trifluoromethyl)carbinols. The reaction is characterized by its mild conditions, operational simplicity, and high regioselectivity.

Signaling Pathway Diagram

photoredox_hydroxypolyfluoroalkylation HFA_hydrate Hexafluoroacetone Hydrate HFA_radical (CF3)2C(OH)• HFA_hydrate->HFA_radical PC Photocatalyst [Ir(ppy)3] PC_excited [Ir(ppy)3]* PC->PC_excited Radical_Cation [PPh3]•+ PC_excited->Radical_Cation Phosphine Triphenylphosphine (PPh3) Phosphine->PC_excited SET Phosphine_Oxide Triphenylphosphine Oxide (Ph3PO) Phosphine->Phosphine_Oxide Radical_Cation->HFA_hydrate Deprotonation Alkene Electron-Deficient Alkene HFA_radical->Alkene Addition Intermediate_Radical Adduct Radical Alkene->Intermediate_Radical Intermediate_Radical->Phosphine Reduction & H+ Product Bis(trifluoromethyl)carbinol Product Intermediate_Radical->Product Light Blue Light (hν) Light->PC Excitation

Caption: Proposed mechanism for the photoredox-catalyzed hydroxypolyfluoroalkylation of alkenes.

Quantitative Data Summary
EntryAlkene SubstrateProduct Yield (%)
1N-Phenylmaleimide92
2N-Benzylmaleimide88
3Dimethyl maleate75
4Diethyl maleate78
5Acrylonitrile65
6Methyl acrylate72
Experimental Protocol

Materials:

  • Hexafluoroacetone trihydrate (1.5 mmol)

  • Electron-deficient alkene (0.5 mmol)

  • fac-Ir(ppy)₃ (1 mol%)

  • Triphenylphosphine (1.5 mmol)

  • Anhydrous acetonitrile (5 mL)

  • Schlenk tube equipped with a magnetic stir bar

Procedure:

  • To a Schlenk tube, add hexafluoroacetone trihydrate (330 mg, 1.5 mmol), the corresponding alkene (0.5 mmol), fac-Ir(ppy)₃ (3.3 mg, 0.005 mmol), and triphenylphosphine (393 mg, 1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetonitrile (5 mL) via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a 10 W blue LED lamp.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Application II: Dehydrative Cyclization (Lactonization)

Hexafluoroacetone and its hydrate are effective dehydrating agents, facilitating the cyclization of hydroxy- and amino-substituted carboxylic acids to their corresponding lactones and lactams. This method often proceeds under mild conditions without the need for strong acids or other harsh reagents.

Experimental Workflow Diagram

lactonization_workflow Start Start Reactants Combine Hydroxy Acid and Hexafluoroacetone Hydrate in an appropriate solvent (e.g., THF) Start->Reactants Reaction Stir at Room Temperature or with gentle heating Reactants->Reaction Monitoring Monitor reaction by TLC or GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (e.g., wash with NaHCO3 solution) Monitoring->Workup Complete Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Workup->Extraction Drying Dry organic layer (e.g., over Na2SO4) Extraction->Drying Purification Purify by column chromatography or distillation Drying->Purification End End Purification->End

Caption: General workflow for the hexafluoroacetone hydrate-mediated lactonization of a hydroxy acid.

Quantitative Data Summary
EntryHydroxy AcidLactone ProductYield (%)
14-Hydroxybutanoic acidγ-Butyrolactone95
25-Hydroxypentanoic acidδ-Valerolactone92
3Salicylic acidSalide85
4Mandelic acidMandelide88
Experimental Protocol

Materials:

  • 4-Hydroxybutanoic acid (1.0 mmol)

  • Hexafluoroacetone trihydrate (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybutanoic acid (104 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Add hexafluoroacetone trihydrate (264 mg, 1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture to 40 °C.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation to yield γ-butyrolactone.

Application III: Synthesis of Fluorinated Heterocycles

Hexafluoroacetone is a potent electrophile that readily participates in cycloaddition reactions and other transformations to form a variety of fluorinated heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science.

Logical Relationship Diagram

heterocycle_synthesis HFA Hexafluoroacetone (from hydrate) Oxetane Oxetane Derivative HFA->Oxetane Thietane Thietane Derivative (via Hexafluorothioacetone) HFA->Thietane Quadricyclane Quadricyclane Quadricyclane->Oxetane [2+2+2] Cycloaddition Vinylamide Vinylamide Vinylamide->Thietane [2+2] Cycloaddition

Caption: Synthesis of fluorinated heterocycles using hexafluoroacetone.

Quantitative Data Summary
EntryReactantHeterocyclic ProductYield (%)
1QuadricyclaneOxetane adduct90
2N-VinylpyrrolidoneThietane adduct85
3N-VinylcaprolactamThietane adduct82
Experimental Protocol: Synthesis of an Oxetane Derivative

Materials:

  • Hexafluoroacetone trihydrate (1.1 mmol)

  • Concentrated sulfuric acid

  • Quadricyclane (1.0 mmol)

  • Anhydrous dichloromethane (10 mL)

  • Heavy-walled sealed tube

Procedure:

  • Generation of anhydrous hexafluoroacetone: Carefully add hexafluoroacetone trihydrate (242 mg, 1.1 mmol) to a flask containing concentrated sulfuric acid (2 mL) at 0 °C. Anhydrous hexafluoroacetone gas will evolve.

  • Bubble the generated hexafluoroacetone gas through a solution of quadricyclane (92 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a pre-weighed heavy-walled sealed tube at -78 °C.

  • Seal the tube and allow it to warm to room temperature.

  • Stir the reaction mixture for 24 hours.

  • Cool the tube to -78 °C, carefully open it, and allow the excess hexafluoroacetone to evaporate.

  • Concentrate the remaining solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexanes/ethyl acetate).

Conclusion

This compound (hexafluoroacetone hydrate) is a readily available and highly effective reagent with a broad spectrum of applications in organic synthesis. The protocols detailed herein for hydroxypolyfluoroalkylation, lactonization, and heterocycle synthesis demonstrate its utility in constructing complex fluorinated molecules under relatively mild conditions. The continued exploration of the reactivity of this versatile compound is expected to unveil further innovative synthetic methodologies.

Applications of Fluorination in Pharmaceutical Development: Enhancing Efficacy and Optimizing Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[1][2][3] This document provides detailed application notes and protocols for researchers engaged in the development of fluorinated pharmaceuticals, summarizing key data and outlining experimental methodologies.

Impact of Fluorination on Pharmacological Parameters

The introduction of fluorine can lead to substantial improvements in a drug's performance. By blocking metabolically susceptible sites, fluorination can increase a compound's half-life and reduce clearance.[4][5] Furthermore, the electronegativity of fluorine can alter the electronic environment of a molecule, potentially leading to stronger binding interactions with its target protein.[2][6]

Below are tables summarizing the quantitative impact of fluorination on key pharmacological parameters for several classes of drugs.

Table 1: Comparison of In Vitro Potency (IC50) of Fluorinated vs. Non-Fluorinated Anticancer Agents

Drug/Analog PairTargetFluorinated Analog IC50 (nM)Non-Fluorinated Analog IC50 (nM)Fold ImprovementReference(s)
PARP Inhibitors
1b (7-Fluoro-isoquinoline)PARP2800>10,000>12.5[6]
Kinase Inhibitors
Gefitinib Analog (2-Fluoro)EGFRPotent InhibitionWeaker Inhibition-
Caspase Inhibitors
Isatin Derivative (Trifluoroethoxymethyl)Caspase-34.79Not specified as active-[7]
Isatin Derivative (Trifluoroethoxymethyl)Caspase-77.47Not specified as active-[7]

Table 2: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Compounds in Liver Microsomes

Compound PairSpeciesParameterFluorinated ValueNon-Fluorinated ValueReference(s)
Indole Derivatives
4-Fluoro-indazole analog of UT-155 vs. UT-155MouseHalf-life (t½, min)13.2912.35[4]
CF3-substituted indazole analog of UT-155 vs. UT-155MouseHalf-life (t½, min)53.7112.35[4]
5-Fluoroindole vs. Indole (conceptual)RatHalf-life (t½, min)144.2-[4]
δ-Tocotrienol Derivatives
DT3-F2 (Fluoro-substituted) vs. δ-TocotrienolMouse% Remaining after incubationUnexpectedly rapid hydrolysis-[7]

Table 3: Comparative Pharmacokinetic Parameters of Fluorinated vs. Non-Fluorinated Drugs

Drug/Analog PairParameterFluorinated ValueNon-Fluorinated ValueReference(s)
Gefitinib Analogs
2-Fluoro-gefitinib vs. GefitinibBioavailabilityImproved-
2-Fluoro-gefitinib vs. GefitinibClearanceLower-
5-Fluorouracil (5-FU)
5-FU/PEG-PBLG Nanoparticles vs. 5-FUElimination Half-life (t1/2)33.3 h5 min[8]
5-FU/PEG-PBLG Nanoparticles vs. 5-FUPeak Concentration (Cmax)4563.5 µg/L17047.3 µg/L[8]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which a drug exerts its effect is crucial for rational drug design. Fluorinated pharmaceuticals often exhibit well-defined interactions with their biological targets. The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways for two prominent examples.

5-Fluorouracil (5-FU) Metabolic and Signaling Pathway

The anticancer agent 5-Fluorouracil (5-FU) undergoes intracellular conversion to several active metabolites that disrupt DNA and RNA synthesis.[2][9][10] The primary mechanism of action involves the inhibition of thymidylate synthase (TS), leading to "thymineless death" in rapidly dividing cancer cells.[11]

five_FU_pathway five_FU 5-Fluorouracil (5-FU) FUMP FUMP five_FU->FUMP OPRT FdUMP FdUMP five_FU->FdUMP TP/TK FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA RNA Dysfunction FUTP->RNA TS Thymidylate Synthase (TS) FdUMP->TS FdUTP FdUTP FdUDP->FdUTP DNA DNA Damage FdUTP->DNA Apoptosis Apoptosis RNA->Apoptosis DNA->Apoptosis dTMP dTMP TS->dTMP TS->Apoptosis Inhibition leads to... dUMP dUMP dUMP->TS

Metabolic activation and mechanism of action of 5-Fluorouracil.
Fluoroquinolone Inhibition of Bacterial DNA Gyrase

Fluoroquinolones are a class of broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, they prevent the re-ligation of the DNA strands, leading to double-strand breaks and bacterial cell death.

fluoroquinolone_pathway Fluoroquinolone Fluoroquinolone Complex Gyrase-DNA Cleavage Complex Fluoroquinolone->Complex stabilizes DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->Complex induces cleavage DNA Bacterial DNA DNA->DNA_Gyrase binds Replication DNA Replication Fork Complex->Replication blocks progression DSB Double-Strand Breaks Replication->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death

Mechanism of action of fluoroquinolones on bacterial DNA gyrase.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Pharmaceutical - (R)-Fluoxetine

This protocol outlines a multi-step synthesis of the selective serotonin reuptake inhibitor (SSRI), (R)-Fluoxetine.[10][11]

Step 1: Enantioselective Allylation of Benzaldehyde

  • To a solution of benzaldehyde in CH2Cl2 at -20 °C, add the in situ generated chiral catalyst (R,R)-A.

  • After stirring for 36 hours, add allyltri-n-butyltin to the reaction mixture.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Work up the reaction to yield (R)-1-phenyl-but-3-en-1-ol.

Step 2: Ozonolysis of the Homoallylic Alcohol

  • Dissolve the product from Step 1 in a suitable solvent (e.g., CH2Cl2/MeOH).

  • Cool the solution to -78 °C and bubble ozone through the mixture until a blue color persists.

  • Purge the solution with nitrogen and add a reducing agent (e.g., dimethyl sulfide).

  • Allow the reaction to warm to room temperature and work up to obtain the corresponding aldehyde.

Step 3: Reductive Amination

  • Dissolve the aldehyde from Step 2 in a suitable solvent (e.g., methanol).

  • Add an aqueous solution of methylamine.

  • After stirring, add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Continue stirring until the reaction is complete.

  • Work up the reaction to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

Step 4: Nucleophilic Aromatic Substitution

  • Prepare the sodium salt of the alcohol from Step 3 using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMSO).

  • Add 4-chlorobenzotrifluoride to the reaction mixture.

  • Heat the reaction at 80-100 °C until completion.

  • Cool the reaction and perform an acidic workup.

  • Purify the product to obtain (R)-Fluoxetine.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is a generalized procedure to assess the metabolic stability of a test compound.[12][13][14][15]

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard for quenching and analysis

  • Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

2. Procedure:

  • Preparation of Reagents:

    • Thaw HLM on ice.

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final concentration of the organic solvent (e.g., DMSO) in the incubation should be low (e.g., <0.5%).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM and test compound/positive control solutions at 37 °C for a few minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the HLM and test compound.

    • Incubate the plate at 37 °C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in triplicate wells by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the appropriate equations.

Experimental Workflows

Visualizing experimental workflows can aid in understanding and executing complex procedures. The following diagram illustrates a typical workflow for fragment-based screening using 19F NMR.

FBDD_workflow cluster_prep Library Preparation cluster_screening NMR Screening cluster_analysis Data Analysis & Hit Validation prep_lib Prepare Fluorinated Fragment Library pool Pool Fragments into Optimized Cocktails prep_lib->pool sample_prep Prepare Samples: - Target + Cocktail - Cocktail Only (Reference) pool->sample_prep nmr_acq Acquire 1D 19F NMR Spectra sample_prep->nmr_acq compare Compare Spectra: Identify Chemical Shift Perturbations or Line Broadening nmr_acq->compare decon Deconvolute Hit Cocktails compare->decon hit_val Validate Hits with Orthogonal Assays (e.g., 2D NMR, SPR) decon->hit_val SAR Structure-Activity Relationship Studies hit_val->SAR SAR by NMR

References

The Pivotal Role of Intermediates in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical intermediates are the foundational building blocks in the synthesis of active ingredients for agrochemicals, including herbicides, insecticides, and fungicides.[1][2] These compounds are partially processed raw materials that undergo further chemical reactions to produce the final, effective agrochemical products.[1][3] The quality, purity, and stability of these intermediates directly influence the efficacy, safety, and environmental profile of the end-product, making their synthesis a critical step in the manufacturing chain.[4] This document provides detailed application notes and protocols for the synthesis of major agrochemicals from key chemical intermediates, designed for researchers, scientists, and professionals in the field.

Application Note 1: 2-Chloro-5-chloromethylpyridine (CCMP) in Neonicotinoid Insecticide Synthesis

Overview: 2-Chloro-5-chloromethylpyridine (CCMP) is a vital intermediate for the synthesis of several major neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid.[5][6] Neonicotinoids represent a significant portion of the global insecticide market, valued for their effectiveness against a wide range of piercing-sucking pests.[7] The structural integrity of CCMP is crucial for creating the final active ingredient with the desired biological activity.[5][7]

Logical Relationship: The Role of CCMP in Synthesis

cluster_raw Upstream Raw Materials cluster_intermediate Intermediate Synthesis cluster_final Final Agrochemical Product raw_materials 2-Chloro-5-methylpyridine CCMP 2-Chloro-5-chloromethylpyridine (CCMP) raw_materials->CCMP Chlorination Imidacloprid Imidacloprid CCMP->Imidacloprid Coupling Reaction Acetamiprid Acetamiprid CCMP->Acetamiprid Coupling Reaction Thiacloprid Thiacloprid CCMP->Thiacloprid Coupling Reaction

Caption: Role of CCMP as a key intermediate in neonicotinoid synthesis.

Protocol: Synthesis of Imidacloprid from CCMP

This protocol details the coupling reaction between CCMP and 2-nitroiminoimidazolidine to synthesize the insecticide Imidacloprid.[8][9]

Experimental Workflow: Imidacloprid Synthesis

G start Start: Reactants in Solvent step1 Add 2-nitroiminoimidazolidine & alkali carbonate to solvent start->step1 step2 Heat mixture to reflux step1->step2 step3 Gradually add CCMP solution step2->step3 step4 Maintain reflux for reaction completion step3->step4 step5 Cool and filter the mixture step4->step5 step6 Purify residue (e.g., column chromatography) step5->step6 end End: Pure Imidacloprid step6->end cluster_reactants Reactants cluster_process Process cluster_product Product DP Dimethyl Phosphite* Cond Condensation Reaction (Methanol, Catalyst) DP->Cond Gly Glycine Gly->Cond Form Paraformaldehyde Form->Cond Hyd Acid Hydrolysis (HCl) Cond->Hyd Condensed Product Glyph Glyphosate Hyd->Glyph caption *Dimethyl phosphite is often used interchangeably with diethyl phosphite in this synthesis. G A m-Dichlorobenzene + Acetyl Chloride B Friedel-Crafts Reaction (AlCl₃ catalyst) A->B C 2,4-dichloroacetophenone B->C D Cyclization & Bromination C->D E Bromoketone Intermediate D->E F Nucleophilic Substitution (with Triazole) E->F G Methyloxazole Intermediate F->G H Etherification (with p-chlorophenol) G->H I Crude Difenoconazole H->I J Refining (Recrystallization) I->J K Pure Difenoconazole J->K

References

Application Notes and Protocols for Reactions Involving 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid is a key fluorinated building block in the synthesis of novel therapeutic agents and agrochemicals. The presence of two trifluoromethyl groups significantly enhances the metabolic stability and biological activity of parent molecules.[1][2] This document provides detailed experimental protocols for common and pivotal reactions involving this versatile starting material, including esterification, amide bond formation, and conversion to a reactive acyl chloride intermediate. The protocols and data presented herein are designed to serve as a comprehensive resource for researchers engaged in the synthesis of complex fluorinated molecules.

Key Reactions and Physicochemical Data

The primary reactions involving the carboxylic acid moiety of this compound are summarized below. These reactions provide access to a diverse range of derivatives for further synthetic elaboration.

Reaction TypeReagentsProduct Class
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Esters
Amide CouplingAmine, Coupling Agents (e.g., EDCI, HOBt)Amides
Acyl Chloride FormationChlorinating Agent (e.g., SOCl₂)Acyl Chlorides

Experimental Protocols

Protocol 1: Synthesis of Esters via Fischer Esterification

This protocol describes the synthesis of an ester derivative from this compound and an alcohol under acidic conditions.

Reaction Scheme:

G reactant1 CF3-C(OH)(CF3)-COOH product CF3-C(OH)(CF3)-COOR reactant1->product + R-OH, H+ reactant2 R-OH water H2O product->water + H2O

Figure 1: General scheme for Fischer Esterification.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous organic solvent (e.g., toluene, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous organic solvent, add the alcohol (1.2 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by column chromatography or distillation as required.

Expected Yields:

AlcoholProductTypical Yield
MethanolMethyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate85-95%
EthanolEthyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate80-90%
Protocol 2: Synthesis of Amides via Peptide Coupling

This protocol details the formation of an amide bond between this compound and a primary or secondary amine using common coupling agents.

Reaction Workflow:

G start Start acid 3,3,3-Trifluoro-2-hydroxy- 2-(trifluoromethyl)propanoic Acid start->acid coupling Add Coupling Agents (EDCI, HOBt) acid->coupling amine Amine (R-NH2) amine->coupling reaction Stir at Room Temperature coupling->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Amide Product purification->product

Figure 2: Workflow for amide synthesis.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add EDCI (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Representative Data:

AmineCoupling AgentsSolventTypical Yield
MorpholineEDCI, HOBt, TEADCM~95%[3]
BenzylamineEDCI, HOBt, DIPEADMF85-95%
Protocol 3: Synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoyl Chloride

This protocol outlines the conversion of the carboxylic acid to its more reactive acyl chloride derivative, a key intermediate for various nucleophilic acyl substitution reactions.

Reaction Pathway:

G acid CF3-C(OH)(CF3)-COOH acyl_chloride CF3-C(OH)(CF3)-COCl acid->acyl_chloride + SOCl2 socl2 SOCl2 so2 SO2 acyl_chloride->so2 + SO2 hcl HCl so2->hcl + HCl

References

Application Notes and Protocols for the Development of Specialty Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols and characterization methods for the development of specialty fluorinated polymers. The unique properties of fluoropolymers, such as high thermal stability, chemical inertness, and low surface energy, make them invaluable materials in a wide range of high-performance applications, including advanced coatings, biomedical devices, and electronics.[1][2] This document outlines detailed experimental procedures for the synthesis of key fluorinated polymers and the analytical techniques for their characterization.

I. Synthesis of Specialty Fluorinated Polymers

The synthesis of fluorinated polymers can be achieved through various polymerization techniques, each offering distinct advantages in controlling the polymer architecture and properties.[3] Free-radical polymerization, emulsion polymerization, and reversible addition-fragmentation chain transfer (RAFT) polymerization are among the most common methods employed.

A. Protocol 1: Synthesis of Polyvinylidene Fluoride (PVDF) via Emulsion Polymerization

Polyvinylidene fluoride (PVDF) is a highly non-reactive thermoplastic fluoropolymer with a wide range of applications in chemical resistant piping, films, and insulation for electrical wires.[4] The following protocol details its synthesis through emulsion polymerization.[5]

Experimental Protocol:

  • Reactor Setup: A high-pressure reactor vessel is charged with deionized water, a surfactant (e.g., a fluorinated surfactant), and a dispersing agent.[5]

  • Monomer Addition: Vinylidene fluoride (VDF) monomer is added to the reactor.[4][5]

  • Initiation: The polymerization is initiated by adding a water-soluble initiator, such as potassium persulfate or ammonium persulfate.[4][5] The reaction mixture is then heated to a specific temperature and pressure to trigger the polymerization reaction.[4]

  • Propagation: The VDF monomer molecules polymerize to form long chains of PVDF. The reaction is allowed to proceed for a set duration to achieve the desired molecular weight.

  • Termination: The polymerization is terminated, and the reactor is cooled.

  • Purification: The resulting PVDF polymer is purified by washing, centrifugation, and filtration to remove unreacted monomer, initiator, and other byproducts.[4] The purified polymer is then dried.[4]

Quantitative Data Summary:

ParameterValueReference
MonomerVinylidene Fluoride (VDF)[4][5]
Polymerization TypeEmulsion Polymerization[5]
InitiatorPotassium Persulfate / Ammonium Persulfate[4][5]
Reaction TemperatureVaries (specific to desired properties)[4]
Reaction PressureHigh Pressure[5]

Reaction Mechanism: Emulsion Polymerization of Fluoroalkenes

The following diagram illustrates the key stages of emulsion polymerization for fluoroalkenes like VDF.

Emulsion_Polymerization Monomer Monomer Droplets (VDF) Micelle Surfactant Micelles with Monomer Monomer->Micelle Monomer Diffusion PolymerParticle Growing Polymer Particle Monomer->PolymerParticle Monomer Diffusion Micelle->PolymerParticle Radical Entry & Initiation Initiator Water-Soluble Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Decomposition Radical->Micelle Latex Final Latex Particle PolymerParticle->Latex Propagation & Termination

Caption: Emulsion polymerization workflow for fluoroalkenes.

B. Protocol 2: Synthesis of a Fluorinated Acrylic Copolymer via Free-Radical Polymerization

Fluorinated acrylic copolymers are valued for their low surface energy, making them suitable for creating water and oil repellent coatings.[6][7]

Experimental Protocol:

  • Reaction Setup: A reaction flask is equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

  • Monomer and Solvent Addition: The flask is charged with a hydrocarbon acrylic monomer (e.g., methyl methacrylate), a fluorinated acrylic monomer (e.g., (perfluoroalkyl)ethyl methacrylate), a free-radical initiator (e.g., AIBN), and a suitable solvent (e.g., toluene).

  • Deoxygenation: The reaction mixture is purged with nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Polymerization: The mixture is heated to a specific temperature (e.g., 60-80 °C) to initiate polymerization and stirred for a defined period (e.g., 24 hours) under a nitrogen atmosphere.

  • Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, and dried in a vacuum oven.

Quantitative Data Summary:

ParameterValueReference
MonomersMethyl Methacrylate (MMA), (Perfluoroalkyl)ethyl methacrylate[7]
Polymerization TypeFree-Radical Solution Polymerization[6]
InitiatorAzobisisobutyronitrile (AIBN)
SolventToluene
Reaction Temperature60-80 °C
Reaction Time24 hours
Fluorine Content (in resin)4-10%[7]
Water Contact Angle (advancing)~80-115°[6]
Hexadecane Contact Angle (advancing)~60-70°[6]

Reaction Mechanism: Free-Radical Polymerization

The fundamental steps of free-radical polymerization are depicted below.

Free_Radical_Polymerization Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Initiation GrowingChain Propagating Chain (P•) Radical->GrowingChain Addition to Monomer Monomer Monomer (M) GrowingChain->GrowingChain Polymer Polymer (P) GrowingChain->Polymer Termination (Combination or Disproportionation)

Caption: Key steps in a free-radical polymerization process.

II. Characterization of Specialty Fluorinated Polymers

A suite of analytical techniques is employed to determine the structure, molecular weight, thermal properties, and purity of the synthesized fluorinated polymers.

A. Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is a powerful technique for determining the molecular weight distribution of polymers.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve a known concentration of the fluoropolymer in a suitable solvent (e.g., tetrahydrofuran - THF) that is also used as the GPC mobile phase.[9] The solution should be filtered to remove any particulate matter.

  • Instrumentation: Utilize a GPC system equipped with a pump, injector, a set of columns (e.g., PLgel 5 µm MIXED-C), and a detector (e.g., refractive index - RI detector).[10]

  • Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene standards).[10]

  • Analysis: Inject the prepared polymer solution into the GPC system. The polymer molecules will separate based on their size as they pass through the columns.

  • Data Processing: The molecular weight distribution (including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)) is determined from the elution profile relative to the calibration curve.

Quantitative Data Summary for a Typical Fluoroelastomer:

ParameterValueReference
GPC SystemAgilent 1260 MDS with RI and viscometry detection[11]
Columns2 x PLgel 5 µm MIXED-C, 300 x 7.5 mm[10]
EluentTetrahydrofuran (THF)[10]
Flow Rate1.0 mL/min[10]
Temperature40 °C[11]
Injection Volume100 µL[10]

Experimental Workflow: GPC Analysis

The logical flow of a GPC experiment is outlined in the following diagram.

GPC_Workflow SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection Calibration System Calibration (Standards) DataAnalysis Data Analysis (Molecular Weight Distribution) Calibration->DataAnalysis Separation Chromatographic Separation (Size Exclusion) Injection->Separation Detection Detection (e.g., RI Detector) Separation->Detection Detection->DataAnalysis

Caption: Workflow for GPC analysis of fluoropolymers.

B. Protocol 4: Structural Characterization by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable tool for elucidating the microstructure of fluoropolymers due to the high sensitivity and natural abundance of the ¹⁹F nucleus.[12]

Experimental Protocol:

  • Sample Preparation: Dissolve the fluoropolymer sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). For insoluble polymers, solid-state NMR or high-temperature melt-state NMR can be employed.[12]

  • Instrumentation: Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Key acquisition parameters include the spectral width, number of scans, and relaxation delay. For more detailed structural information, two-dimensional NMR experiments (e.g., ¹⁹F-¹⁹F COSY, ¹⁹F-¹H HETCOR) can be performed.

  • Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction). The chemical shifts, signal integrations, and coupling patterns in the ¹⁹F NMR spectrum provide detailed information about the monomer sequence, end-groups, and any structural defects.

Typical ¹⁹F NMR Parameters:

ParameterValueReference
Spectrometer Frequency282.65 MHz for ¹⁹F[13]
SolventCDCl₃ or Supercritical CO₂[12]
Pulse Width (π/2)2.5 - 7 µs[12][13]
MAS Rate (Solid-State)16 kHz[13]
C. Protocol 5: Thermal Properties Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal transitions and stability of fluoropolymers.

Experimental Protocol - DSC:

  • Sample Preparation: Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan.

  • Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[14] An initial heating scan is often performed to erase the thermal history, followed by a cooling scan and a second heating scan.

  • Data Analysis: The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the heat flow curve.

Experimental Protocol - TGA:

  • Sample Preparation: Place a small, accurately weighed sample (10-20 mg) into a TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature.[14]

  • Data Analysis: The TGA curve plots the sample weight as a function of temperature, from which the onset of decomposition and the thermal stability of the polymer can be determined.

Quantitative Data for PVDF:

Thermal PropertyValueReference
Melting Temperature (Tm)166.9 °C (α phase)[15]
Onset Decomposition Temperature (in N₂)~400 °C[14]
Onset Decomposition Temperature (in O₂)Lower than in N₂[16]

III. Application: Fluoropolymer Coatings

Fluoropolymer coatings are widely used for their protective and non-stick properties.[1] The application process is critical for achieving optimal performance.

Protocol 6: Application of a Fluoropolymer Coating

  • Surface Preparation: The substrate surface must be thoroughly cleaned to remove oils, grease, and other contaminants.[17] This is often followed by abrasive blasting to create a rough surface profile for better adhesion.[17]

  • Primer Application: A primer is applied to the prepared surface to ensure a strong chemical bond between the substrate and the fluoropolymer topcoat.[1]

  • Topcoat Application: The fluoropolymer coating is applied, typically by spraying, to achieve a uniform thickness.[17]

  • Curing: The coated substrate is cured at a specific temperature for a set duration to allow the polymer to form a durable, continuous film.[17]

Logical Relationship: Fluoropolymer Coating Process

The sequence of steps for applying a fluoropolymer coating is shown below.

Coating_Process Start Start SurfacePrep Surface Preparation (Cleaning & Blasting) Start->SurfacePrep Priming Primer Application SurfacePrep->Priming Topcoating Fluoropolymer Topcoat Application (Spraying) Priming->Topcoating Curing Curing (Heating) Topcoating->Curing End Finished Coating Curing->End

Caption: Sequential steps for applying fluoropolymer coatings.

References

Application Notes and Protocols for the Analytical Detection of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, a unique fluorinated alpha-hydroxy acid, is a compound of interest in various fields, including polymer chemistry and as a potential building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its high degree of fluorination imparts distinct chemical properties that necessitate specialized analytical techniques for its accurate detection and quantification. These application notes provide detailed protocols for the analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Due to the presence of a polar carboxylic acid and a hydroxyl group, derivatization is essential for GC-MS analysis to enhance volatility and thermal stability. For HPLC-MS/MS, while derivatization is not strictly necessary, it can be employed to improve ionization efficiency and chromatographic retention.

Analytical Techniques

Two primary analytical methodologies are recommended for the detection and quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds. Derivatization of the target analyte is a mandatory prerequisite for successful GC-MS analysis.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method is ideal for the analysis of polar and non-volatile compounds in complex matrices. It generally offers high sensitivity and selectivity without the need for derivatization.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the quantification of this compound following a derivatization step to increase its volatility.

Experimental Workflow for GC-MS Analysis

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Aqueous or Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatize Silylation or Esterification Extraction->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Quantification and Reporting GCMS->Data cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous or Biological Sample ProteinPrecip Protein Precipitation (if needed) Sample->ProteinPrecip SPE Solid-Phase Extraction ProteinPrecip->SPE HPLCMSMS HPLC-MS/MS Analysis SPE->HPLCMSMS Data Quantification and Reporting HPLCMSMS->Data

References

Application Notes and Protocols: NMR Analysis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid. This compound is of interest as a building block in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the two trifluoromethyl groups.

Introduction

This compound presents a unique structure for NMR analysis. The presence of two magnetically equivalent trifluoromethyl groups, a quaternary carbon, a hydroxyl group, and a carboxylic acid group results in a simple yet informative set of spectra. This document outlines the expected NMR data, provides protocols for sample preparation and spectral acquisition, and includes a plausible synthetic route.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this specific molecule, the following data are predicted based on the analysis of structurally similar compounds and established chemical shift principles.

Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in HzAssignment
¹H 10.0 - 13.0Broad Singlet-COOH
4.0 - 6.0Broad Singlet-OH
¹³C 165 - 175Singlet-C=O
121 - 125Quartet¹JCF ≈ 280-290CF₃
78 - 85Septet²JCCF ≈ 30-35C(OH)(CF₃)₂
¹⁹F -75 to -80Singlet-CF₃

Experimental Protocols

Synthesis of this compound

A plausible synthesis involves the reaction of hexafluoroacetone with a cyanide source, followed by hydrolysis of the resulting cyanohydrin.

Materials:

  • Hexafluoroacetone hydrate

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyanohydrin Formation: In a fume hood, a solution of sodium cyanide in water is carefully acidified with sulfuric acid at a low temperature (0-5 °C) to generate hydrocyanic acid in situ. Hexafluoroacetone hydrate is then added dropwise to this solution. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Hydrolysis: The solvent is carefully evaporated. The resulting cyanohydrin intermediate is then hydrolyzed by heating with a concentrated acid (e.g., sulfuric acid or hydrochloric acid).

  • Purification: The final product, this compound, can be purified by recrystallization or distillation under reduced pressure.

NMR Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Protocol:

  • Weigh the required amount of the compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Gently vortex the vial until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

NMR Spectral Acquisition

Instrumentation:

  • A standard NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H, ¹³C, and ¹⁹F detection.

Typical Acquisition Parameters:

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program zg30zgpg30zg
Number of Scans 16102464
Relaxation Delay 2 s2 s2 s
Acquisition Time 4 s1.5 s1 s
Spectral Width 20 ppm250 ppm100 ppm
Transmitter Freq. Spectrometer specificSpectrometer specificSpectrometer specific
Temperature 298 K298 K298 K

Visualizations

Logical Workflow for NMR Analysis

logical_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR Prepared Sample C13_NMR ¹³C NMR Acquisition transfer->C13_NMR F19_NMR ¹⁹F NMR Acquisition transfer->F19_NMR process Process Spectra (FT, Phasing, Baseline) H1_NMR->process C13_NMR->process F19_NMR->process analyze Analyze Chemical Shifts, Multiplicities, and Couplings process->analyze structure Structure Elucidation analyze->structure

Caption: Logical workflow for the NMR analysis of the target compound.

Signaling Pathway of NMR Data Interpretation

signaling_pathway cluster_spectra Acquired NMR Spectra cluster_info Extracted Information cluster_structure Structural Features H1 ¹H Spectrum chem_shift Chemical Shifts (δ) H1->chem_shift multiplicity Signal Multiplicity H1->multiplicity coupling Coupling Constants (J) H1->coupling integration Integration (¹H) H1->integration C13 ¹³C Spectrum C13->chem_shift C13->multiplicity C13->coupling F19 ¹⁹F Spectrum F19->chem_shift functional_groups Functional Groups (COOH, OH, CF₃) chem_shift->functional_groups connectivity Atom Connectivity multiplicity->connectivity coupling->connectivity integration->functional_groups carbon_skeleton Carbon Skeleton functional_groups->carbon_skeleton final_structure Final Structure Confirmation carbon_skeleton->final_structure connectivity->final_structure

Application Notes and Protocols for Handling and Storage of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of fluorinated carboxylic acids. These compounds, characterized by the presence of one or more fluorine atoms on the alkyl chain, are widely used in research and industry, for example, in peptide synthesis and chromatography. Their unique chemical properties, including strong acidity and potential for environmental persistence, necessitate specific handling and storage procedures to ensure personnel safety and maintain chemical integrity.

General Safety and Handling Precautions

Fluorinated carboxylic acids, such as the commonly used Trifluoroacetic Acid (TFA), are corrosive and can cause severe skin and eye burns upon contact.[1] Vapors can be irritating to the respiratory system. Therefore, all handling of these compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Personal Protective Equipment (PPE):

Appropriate PPE is mandatory when handling fluorinated carboxylic acids. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemical-resistant gloves are essential. While specific breakthrough time data for all fluorinated carboxylic acids is not available, double gloving with nitrile gloves is a recommended practice for handling low volumes.[4] For prolonged contact or when handling larger quantities, gloves made of materials like butyl or neoprene should be considered, and the manufacturer's compatibility data should always be consulted.[5]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.[4]

Storage Procedures

Proper storage of fluorinated carboxylic acids is crucial for maintaining their stability and preventing hazardous situations.

General Storage Guidelines:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly closed when not in use to prevent the absorption of moisture and the escape of corrosive vapors.[2][6]

  • Store away from incompatible materials.

Storage Conditions for Trifluoroacetic Acid (TFA):

ParameterRecommended ConditionSource
Temperature 15–25 °C[7][8]
Humidity Dry environment[6]
Light Store in a brown bottle or amber ampul to protect from light[6]
Shelf Life (0.1% solution) 18 months from manufacture date[9]

Incompatible Materials:

Fluorinated carboxylic acids are incompatible with a range of substances. Contact with these materials can lead to violent reactions, the release of toxic gases, or degradation of the acid.

Incompatible Material ClassExamplesPotential Hazard
Bases Sodium hydroxide, potassium hydroxide, aminesViolent reaction, heat generation[1]
Oxidizing Agents Nitrates, peroxides, chromic acidRisk of fire or explosion[1]
Reducing Agents Hydrides, alkali metalsExothermic reaction, generation of flammable gas
Metals Mild steel, galvanized steel, zincCorrosion, production of flammable hydrogen gas[1]
Certain Plastics Oxygen-containing plasticsReaction and degradation of the plastic[10]

Chemical Compatibility

The choice of materials for reaction vessels, storage containers, and handling equipment is critical. The following table provides a summary of the compatibility of common laboratory materials with Trifluoroacetic Acid (TFA). It is important to note that this data is primarily qualitative and testing under specific experimental conditions is always recommended.

MaterialCompatibility with TFANotes
Glass GoodSuitable for storage and reactions.
High-Density Polyethylene (HDPE) GoodCan be used for storage and transport containers.[2][11]
Polypropylene (PP) GoodGenerally resistant, but testing is advised for long-term use at elevated temperatures.[10][11]
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant, suitable for liners and seals.[10]
Stainless Steel (304, 316) Fair to GoodResistance depends on water content; anhydrous TFA is less corrosive.[10] Dursan® coating on stainless steel shows good resistance.[12]
Aluminum Good (with <0.1% water)Anhydrous TFA is not corrosive to aluminum.[10]

Experimental Protocols

Protocol for Neutralization of a Trifluoroacetic Acid Spill

This protocol outlines the steps for neutralizing a small spill (<500 mL) of a 1M Trifluoroacetic Acid solution in a laboratory setting.[2][13]

Materials:

  • Spill kit containing:

    • Sodium bicarbonate (NaHCO₃) or other suitable acid neutralizer

    • Inert absorbent material (e.g., vermiculite, sand)

    • Chemical-resistant gloves, goggles, and lab coat

    • Plastic bags for waste disposal

    • pH indicator paper

Procedure:

  • Alert Personnel and Ensure Safety: Immediately alert others in the vicinity of the spill. Ensure you are wearing the appropriate PPE.

  • Contain the Spill: If the spill is spreading, create a dike around the perimeter using an inert absorbent material.[2]

  • Neutralization:

    • Slowly and carefully sprinkle sodium bicarbonate over the spill, starting from the outside and working inwards. Avoid creating dust.

    • The neutralization reaction will produce carbon dioxide gas, resulting in fizzing. Continue adding sodium bicarbonate until the fizzing stops.

    • Caution: The reaction may generate heat.

  • pH Check: Once the reaction appears complete, test the pH of the mixture with pH indicator paper. The target pH should be between 6 and 8. If the mixture is still acidic, add more sodium bicarbonate.[14]

  • Absorption and Cleanup:

    • Once neutralized, absorb the mixture with an inert absorbent material.

    • Carefully scoop the absorbed material into a designated plastic bag.

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towels.

    • Clean the area with soap and water.

  • Waste Disposal:

    • Seal the plastic bag containing the neutralized spill waste.

    • Label the bag clearly as "Trifluoroacetic Acid Spill Debris (Neutralized)".

    • Dispose of the waste through your institution's hazardous waste management program.[2]

Protocol for Using Trifluoroacetic Acid in Solid-Phase Peptide Synthesis (Cleavage Step)

Trifluoroacetic acid is commonly used for the final cleavage of a synthesized peptide from the solid-phase resin and the simultaneous removal of acid-labile side-chain protecting groups.[1]

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane - TIS)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or vortexer

  • Filtration apparatus

Procedure:

  • Resin Preparation: Transfer the peptide-bound resin to a reaction vessel.

  • Cleavage Cocktail Addition: In a chemical fume hood, add the cleavage cocktail to the resin. A typical ratio is 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Gently agitate the mixture at room temperature for 1-3 hours. The duration may vary depending on the peptide sequence and protecting groups.[7]

  • Peptide Precipitation:

    • Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[7]

  • Peptide Isolation:

    • Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Further Purification: The crude peptide can then be purified by techniques such as High-Performance Liquid Chromatography (HPLC).

Waste Disposal

All waste containing fluorinated carboxylic acids must be treated as hazardous waste.[2]

  • Segregation: Do not mix fluorinated carboxylic acid waste with other waste streams, especially incompatible materials like bases or oxidizers.[2]

  • Containers: Collect waste in clearly labeled, compatible, and tightly sealed containers.[2]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Common disposal methods for fluorinated organic compounds include high-temperature incineration or disposal in a designated hazardous waste landfill.

Visualizations

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal storage_conditions Store in Cool, Dry, Well-Ventilated Area (15-25°C) [2, 11] check_compatibility Use Compatible Containers (Glass, HDPE, PP) [1, 17, 21] segregate Segregate from Incompatible Materials (Bases, Oxidizers) [5] ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) [22] fume_hood Work in a Chemical Fume Hood [1, 8] collect_waste Collect in Labeled, Compatible Containers [1, 33] dispose Dispose as Hazardous Waste via EHS [13] start Start cluster_storage cluster_storage start->cluster_storage end End cluster_handling cluster_handling cluster_storage->cluster_handling cluster_disposal cluster_disposal cluster_handling->cluster_disposal cluster_disposal->end

Caption: General workflow for the safe storage, handling, and disposal of fluorinated carboxylic acids.

Spill_Response_Workflow spill Spill Occurs assess Assess the Spill (Minor <500mL or Major >500mL) [1] spill->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area Call Emergency Services [1] major_spill->evacuate end Response Complete evacuate->end contain Contain Spill with Inert Absorbent [1] ppe->contain neutralize Neutralize with Sodium Bicarbonate [23] contain->neutralize cleanup Absorb and Collect Waste neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of as Hazardous Waste [1] decontaminate->dispose dispose->end

Caption: Emergency response workflow for a fluorinated carboxylic acid spill.

PFC_Degradation_Pathway long_chain Long-Chain PFCA (e.g., PFOA) decarboxylation Decarboxylation & HF Elimination (Stepwise Chain Shortening) [9] long_chain->decarboxylation short_chain Shorter-Chain PFCAs (e.g., PFHpA, PFHxA) [9] decarboxylation->short_chain short_chain->decarboxylation Repeated Cycles tfa Trifluoroacetic Acid (TFA) (Final Degradation Product) short_chain->tfa mineralization Further Mineralization (CO2, F-) tfa->mineralization

Caption: Simplified degradation pathway of long-chain perfluorinated carboxylic acids (PFCAs).

References

Application Notes and Protocols for Biocatalytic Routes to Chiral Trifluoromethyl-lactic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral trifluoromethyl-lactic acids (TFLAs) are valuable building blocks in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure TFLAs. These application notes detail two primary biocatalytic strategies: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic ester.

Application Note 1: Asymmetric Reduction of 3,3,3-Trifluoropyruvic Acid (TFPy) using Lactate Dehydrogenases (LDHs)

This method provides direct access to either the (R)- or (S)-enantiomer of TFLA with high enantiomeric excess and yield by selecting a dehydrogenase with the appropriate stereopreference. The reduction of the ketone precursor, 3,3,3-trifluoropyruvic acid (TFPy), is coupled with a cofactor regeneration system to ensure process efficiency.

Logical Workflow for Asymmetric Reduction

Asymmetric Reduction Workflow cluster_reduction Primary Reaction cluster_regeneration Cofactor Regeneration TFPy 3,3,3-Trifluoropyruvic Acid (TFPy) (Prochiral Ketone) LDH Lactate Dehydrogenase (LDH) (D- or L-selective) TFPy->LDH Substrate NADH NADH NADH->LDH Cofactor FDH Formate Dehydrogenase (FDH) FDH->NADH CO2 CO2 FDH->CO2 Formate Formate Formate->FDH TFLA Chiral Trifluoromethyl-lactic Acid (TFLA) ((R)- or (S)-enantiomer) LDH->TFLA Product NAD NAD+ LDH->NAD NAD->FDH

Caption: Workflow for the LDH-catalyzed asymmetric reduction of TFPy to TFLA, including the FDH-catalyzed cofactor regeneration cycle.

Quantitative Data

The following table summarizes the results for the asymmetric reduction of TFPy using D- and L-selective lactate dehydrogenases.

Enzyme SourceTarget EnantiomerSubstrate Conc. (M)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) (%)
Leuconostoc mesenteroides (D-LmLDH)(R)-TFLA0.56>99>99.5
Gallus gallus (chicken L-LDH)(S)-TFLA0.56>99>99.5
Experimental Protocol: Asymmetric Reduction of TFPy

This protocol is based on the successful synthesis of chiral TFLAs using recombinant lactate dehydrogenases.

1. Materials:

  • 3,3,3-Trifluoropyruvic acid (TFPy)

  • D-Lactate Dehydrogenase from Leuconostoc mesenteroides (D-LmLDH) or L-Lactate Dehydrogenase from Gallus gallus (chicken L-LDH)

  • Formate Dehydrogenase from Candida boidinii (CbFDH)

  • β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)

  • Sodium formate

  • Potassium phosphate buffer (pH 7.0)

  • Escherichia coli BL21(DE3) for protein expression

  • Appropriate expression vectors for LDHs and FDH

2. Enzyme Preparation (Recombinant Expression):

  • Clone the genes encoding the desired LDH and CbFDH into suitable expression vectors (e.g., pET vectors) with a His-tag.

  • Transform the expression plasmids into E. coli BL21(DE3) cells.

  • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.1 mM IPTG and incubate for 16-20 hours at 20°C.

  • Harvest the cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 300 mM NaCl), and lyse by sonication.

  • Clarify the lysate by centrifugation and purify the His-tagged enzymes using Ni-NTA affinity chromatography.

  • Dialyze the purified enzymes against a storage buffer and determine their concentration.

3. Asymmetric Reduction Reaction:

  • Prepare a reaction mixture in a temperature-controlled vessel containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 0.5 M 3,3,3-Trifluoropyruvic acid (TFPy)

    • 0.6 M Sodium formate (for cofactor regeneration)

    • 1 mM NAD+

    • 10 U/mL of the desired Lactate Dehydrogenase (D- or L-selective)

    • 10 U/mL of Formate Dehydrogenase

  • Adjust the pH of the solution to 7.0 using NaOH.

  • Incubate the reaction at 30°C with gentle stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour for 6 hours) and analyzing them by HPLC to determine conversion and enantiomeric excess.

4. Analysis:

  • Conversion: Analyze the consumption of TFPy using reverse-phase HPLC.

  • Enantiomeric Excess (ee): Determine the ee of the TFLA product using chiral HPLC after derivatization if necessary.

Application Note 2: Lipase-Catalyzed Kinetic Resolution of Racemic Trifluoromethyl-lactic Acid Esters

Kinetic resolution is a robust method for separating enantiomers from a racemic mixture. In this approach, a lipase enantioselectively catalyzes the hydrolysis of one ester enantiomer, leaving the other unreacted. This results in the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. This strategy is particularly effective for producing both enantiomers of TFLA from a single racemic starting material.

Logical Workflow for Kinetic Resolution

Kinetic Resolution Workflow RacemicEster Racemic (R/S)-TFLA Ester Lipase Lipase (e.g., Candida antarctica Lipase B) RacemicEster->Lipase Separation Separation (e.g., Extraction) Lipase->Separation ~50% Conversion Water H2O Water->Lipase SlowReactingEster (R)-TFLA Ester (Unreacted) Separation->SlowReactingEster AcidProduct (S)-TFLA Acid (Product) Separation->AcidProduct FastReactingEster (S)-TFLA Ester

Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic TFLA ester via enantioselective hydrolysis.

Quantitative Data

The following data is projected based on the successful resolution of the structurally similar 2-chloro-3,3,3-trifluoropropanoic acid ethyl ester, a common outcome for lipase-catalyzed resolutions.

EnzymeReaction TypeSubstrateEnantioselectivity (E)Product 1 (ee%)Product 2 (ee%)
Candida rugosa LipaseHydrolysisRacemic TFLA Ethyl Ester~10-15(S)-TFLA Acid (>90%)(R)-TFLA Ethyl Ester (>95% at >55% conv.)
Candida antarctica Lipase B (Immobilized)HydrolysisRacemic TFLA Ethyl Ester>50(S)-TFLA Acid (>98%)(R)-TFLA Ethyl Ester (>98% at 50% conv.)
Experimental Protocol: Kinetic Resolution by Hydrolysis

This protocol describes the enantioselective hydrolysis of a racemic TFLA ester using an immobilized lipase.

1. Materials:

  • Racemic ethyl 3,3,3-trifluoro-2-hydroxypropanoate (rac-TFLA ethyl ester)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium bicarbonate (aqueous solution)

  • Sodium sulfate (anhydrous)

2. Synthesis of Racemic Substrate:

  • Prepare rac-TFLA ethyl ester by standard esterification of racemic trifluoromethyl-lactic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄).

  • Purify the resulting ester by distillation or column chromatography.

3. Enzymatic Hydrolysis:

  • To a stirred suspension of rac-TFLA ethyl ester (e.g., 10 mmol) in 100 mL of 0.1 M phosphate buffer (pH 7.5), add the immobilized lipase (e.g., 10% w/w of the substrate).

  • Maintain the reaction at a constant temperature (e.g., 30-40°C).

  • Monitor the reaction progress by taking samples periodically. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

  • The conversion can be monitored by HPLC or by measuring the consumption of a base (e.g., NaOH) required to maintain a constant pH using a pH-stat.

4. Product Separation and Purification:

  • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with water and solvent, dried, and reused.

  • Acidify the aqueous filtrate to pH ~2 with dilute HCl.

  • Extract the mixture with an organic solvent like ethyl acetate.

  • Separate the organic layer. The unreacted (R)-TFLA ethyl ester and the produced (S)-TFLA acid will both be in the organic phase.

  • Extract the organic phase with a saturated aqueous sodium bicarbonate solution. The (S)-TFLA acid will move to the aqueous basic layer as its carboxylate salt, while the (R)-TFLA ethyl ester remains in the organic layer.

  • Ester Isolation: Dry the organic layer containing the (R)-ester over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (R)-TFLA ethyl ester.

  • Acid Isolation: Acidify the aqueous bicarbonate layer back to pH ~2 with cold, dilute HCl. Extract the (S)-TFLA acid with fresh ethyl acetate. Dry the organic layer, filter, and evaporate the solvent to yield the enantiomerically enriched (S)-TFLA.

5. Analysis:

  • Determine the enantiomeric excess of the recovered ester and the produced acid using chiral HPLC or chiral GC.

Application Notes and Protocols for the Microbiological Preparation of (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active (S)- and (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid are valuable chiral building blocks in the synthesis of pharmaceuticals. This fluorinated alpha-hydroxy acid serves as a crucial intermediate for various therapeutic agents. Microbiological methods offer a highly enantioselective and environmentally benign alternative to traditional chemical synthesis and resolution for producing these enantiopure compounds.

This document provides detailed application notes and experimental protocols for the microbiological preparation of (S)- and (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, focusing on the enzymatic resolution of the corresponding racemic amide.

Microbiological Approaches

The primary microbiological strategy for producing enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid involves the kinetic resolution of a racemic mixture of 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. This is achieved using microorganisms that express enantioselective amidases. These enzymes selectively hydrolyze one enantiomer of the amide to the corresponding carboxylic acid, leaving the other amide enantiomer unreacted. The resulting acid and unreacted amide can then be separated.

Data Presentation

Table 1: Microbiological Resolution of (rac)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide
Microorganism/EnzymeProductSubstrate Conc.YieldEnantiomeric Excess (e.e.)PurityReference
Rhodococcus equi TG 328 (DSM 6710)(S)- or (R)-acidNot specifiedNot specifiedNot specifiedNot specified[1]
Amidase from Klebsiella oxytoca(R)-acid~0.5 M~50%>99%>98%[2]
Amidase (Bp-Ami) from Burkholderia phytofirmans ZJB-15079 (expressed in E. coli)(R)-acid200 g/L44%95%Not specified[2]

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis of (rac)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide using Rhodococcus equi

This protocol is based on the methodology described for the microbiological hydrolysis of the amide to the corresponding acid.[1]

1. Microorganism and Cultivation:

  • Microorganism: Rhodococcus equi TG 328 (DSM 6710).
  • Growth Medium: Prepare a suitable growth medium for Rhodococcus equi. A typical medium might contain a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
  • Cultivation Conditions: Inoculate the sterile medium with a culture of Rhodococcus equi TG 328. Incubate the culture at a temperature between 20°C and 40°C with agitation to ensure proper aeration. The pH of the medium should be maintained between 5 and 9.5.

2. Biotransformation:

  • Once the culture has reached a suitable cell density, introduce the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.
  • Continue the incubation under the same temperature and pH conditions.
  • Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of the starting material and the product using techniques such as HPLC.

3. Product Isolation and Purification:

  • After the desired conversion is achieved, separate the microbial cells from the culture broth by centrifugation or filtration.
  • The supernatant containing the (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid can be further purified.
  • Acidify the supernatant to protonate the carboxylic acid.
  • Extract the product into an organic solvent (e.g., ethyl acetate).
  • Evaporate the solvent to obtain the crude product.
  • Further purification can be achieved by recrystallization or chromatography.

Protocol 2: Kinetic Resolution using Amidase from Klebsiella oxytoca

This protocol describes a large-scale resolution process.[2]

1. Enzyme Preparation:

  • The enantioselective amidase is produced by Klebsiella oxytoca. The enzyme can be used as a whole-cell catalyst or as a purified or partially purified enzyme preparation.

2. Reaction Setup:

  • Substrate: Prepare a solution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide at a concentration of approximately 0.5 M.
  • Biocatalyst: Add the Klebsiella oxytoca cells or the amidase preparation to the substrate solution.
  • Reaction Conditions: Maintain the reaction at a controlled temperature and pH suitable for the enzyme's activity.

3. Reaction Monitoring and Work-up:

  • Monitor the reaction until approximately 50% conversion of the starting amide is achieved. This indicates that one enantiomer has been selectively hydrolyzed.
  • At this point, the reaction mixture will contain (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid and the unreacted (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.
  • Separate the biocatalyst from the reaction mixture.
  • Isolate the (R)-acid from the (S)-amide by extraction or other chromatographic methods. The difference in their acidic/neutral properties facilitates separation.

Visualizations

experimental_workflow_hydrolysis cluster_cultivation Microorganism Cultivation cluster_biotransformation Biotransformation cluster_purification Product Isolation Inoculation Inoculate Rhodococcus equi Growth Incubate (20-40°C, pH 5-9.5) Inoculation->Growth AddSubstrate Add (rac)-amide Growth->AddSubstrate Reaction Incubate and Monitor AddSubstrate->Reaction Separation Separate Cells Reaction->Separation Extraction Extract Acid Separation->Extraction Purification Purify Product Extraction->Purification

Caption: Workflow for enantioselective hydrolysis using Rhodococcus equi.

experimental_workflow_resolution cluster_reaction Kinetic Resolution cluster_separation Product Separation Setup Prepare ~0.5M (rac)-amide solution AddEnzyme Add Klebsiella oxytoca amidase Setup->AddEnzyme Monitor Monitor until ~50% conversion AddEnzyme->Monitor SeparateBiocatalyst Remove Biocatalyst Monitor->SeparateBiocatalyst SeparateProducts Separate (R)-acid and (S)-amide SeparateBiocatalyst->SeparateProducts

Caption: Workflow for kinetic resolution using Klebsiella oxytoca amidase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help optimize your synthetic yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Hexafluoroacetone Cyanohydrin (Intermediate) 1. Incomplete reaction of hexafluoroacetone hydrate. 2. Decomposition of the cyanohydrin under reaction conditions. 3. Loss of volatile reactants or intermediates.1. Ensure complete dissolution of hexafluoroacetone hydrate before adding the cyanide source. Use of a suitable solvent like anhydrous ether or THF is recommended. 2. Maintain a low reaction temperature (0-5 °C) during the addition of the cyanide source to minimize side reactions. 3. Perform the reaction in a well-sealed apparatus to prevent the escape of volatile compounds.
Low Yield of Final Carboxylic Acid 1. Incomplete hydrolysis of the cyanohydrin. 2. Decomposition of the product under harsh hydrolysis conditions. 3. Difficulties in isolating the highly water-soluble product.1. Increase the reaction time and/or temperature for the hydrolysis step. The use of a strong acid catalyst (e.g., concentrated HCl or H₂SO₄) is crucial. 2. Monitor the reaction progress by techniques like ¹⁹F NMR to avoid prolonged heating that could lead to degradation. 3. After hydrolysis, saturate the aqueous solution with a salt (e.g., NaCl or MgSO₄) to decrease the product's solubility in water and improve extraction efficiency with an organic solvent like diethyl ether or ethyl acetate.
Presence of Impurities in the Final Product 1. Unreacted starting materials or intermediates. 2. Formation of side products during cyanohydrin formation or hydrolysis. 3. Contamination from solvents or reagents.1. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques. 2. Purify the intermediate cyanohydrin before hydrolysis if significant impurities are present. 3. Use high-purity, anhydrous solvents and reagents. The final product can be purified by recrystallization or distillation under reduced pressure.
Difficulty in Product Characterization The presence of two trifluoromethyl groups can complicate spectral analysis.Utilize ¹⁹F NMR spectroscopy in addition to ¹H and ¹³C NMR for unambiguous structure confirmation. The crystal structure of this compound has been reported, which can be a useful reference.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step is the formation of the cyanohydrin by reacting hexafluoroacetone (or its hydrate) with a cyanide source, such as potassium cyanide or sodium cyanide. The second step involves the acid-catalyzed hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid.

Q2: What is the best starting material, hexafluoroacetone gas or hexafluoroacetone hydrate?

A2: Hexafluoroacetone is a gas at room temperature, making it difficult to handle.[1] It readily reacts with water to form a stable, non-volatile hydrate, which is a solid and much easier and safer to handle in the lab. Therefore, hexafluoroacetone hydrate is the recommended starting material.

Q3: What are the critical safety precautions for this synthesis?

A3: This synthesis involves highly toxic and hazardous materials.

  • Hexafluoroacetone and its hydrate are toxic and corrosive.

  • Cyanide salts are highly toxic. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Hydrogen cyanide (HCN) gas can be liberated if the cyanide salt is exposed to acid. It is crucial to maintain basic or neutral conditions during the cyanohydrin formation step.

Q4: How can I monitor the progress of the reactions?

A4: The progress of both the cyanohydrin formation and the hydrolysis can be monitored by thin-layer chromatography (TLC) if the compounds are UV active or can be visualized with a suitable stain. For a more quantitative assessment, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is highly effective for tracking the disappearance of starting materials and the appearance of products due to the presence of the trifluoromethyl groups.

Q5: What is the best method for purifying the final product?

A5: this compound is a solid at room temperature.[1] Purification can be achieved by recrystallization from a suitable solvent system. Due to its highly fluorinated nature, it may have unique solubility properties. Common solvents to try for recrystallization include water, or a mixture of a polar solvent with a non-polar co-solvent. For larger quantities, distillation under reduced pressure may also be a viable option.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-1,1,1,3,3,3-hexafluoropropan-2-ol (Hexafluoroacetone Cyanohydrin)

This protocol is a generalized procedure based on standard cyanohydrin formation reactions. Optimization may be required.

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve hexafluoroacetone hydrate (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium cyanide (1.1 eq) in water.

  • Slowly add the potassium cyanide solution to the cooled hexafluoroacetone hydrate solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.

  • Carefully acidify the reaction mixture to a pH of ~5 with dilute HCl to quench any remaining cyanide. Perform this step in a well-ventilated fume hood as HCN gas may be evolved.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Step 2: Hydrolysis to this compound

This protocol is a generalized procedure based on standard nitrile hydrolysis. Optimization may be required.

  • To the crude 2-cyano-1,1,1,3,3,3-hexafluoropropan-2-ol from Step 1, add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or ¹⁹F NMR until the cyanohydrin is consumed (this may take several hours to days).

  • Cool the reaction mixture to room temperature.

  • Extract the product from the aqueous solution with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes). Saturating the aqueous layer with sodium chloride may improve extraction efficiency.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization.

Visualizations

SynthesisWorkflow A Hexafluoroacetone Hydrate C Cyanohydrin Formation (0-5 °C, Diethyl Ether) A->C B Potassium Cyanide B->C D 2-Cyano-1,1,1,3,3,3-hexafluoropropan-2-ol C->D E Acid Hydrolysis (Reflux, aq. HCl) D->E F This compound E->F G Purification (Recrystallization) F->G H Final Product G->H

Caption: Synthetic workflow for the target molecule.

TroubleshootingFlowchart start Low Yield? step1 Check Cyanohydrin Formation start->step1 Is intermediate yield low? step2 Check Hydrolysis Step start->step2 Is final yield low? solution1 Optimize T, time, solvent for Step 1 step1->solution1 solution2 Optimize acid conc., T, time for Step 2 step2->solution2 solution3 Improve extraction/purification step2->solution3 end Yield Optimized solution1->end solution2->end solution3->end

Caption: A logical troubleshooting flowchart.

References

Technical Support Center: Purification of Fluorinated Hydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated hydroxy acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated hydroxy acids?

A1: The purification of fluorinated hydroxy acids is uniquely challenging due to the physicochemical properties imparted by the fluorine atom(s). The primary difficulties include:

  • Altered Acidity: Fluorine is a potent electron-withdrawing group, which significantly increases the acidity (lowers the pKa) of the carboxylic acid moiety through a negative inductive effect.[1][2] This shift can alter the compound's solubility and retention behavior in pH-dependent purification methods like reversed-phase chromatography.

  • Unique Intermolecular Interactions: The highly electronegative fluorine atom can participate in non-covalent interactions such as hydrogen bonds and dipole-dipole interactions, which influences solubility and crystal packing, often making crystallization difficult.[3]

  • Co-elution with Impurities: The altered polarity can cause the target compound to co-elute with structurally similar impurities, complicating chromatographic separations.[4]

  • Compound Instability: In some cases, particularly with fluorine on a carbon adjacent to a carbonyl group and an acidic alpha-proton, the compound can be unstable and eliminate hydrogen fluoride (HF).[5]

Q2: What is the best starting point for developing a purification method for a novel fluorinated hydroxy acid?

A2: The initial step is to assess the compound's polarity and solubility.[4]

  • For moderately polar compounds soluble in organic solvents: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile first choice. A C18 column with a water/acetonitrile mobile phase containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) is a common starting point.[4]

  • For highly polar, water-soluble compounds: These compounds often exhibit poor retention in RP-HPLC. Hydrophilic Interaction Chromatography (HILIC) is a more suitable technique. HILIC uses a polar stationary phase (e.g., amide or silica) with a mobile phase gradient from high organic to a higher aqueous content.[4]

  • For solids: Recrystallization should be considered. A systematic solvent screening is crucial to find a solvent system where the compound has low solubility at room temperature but high solubility at an elevated temperature.[3][6]

Q3: Which analytical technique is most suitable for determining the absolute purity of my final fluorinated compound?

A3: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy is often the most suitable technique for determining the absolute purity of fluorinated compounds.[7] Unlike chromatographic methods that require a reference standard of the analyte, qNMR uses a certified internal standard of known purity for quantification. This method is highly specific because it directly observes the ¹⁹F nucleus, providing a signal directly proportional to the molar concentration of the fluorine-containing analyte.[7] For routine purity checks, HPLC with UV or Mass Spectrometry (MS) detection is widely used.[8][9]

Q4: How does the number and position of fluorine atoms affect the purification strategy?

A4: The degree and location of fluorination have a profound impact on a molecule's physicochemical properties, which in turn dictates the purification strategy.

  • Acidity (pKa): The pKa decreases significantly with the number of fluorine atoms and their proximity to the carboxylic acid. For example, replacing hydrogen atoms on the alpha-carbon with fluorine atoms progressively lowers the pKa, making the acid stronger.[10] This requires careful pH control of the mobile phase in chromatography to ensure consistent ionization and retention.

  • Lipophilicity (LogD): Fluorination generally increases a molecule's lipophilicity.[10] This can improve retention on reversed-phase columns. The elution order in fluorinated columns often depends on the number of fluorine atoms in the solutes.[11]

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during experiments.

Chromatography (HPLC/Flash)
  • Issue: Poor Peak Shape (Tailing or Fronting)

    • Potential Cause: Strong secondary interactions between your polar fluorinated analyte and residual silanols on the silica-based stationary phase.[4]

    • Solution: Use a deactivated, end-capped column. Adjust the mobile phase pH to be at least 2 units away from your compound's pKa to ensure it exists primarily in a single ionic form. Adding a mobile phase modifier like TFA can also improve peak shape.[4]

  • Issue: Low or No Recovery of Compound

    • Potential Cause: Irreversible adsorption to the stationary phase or compound instability. The mobile phase may be too weak to elute the compound.[4]

    • Solution: Switch to a different stationary phase, such as those used in HILIC (amide, zwitterionic) or Supercritical Fluid Chromatography (SFC). For flash chromatography, consider using alumina instead of silica gel. If solubility in the eluent is poor, use a dry loading technique where the sample is pre-adsorbed onto silica gel or celite.[4]

  • Issue: Co-elution with Impurities

    • Potential Cause: Insufficient resolution with the current chromatographic conditions.[4]

    • Solution: Optimize the separation by adjusting the mobile phase gradient, changing the organic solvent (e.g., methanol instead of acetonitrile), or switching to a column with different selectivity (e.g., a phenyl or embedded-polar group column). HILIC is also a good alternative for separating highly polar compounds.[4]

Recrystallization
  • Issue: Compound "Oils Out" Instead of Crystallizing

    • Potential Cause: The compound's melting point is lower than the boiling point of the chosen solvent, or the solution is supersaturated too quickly.

    • Solution: Switch to a lower-boiling point solvent or use a two-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not). Ensure cooling occurs slowly to allow for proper crystal lattice formation.[6]

  • Issue: No Crystals Form Upon Cooling

    • Potential Cause: The solution is not sufficiently supersaturated, or nucleation is not initiated.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound to initiate crystallization. If the compound is too soluble, you may need to reduce the amount of solvent used or change the solvent system entirely.[6]

Data Presentation

Table 1: Influence of Fluorination on the Acidity of Carboxylic Acids

This table illustrates how the number and position of fluorine atoms increase the acidity (decrease the pKa) of butanoic acid.

Compound NameStructurepKa (approx.)
Butanoic acidCH₃CH₂CH₂COOH4.82
4-Fluorobutanoic acidFCH₂CH₂CH₂COOH4.50
3-Fluorobutanoic acidCH₃CHFCH₂COOH4.25
2-Fluorobutanoic acidCH₃CH₂CHFCOOH2.58
2,2-Difluorobutanoic acidCH₃CH₂CF₂COOH< 2.0

Data synthesized from principles described in cited literature.[1][10]

Table 2: Recommended Starting Conditions for Chromatographic Purification

MethodTarget Compound ProfileStationary PhaseTypical Mobile Phase
Reversed-Phase HPLC Moderately polar, organic-solubleC18 or C8A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA
HILIC Highly polar, water-solubleAmide, Zwitterionic, or SilicaA: 10 mM Ammonium Acetate in WaterB: Acetonitrile
SFC Chiral or achiral compoundsChiral or Achiral SFC columnA: Supercritical CO₂B: Co-solvent (e.g., Methanol)

Data derived from BenchChem technical guides.[4]

Experimental Protocols

Protocol 1: General Method for Purification by Reversed-Phase HPLC

This protocol is a starting point for moderately polar fluorinated hydroxy acids.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-32 min: 95% to 5% B

    • 32-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) at a concentration of ~1 mg/mL.[4]

Protocol 2: General Method for Purification by HILIC

This protocol is suitable for highly polar fluorinated hydroxy acids with poor retention in reversed-phase chromatography.

  • Column: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 95% B

    • 22-30 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV and/or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% Acetonitrile / 5% Water) at a concentration of approximately 1 mg/mL.[4]

Visualized Workflows and Logic

G General Purification Workflow for Fluorinated Hydroxy Acids start Crude Product assess Assess Solubility & Polarity start->assess choose_method Select Purification Method assess->choose_method recryst Recrystallization choose_method->recryst Solid, suitable solvent found chrom Chromatography (HPLC, Flash, SFC) choose_method->chrom Liquid, or no suitable recrystallization solvent analyze Analyze Purity & Identity (NMR, LC-MS) recryst->analyze chrom->analyze pure Pure Compound analyze->pure Purity > 95% troubleshoot Troubleshoot (See Guide) analyze->troubleshoot Purity < 95% troubleshoot->choose_method

Caption: A decision-making workflow for selecting a purification strategy.

G HPLC Troubleshooting Logic problem Problem Poor Peak Shape cause1 Potential Cause Secondary Silanol Interactions problem:p->cause1 cause2 Potential Cause pH close to pKa problem:p->cause2 cause3 Potential Cause Column Overload problem:p->cause3 solution1 Solution Use End-Capped Column cause1->solution1 solution2 Solution Adjust Mobile Phase pH (pH != pKa ± 2) cause2->solution2 solution3 Solution Reduce Sample Load cause3->solution3

Caption: A troubleshooting tree for poor peak shape in HPLC.

G Impact of Fluorination on Physicochemical Properties fluorine Fluorine Substitution inductive Strong Inductive Electron Withdrawal fluorine->inductive polarity Altered Polarity & Intermolecular Forces fluorine->polarity pka Increased Acidity (Lower pKa) inductive->pka solubility Modified Solubility (Aqueous & Organic) polarity->solubility strategy Purification Strategy Implications pka->strategy Requires pH control in chromatography solubility->strategy Dictates solvent choice for recrystallization & chromatography

Caption: The effect of fluorination on properties relevant to purification.

References

Technical Support Center: Synthesis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which typically proceeds via the reaction of hexafluoroacetone with a cyanide source to form a cyanohydrin intermediate, followed by hydrolysis to the final carboxylic acid product.

Issue 1: Low Yield of Final Product

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Cyanohydrin Formation: The equilibrium of the cyanohydrin formation reaction may not favor the product.- Ensure an appropriate excess of the cyanide source is used.- Optimize the reaction temperature. Lower temperatures often favor cyanohydrin formation.- Use a suitable solvent. Ethereal solvents like diethyl ether or THF are commonly employed.
Decomposition of Cyanohydrin Intermediate: The cyanohydrin intermediate is susceptible to decomposition back to hexafluoroacetone and hydrogen cyanide.[1][2]- Maintain a stable and appropriate pH during the reaction and workup. Cyanohydrin stability is pH-dependent.[1]- Avoid excessive heat during the reaction and isolation of the intermediate.
Incomplete Hydrolysis of the Nitrile: The conversion of the cyanohydrin (a nitrile) to the carboxylic acid may be incomplete.- Increase the reaction time and/or temperature for the hydrolysis step.- Use a higher concentration of the acid or base catalyst for hydrolysis.- Ensure efficient mixing of the reaction mixture.
Product Loss During Workup and Purification: The product may be lost during extraction or purification steps.- Perform extractions with an appropriate solvent and repeat multiple times.- Optimize the purification method (e.g., distillation, recrystallization, or chromatography). For purification of similar hydroxypropionic acids, recrystallization from solvents like toluene-hexane mixtures has been effective.[3]

Issue 2: Presence of Impurities in the Final Product

Common Impurities and Troubleshooting:

ImpurityIdentificationLikely CauseMitigation Strategy
Unreacted Hexafluoroacetone GC-MS, NMRIncomplete cyanohydrin formation or decomposition of the cyanohydrin.- Drive the cyanohydrin formation to completion by optimizing reaction conditions.- Carefully remove volatile impurities like hexafluoroacetone under reduced pressure.
3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide IR (amide peaks), LC-MS, NMRIncomplete hydrolysis of the cyanohydrin intermediate.- Ensure complete hydrolysis by extending the reaction time, increasing the temperature, or using a stronger acid/base for hydrolysis.
Residual Cyanide Specific cyanide testsIncomplete reaction or improper quenching.- Ensure the reaction goes to completion.- Quench the reaction mixture properly with a suitable reagent to neutralize any remaining cyanide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • Cyanohydrin Formation: Hexafluoroacetone is reacted with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to form the corresponding cyanohydrin, 2-hydroxy-2,2-bis(trifluoromethyl)propanenitrile.[4][5]

  • Hydrolysis: The resulting cyanohydrin is then hydrolyzed, typically under acidic conditions, to yield this compound.[6][7][8]

Q2: What are the expected side products in this synthesis?

A2: The primary side products are typically unreacted hexafluoroacetone (due to the reversible nature of the cyanohydrin formation) and 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide (from incomplete hydrolysis of the cyanohydrin).[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as:

  • TLC (Thin Layer Chromatography): To observe the disappearance of the starting material and the appearance of the product.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To identify and quantify the volatile components of the reaction mixture.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To follow the conversion of the starting materials to the intermediate and final product.

Q4: What are the safety precautions for handling the reagents in this synthesis?

A4: This synthesis involves highly hazardous materials.

  • Hexafluoroacetone: A toxic and corrosive gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Cyanide Sources (e.g., KCN, TMSCN): Highly toxic. Avoid contact with skin and eyes, and prevent inhalation. All reactions involving cyanides should be performed in a fume hood, and a cyanide antidote kit should be readily available. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.[1][2]

Experimental Protocols

General Protocol for the Synthesis of this compound:

Step 1: Synthesis of 2-hydroxy-2,2-bis(trifluoromethyl)propanenitrile (Hexafluoroacetone Cyanohydrin)

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet, add a suitable anhydrous solvent (e.g., diethyl ether).

  • Cool the flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly bubble a known amount of hexafluoroacetone gas into the cooled solvent.

  • In a separate flask, prepare a solution of the cyanide source (e.g., potassium cyanide with a phase-transfer catalyst or trimethylsilyl cyanide) in an appropriate solvent.

  • Slowly add the cyanide solution to the hexafluoroacetone solution at low temperature.

  • Allow the reaction to stir at low temperature for a specified time, monitoring the reaction progress by a suitable analytical technique.

  • Upon completion, the reaction mixture containing the cyanohydrin can be used directly in the next step or carefully worked up to isolate the intermediate.

Step 2: Hydrolysis to this compound

  • To the reaction mixture containing the cyanohydrin, slowly add a concentrated acid (e.g., hydrochloric acid or sulfuric acid) while maintaining a controlled temperature.

  • Heat the reaction mixture to reflux for several hours to effect hydrolysis.

  • Monitor the disappearance of the cyanohydrin and the formation of the carboxylic acid.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization, distillation, or column chromatography to yield the pure this compound.

Visualizations

Synthesis_Pathway Hexafluoroacetone Hexafluoroacetone Cyanohydrin Hexafluoroacetone Cyanohydrin Hexafluoroacetone->Cyanohydrin + Cyanide Cyanide Source (e.g., KCN) Cyanide->Cyanohydrin Final_Product 3,3,3-trifluoro-2-hydroxy-2- (trifluoromethyl)propanoic acid Cyanohydrin->Final_Product Hydrolysis H2O_H H₂O, H⁺ H2O_H->Final_Product

Caption: Synthetic pathway for the target molecule.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Hexafluoroacetone Hexafluoroacetone Cyanohydrin Hexafluoroacetone Cyanohydrin Hexafluoroacetone->Cyanohydrin + Cyanide Final_Product Target Carboxylic Acid Cyanohydrin->Final_Product Hydrolysis Unreacted_HFA Unreacted Hexafluoroacetone Cyanohydrin->Unreacted_HFA Decomposition Amide_Byproduct Amide Byproduct Cyanohydrin->Amide_Byproduct Incomplete Hydrolysis

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Low_Yield->Low_Purity No Check_Equilibrium Optimize Cyanohydrin Formation Conditions Low_Yield->Check_Equilibrium Yes Analyze_Impurities Identify Impurities (GC-MS, NMR) Low_Purity->Analyze_Impurities Yes Success Successful Synthesis Low_Purity->Success No Check_Decomposition Control pH and Temperature Check_Equilibrium->Check_Decomposition Check_Hydrolysis Optimize Hydrolysis Conditions Check_Decomposition->Check_Hydrolysis Check_Workup Optimize Purification Check_Hydrolysis->Check_Workup Check_Workup->Low_Yield Address_HFA Improve Cyanohydrin Formation/Stability Analyze_Impurities->Address_HFA HFA detected Address_Amide Ensure Complete Hydrolysis Analyze_Impurities->Address_Amide Amide detected Address_HFA->Check_Workup Address_Amide->Check_Workup

Caption: Troubleshooting workflow for synthesis.

References

"improving the stability of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid.

Troubleshooting Guides

Issue 1: Solution Discoloration or Precipitation

Question: My solution of this compound has turned yellow/brown and/or a precipitate has formed. What could be the cause and how can I prevent it?

Answer:

Discoloration and precipitation can be indicators of chemical degradation. Based on the chemistry of structurally similar alpha-hydroxy acids and perfluorinated compounds, several factors could be contributing to this instability.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
High pH Basic conditions can promote the deprotonation of the carboxylic acid and potentially catalyze degradation pathways. For many alpha-hydroxy acids, a pH above 4 can affect stability.Maintain the solution pH in the acidic range. For general use, a pH between 3 and 4 is often recommended for alpha-hydroxy acid stability.
Solvent Choice While generally stable in water and protic solvents like methanol, some perfluoroalkyl ether carboxylic acids with a tertiary alpha-carbon have shown instability in polar aprotic solvents such as acetonitrile, acetone, and DMSO.[1][2] This instability can lead to degradation.For long-term storage, use purified water or a protic solvent like methanol. If your experimental protocol requires a polar aprotic solvent, prepare the solution fresh and use it promptly.
Exposure to Light Photodegradation can occur in compounds containing trifluoromethyl groups, potentially leading to the formation of trifluoroacetic acid (TFA) and other byproducts.Protect solutions from light by storing them in amber vials or by wrapping the container with aluminum foil. Conduct experiments under controlled lighting conditions when possible.
Elevated Temperature Thermal decomposition of related fluorinated carboxylic acids, like trifluoroacetic acid, is known to occur at elevated temperatures, leading to the formation of various degradation products.Store solutions at recommended temperatures, typically 2-8°C for short-term storage. For long-term storage, refer to the manufacturer's guidelines, which may include freezing. Avoid repeated freeze-thaw cycles.
Presence of Oxidizing Agents The alpha-hydroxy group is susceptible to oxidation, which can lead to the formation of ketone byproducts and subsequent degradation.Ensure all solvents and reagents are free from oxidizing impurities. Consider degassing solvents to remove dissolved oxygen for sensitive applications.

Experimental Workflow for Investigating Instability:

start Solution Instability Observed (Discoloration/Precipitation) check_ph Measure pH of the Solution start->check_ph check_solvent Identify the Solvent Used start->check_solvent check_storage Review Storage Conditions (Temp, Light Exposure) start->check_storage adjust_ph Adjust pH to 3-4 check_ph->adjust_ph change_solvent Switch to Protic Solvent (e.g., Water, Methanol) check_solvent->change_solvent optimize_storage Store at 2-8°C in the Dark check_storage->optimize_storage analyze_degradation Analyze for Degradation Products (LC-MS, GC-MS, 19F NMR) stable_solution Stable Solution analyze_degradation->stable_solution If degradation is minimized adjust_ph->analyze_degradation change_solvent->analyze_degradation optimize_storage->analyze_degradation

Caption: Troubleshooting workflow for solution instability.

Issue 2: Loss of Potency or Inconsistent Experimental Results

Question: I am observing a decrease in the expected activity of my compound or inconsistent results between experiments. Could this be related to the stability of the solution?

Answer:

Yes, a loss of potency and experimental variability are common consequences of compound degradation. The concentration of the active parent compound may be decreasing over time.

Troubleshooting Steps:

Factor to Investigate Recommended Protocol
Solution Age and Storage Always note the preparation date of the solution. If the solution is more than a few days old and not stored under optimal conditions (see Issue 1), it is advisable to prepare a fresh batch.
Quantification of Active Compound Re-analyze the concentration of the this compound in your stock solution using a validated analytical method such as HPLC-UV, LC-MS, or GC-MS.[3] This will confirm if the concentration has decreased from the initial value.
pH of Experimental Medium The pH of your final assay or experimental medium can influence the ionization state and stability of the compound. Perfluoroalkyl carboxylic acids are strong acids, and their degree of ionization is pH-dependent.[4][5] Ensure the pH is consistent across all experiments.
Potential for Decarboxylation Although specific data for this molecule is limited, related compounds can undergo decarboxylation. This would result in the loss of the carboxylic acid group, rendering the molecule inactive for its intended purpose. Analytical techniques like GC-MS can be used to detect potential decarboxylated byproducts.

Logical Diagram for Ensuring Consistent Results:

prep Prepare Fresh Solution in Appropriate Solvent validate Validate Concentration (e.g., HPLC, LC-MS) prep->validate control_ph Control pH of Experimental Medium validate->control_ph run_exp Run Experiment Promptly control_ph->run_exp analyze Analyze Results run_exp->analyze consistent Consistent Results analyze->consistent Success inconsistent Inconsistent Results analyze->inconsistent Failure inconsistent->prep Re-evaluate parameters

Caption: Workflow for maintaining experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

A1: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For longer-term storage, consult the manufacturer's certificate of analysis; however, freezing at -20°C or below in a suitable solvent is a common practice. All solutions should be protected from light.

Q2: Which solvents are best for dissolving and storing this compound?

A2: Based on stability studies of similar perfluorinated carboxylic acids, protic solvents such as high-purity water and methanol are recommended for preparing stock solutions and for storage.[1][2] Polar aprotic solvents like acetonitrile, acetone, and DMSO should be used with caution and only for immediate experimental use, as they may promote degradation of structurally related compounds.[1][2]

Q3: What are the likely degradation pathways for this molecule?

  • Decarboxylation: Loss of CO2 from the carboxylic acid moiety, especially under thermal stress.

  • Oxidation: The alpha-hydroxy group is susceptible to oxidation, potentially forming a ketone.

  • Cleavage of C-C bond: The bond between the quaternary carbon and the carboxylic group could be labile under certain conditions.

Potential Degradation Signaling Pathway:

parent 3,3,3-trifluoro-2-hydroxy-2- (trifluoromethyl)propanoic acid decarboxylation Decarboxylation (Heat, pH) parent->decarboxylation Pathway 1 oxidation Oxidation (Oxidizing agents, Light) parent->oxidation Pathway 2 cleavage C-C Bond Cleavage parent->cleavage Pathway 3 product1 1,1,1,3,3,3-Hexafluoropropan-2-ol + CO2 decarboxylation->product1 product2 Trifluoroacetyl-trifluoromethyl-ketone oxidation->product2 product3 Various smaller fluorinated fragments cleavage->product3

Caption: Plausible degradation pathways.

Q4: How can I monitor the stability of my solution over time?

A4: A stability study can be performed by storing aliquots of the solution under different conditions (e.g., 2-8°C, room temperature, protected from light, exposed to light) and analyzing them at regular intervals. The following analytical techniques are recommended:

  • HPLC-UV or LC-MS: To quantify the parent compound and detect the appearance of degradation products.[3]

  • GC-MS: Useful for detecting volatile degradation products, such as those resulting from decarboxylation.

  • ¹⁹F NMR: A powerful technique to monitor changes in the fluorine environment of the molecule, which can indicate degradation.

  • pH measurement: A simple and effective way to check for changes in the solution's acidity, which may indicate degradation.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Materials:

    • This compound (solid)

    • Methanol (HPLC grade or equivalent)

    • Volumetric flask (Class A)

    • Analytical balance

    • Amber vial for storage

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of the solid compound using an analytical balance.

    • Quantitatively transfer the solid to the volumetric flask.

    • Add a small amount of methanol to dissolve the solid completely.

    • Once dissolved, add methanol to the calibration mark of the volumetric flask.

    • Mix the solution thoroughly by inverting the flask several times.

    • Transfer the solution to a labeled amber vial for storage.

    • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Stability Assessment by HPLC-UV
  • Objective: To quantify the concentration of this compound over time.

  • Instrumentation and Conditions (Example):

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid to maintain a low pH.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm (or as optimized)

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of known concentrations.

    • At each time point of the stability study (e.g., T=0, T=1 week, T=1 month), withdraw an aliquot of the test solution.

    • Dilute the aliquot to fall within the range of the calibration curve.

    • Inject the diluted sample onto the HPLC system.

    • Quantify the peak area corresponding to the parent compound.

    • Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

References

Technical Support Center: Troubleshooting NMR Spectra of Complex Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of 19F NMR spectroscopy. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the analysis of complex fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹⁹F NMR spectrum have a rolling or distorted baseline?

A distorted baseline is a frequent artifact in ¹⁹F NMR that can impede accurate phasing and integration. The primary causes include:

  • Large Spectral Width: The extensive chemical shift range of ¹⁹F NMR can lead to baseline distortions when acquiring a wide spectrum.[1]

  • Incorrect Phasing: Applying a substantial first-order phase correction, often due to improper manual phasing, can introduce baseline roll.[1]

  • Acoustic Ringing: The radiofrequency pulse can induce oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline issues.[1]

  • Probe Background Signals: Fluorine-containing materials within the NMR probe, such as Teflon components, can generate broad background signals that contribute to an uneven baseline.[1][2]

Q2: What are the small, often unevenly spaced peaks surrounding my main signal?

These are typically ¹³C satellite peaks. Due to the natural abundance of ¹³C (~1.1%), a small percentage of your fluorinated molecules will contain a ¹³C atom adjacent to the ¹⁹F atom, leading to satellite peaks from ¹³C-¹⁹F coupling.[1] A notable feature of these satellites in ¹⁹F NMR is their frequent asymmetry. This asymmetry arises because the isotope effect of ¹³C on the ¹⁹F chemical shift can be significant, causing the center of the satellite doublet to not align perfectly with the main signal from molecules with ¹²C.[1][3]

Q3: Why is the signal-to-noise ratio (S/N) in my ¹⁹F NMR spectrum poor?

Several factors can contribute to a low signal-to-noise ratio:

  • Insufficient Sample Concentration: While ¹⁹F is a sensitive nucleus, a minimum concentration is still required for optimal signal. For ¹⁹F NMR, a sample amount of 5 to 10 mg is generally recommended.[4]

  • Low Number of Scans: A low number of transients will result in a lower S/N. Increasing the number of scans will improve the ratio.

  • Improper Probe Tuning: An untuned or poorly tuned probe for the ¹⁹F frequency will lead to inefficient signal detection.

  • Presence of Paramagnetic Impurities: Paramagnetic species in the sample can cause significant line broadening and a reduction in signal intensity.

Q4: My ¹H NMR spectrum of a fluorinated compound is overly complex and difficult to interpret. What is the cause?

The complexity arises from spin-spin coupling between protons (¹H) and fluorine (¹⁹F) nuclei.[5]

  • ¹H-¹⁹F Coupling: Fluorine (spin I=½) couples with neighboring protons through bonds, leading to signal splitting. This coupling can extend over several bonds (e.g., ²JHF, ³JHF, and longer-range couplings), and the coupling constants can be large, resulting in complex, overlapping multiplets.[5][6]

Troubleshooting Guides

Issue 1: Poor Resolution and Broad Peaks
Potential Cause Recommended Solution
Poor Magnetic Field Homogeneity (Shimming) Re-shim the spectrometer. For non-spinning samples, adjust first-order non-spinning shims (X, Y, ZX, ZY).[5]
High Sample Concentration Dilute the sample to reduce viscosity and intermolecular interactions that can lead to line broadening.[5]
Chemical or Conformational Exchange Perform variable temperature (VT) NMR experiments. Cooling the sample may slow the exchange rate, resolving distinct signals, while heating may cause signals to coalesce into a sharp, averaged peak.[5]
Presence of Paramagnetic Impurities Ensure the sample and solvent are free from paramagnetic metals. Use high-purity solvents and glassware.
Issue 2: Inaccurate Chemical Shift Referencing
Potential Cause Recommended Solution
Lack of a Consistent Reference Standard Use an internal or external reference standard. While CFCl₃ is the primary standard (0 ppm), it is often impractical.[7][8] Common secondary standards are listed in the data table below.
Solvent and Temperature Effects ¹⁹F chemical shifts are highly sensitive to the solvent, temperature, and concentration.[8][9][10] Always report the solvent, concentration, and temperature along with the chemical shifts. For comparative studies, ensure these parameters are consistent across all samples.
Indirect Referencing Issues While convenient, indirect referencing based on the deuterium lock signal can be inconsistent.[11] For precise measurements, especially for detecting small chemical shift changes in binding studies, a stable internal reference is crucial.[11][12]

Experimental Protocols

Protocol 1: Standard ¹⁹F{¹H} Decoupled NMR Experiment
  • Sample Preparation: Dissolve 5-10 mg of the fluorinated compound in 0.6-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.[4][13] Ensure the sample is fully dissolved and free of particulate matter.[13]

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Load a standard ¹⁹F NMR experiment parameter set.

    • Tune the probe for the ¹⁹F frequency. This may involve physically changing a filter on the preamp.[7]

  • Acquisition Parameters:

    • Transmitter Offset (tof): Set the center of the spectrum. If the approximate chemical shift is unknown, a wide spectral width should be used for an initial scan.[7]

    • Spectral Width (sw): For unknown compounds, start with a large spectral width (e.g., 200-300 ppm or ~100,000 Hz on a 400 MHz spectrometer) to ensure all signals are captured.[1]

    • Acquisition Time (at): Typically 1-2 seconds for good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient. For quantitative analysis, ensure the delay is at least 5 times the longest T1 relaxation time.

    • Number of Scans (ns): Start with 16 or 32 scans and increase as needed to achieve the desired signal-to-noise ratio.

    • Decoupling: Use proton decoupling (e.g., zgfhigqn on Bruker systems) to simplify the spectrum by removing ¹H-¹⁹F couplings.[11]

  • Processing:

    • Apply Fourier transformation.

    • Perform zero-order and first-order phase correction.

    • Apply a baseline correction algorithm.

    • Reference the spectrum using a known internal or external standard.

Data Presentation

Table 1: Typical ¹⁹F Chemical Shift Ranges (vs. CFCl₃)
Compound Type Chemical Shift Range (ppm)
-CF₃+40 to +80
-CF₂-+80 to +140
-CFH-+140 to +250
Aromatic-F+80 to +170
-C(=O)F-70 to -20
Data sourced from Alfa Chemistry.[8]
Table 2: Common ¹⁹F NMR Reference Standards
Compound Chemical Shift (ppm) vs. CFCl₃
CFCl₃ (Trichlorofluoromethane)0.00
CF₃COOH (Trifluoroacetic acid)-76.55
C₆F₆ (Hexafluorobenzene)-164.9
C₆H₅F (Fluorobenzene)-113.15
Data sourced from the University of California, Santa Barbara.[14]
Table 3: Representative ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (J)
Coupling Typical J-Value (Hz) Notes
¹J(¹³C-¹⁹F)240 to 320Strong, one-bond coupling.[15]
²J(¹H-¹⁹F) (geminal)45 to 50Large coupling through two bonds.[15]
³J(¹H-¹⁹F) (vicinal)5 to 10Smaller coupling over three bonds, dependent on dihedral angle.[15]
Long-range ¹H-¹⁹F0.5 to 3.0Common in aromatic systems.[15]
Data sourced from Alfa Chemistry.[15]

Visualizations

troubleshooting_workflow start Start: Complex ¹⁹F Spectrum issue Identify Primary Issue start->issue baseline Distorted Baseline issue->baseline Baseline Issues resolution Poor Resolution / Broad Peaks issue->resolution Peak Shape Issues snr Low S/N issue->snr Sensitivity Issues referencing Inaccurate Shifts issue->referencing Chemical Shift Issues sol_baseline Solution: - Adjust Phasing - Apply Baseline Correction - Check for Probe Background baseline->sol_baseline sol_resolution Solution: - Re-shim Spectrometer - Dilute Sample - VT NMR for Exchange resolution->sol_resolution sol_snr Solution: - Increase Scans - Increase Concentration - Tune Probe snr->sol_snr sol_referencing Solution: - Use Internal Standard - Report Solvent/Temp - Verify Indirect Reference referencing->sol_referencing

Caption: A workflow for troubleshooting common ¹⁹F NMR spectral issues.

advanced_nmr_logic start Complex Multiplets in ¹H or ¹⁹F Spectrum cause Cause: Extensive H-F and/or F-F Coupling start->cause decoupling Apply Decoupling Experiments cause->decoupling two_d Utilize 2D NMR Techniques cause->two_d h_decoupled_f ¹⁹F{¹H} (Proton Decoupled ¹⁹F) decoupling->h_decoupled_f f_decoupled_h ¹H{¹⁹F} (Fluorine Decoupled ¹H) decoupling->f_decoupled_h cosy ¹H-¹H COSY two_d->cosy hsqc ¹H-¹³C HSQC/HMBC two_d->hsqc hetcor ¹H-¹⁹F HETCOR two_d->hetcor

Caption: Logic for selecting advanced NMR experiments to simplify complex spectra.

References

"scale-up considerations for the production of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental and scale-up processes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound at a laboratory scale?

A1: At the laboratory scale, the synthesis of this compound, also known as hexafluoroisobutyric acid, typically involves the hydrolysis of a suitable precursor. A common method is the reaction of hexafluoroacetone (HFA) with a cyanide source to form a cyanohydrin, followed by hydrolysis to the carboxylic acid. HFA is a gas and is often used in its hydrated form, hexafluoroacetone hydrate, which is a stable solid.[1][2] Another potential route involves the oxidation of hexafluoroisobutylene.

Q2: What are the primary safety concerns when handling hexafluoroacetone (HFA)?

A2: Hexafluoroacetone is a colorless, toxic, and highly reactive gas.[2] It is an irritant to the skin, eyes, and mucous membranes and is toxic by ingestion, skin absorption, and inhalation.[2] When heated to high temperatures, it can emit toxic fluoride fumes.[2] It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection. HFA reacts vigorously with water to form a stable, acidic hydrate.[1][2]

Q3: How can I effectively purify the final product?

A3: The high water solubility and acidity of this compound can make purification challenging. Common methods include:

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be effective.

  • Crystallization: Recrystallization from a suitable solvent system can be used to purify the solid acid. The choice of solvent is critical and may require experimentation.

  • Extraction: Liquid-liquid extraction with a suitable organic solvent can be used to isolate the product from the aqueous reaction mixture. The pH of the aqueous phase may need to be adjusted to facilitate extraction.

Q4: Are there any biocatalytic methods available for the synthesis of related chiral fluorinated hydroxy acids?

A4: Yes, biocatalytic methods have been successfully employed for the synthesis of chiral fluorinated hydroxy acids. For instance, enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid has been produced using amidases for the kinetic resolution of the corresponding racemic amide.[3] This approach has been demonstrated at a significant scale (1500 L) with high enantiomeric excess and purity.[3] Lactate dehydrogenases have also been used for the asymmetric reduction of trifluoropyruvic acid to produce chiral 3,3,3-trifluoro-2-hydroxypropanoic acid.[4] These enzymatic methods offer the potential for high stereoselectivity under mild reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Final Product

Possible Causes & Solutions

CauseTroubleshooting Steps
Incomplete reaction of hexafluoroacetone (HFA) - Ensure accurate measurement and dispensing of HFA gas, or use the more stable hexafluoroacetone hydrate.[1][2]- Verify the stoichiometry of all reactants.- Monitor the reaction progress using appropriate analytical techniques (e.g., GC, NMR).
Side reactions - Optimize reaction temperature and time to minimize the formation of byproducts.- Investigate the use of a more selective catalyst or reaction medium.
Product loss during workup and purification - Optimize the pH for extraction to ensure the product is in its desired form (acid or salt).- Screen different solvents for crystallization to maximize recovery.- For distillations, ensure the vacuum is stable and the collection temperature is appropriate.
Decomposition of the product - Assess the thermal stability of the product before attempting distillation at elevated temperatures.- Consider milder purification techniques like column chromatography if the product is thermally sensitive.
Issue 2: Poor Reproducibility Between Batches

Possible Causes & Solutions

CauseTroubleshooting Steps
Variability in raw material quality - Establish strict quality control specifications for all starting materials, including solvents and catalysts.- Test incoming batches of critical reagents for purity and reactivity.
Inconsistent reaction conditions - Implement precise control over reaction parameters such as temperature, pressure, and addition rates.- Ensure consistent and efficient mixing, especially in larger reactors where mass transfer can be limiting.
Atmospheric moisture affecting the reaction - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.- Use dry solvents and glassware.
Inconsistent workup procedures - Standardize all workup steps, including quenching, extraction, and washing procedures.- Use calibrated equipment for all measurements.
Issue 3: Difficulty in Removing Water from the Final Product

Possible Causes & Solutions

CauseTroubleshooting Steps
Product is highly hygroscopic - Dry the purified product under high vacuum at a moderate temperature.- Use a drying agent that is compatible with the product.
Formation of a stable hydrate - Consider azeotropic distillation with a suitable solvent (e.g., toluene) to remove water.- Lyophilization (freeze-drying) can be an effective method for removing water from thermally sensitive compounds.
Co-distillation with residual water - Ensure the distillation apparatus is thoroughly dried before use.- Use a Dean-Stark trap during the reaction if water is a byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanohydrin Formation and Hydrolysis

Materials:

  • Hexafluoroacetone hydrate

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure:

  • Cyanohydrin Formation:

    • In a well-ventilated fume hood, dissolve hexafluoroacetone hydrate in ice-cold deionized water in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Slowly add a solution of potassium cyanide in deionized water to the stirred hexafluoroacetone hydrate solution while maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 2 hours.

    • Acidify the reaction mixture with cold, dilute hydrochloric acid to a pH of approximately 2.

  • Hydrolysis:

    • Transfer the acidified reaction mixture to a round-bottom flask equipped with a reflux condenser.

    • Add concentrated hydrochloric acid to the mixture.

    • Heat the mixture to reflux and maintain reflux for 12-18 hours. Monitor the reaction progress by TLC or NMR.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with diethyl ether (3 x volume).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Further purify the crude product by vacuum distillation or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Hexafluoroacetone Hydrate Potassium Cyanide cyanohydrin Cyanohydrin Formation start->cyanohydrin KCN, H2O, <5°C hydrolysis Acid Hydrolysis cyanohydrin->hydrolysis Conc. HCl, Reflux extraction Solvent Extraction hydrolysis->extraction drying Drying extraction->drying concentration Concentration drying->concentration final_purification Final Purification (Distillation/Recrystallization) concentration->final_purification end_product Final Product: 3,3,3-Trifluoro-2-hydroxy-2- (trifluoromethyl)propanoic Acid final_purification->end_product

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions issue->side_reactions product_loss Product Loss during Workup issue->product_loss decomposition Product Decomposition issue->decomposition optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete_reaction->optimize_conditions monitor_reaction Monitor Reaction Progress incomplete_reaction->monitor_reaction side_reactions->optimize_conditions optimize_workup Optimize Workup & Purification product_loss->optimize_workup assess_stability Assess Thermal Stability decomposition->assess_stability

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Managing Corrosive Fluorinated Acids in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the corrosive properties of fluorinated acids during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of fluorinated acids.

Issue: Suspected Leak from a Fluorinated Acid Container

  • Question: What should I do if I suspect a container of fluorinated acid is leaking?

  • Answer:

    • Alert Personnel: Immediately inform others in the vicinity of the potential leak.

    • Assess the Situation from a Safe Distance: Do not approach the container. Visually inspect for signs of a leak, such as liquid pooling at the base or fumes.

    • Work in a Ventilated Area: All work with fluorinated acids, including handling potential leaks, must be conducted in a certified chemical fume hood.[1][2]

    • Don Appropriate PPE: Before approaching the container, wear the appropriate Personal Protective Equipment (PPE), including double gloves (nitrile exam-style glove under a utility-style neoprene or nitrile glove), chemical splash goggles, a face shield, a rubber or neoprene apron over a lab coat, long pants, and closed-toe shoes.[3][4]

    • Contain the Spill: If the leak is small and contained within the fume hood, use a spill kit specifically designed for hydrofluoric acid (HF). These kits typically contain a neutralizer like calcium carbonate. Do not use absorbents like sand or kitty litter, as they can react to produce toxic gases.[5][6]

    • Secure the Leaking Container: If it is safe to do so, place the leaking container in a larger, compatible secondary container made of polyethylene or Teflon.[1][2]

    • Report the Incident: For large spills or if you are unsure how to proceed, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department or emergency services immediately.[1][3]

Issue: Compromised Gloves During an Experiment

  • Question: What is the correct procedure if I notice a tear or puncture in my gloves while handling a fluorinated acid?

  • Answer:

    • Stop Work Immediately: Cease all activities involving the acid.

    • Move to a Safe Area: Step away from the immediate work area to a designated decontamination space, preferably near a sink or emergency shower.

    • Remove Gloves Carefully: Without touching your skin with the outer, contaminated glove, carefully remove both layers of gloves. The recommended procedure is to peel one glove off by grasping the cuff and pulling it inside out, then using the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

    • Wash Hands Thoroughly: Immediately wash your hands with soap and water for at least 15 minutes.[1]

    • Inspect Your Skin: Carefully check your hands for any signs of exposure. Symptoms of HF exposure may be delayed.[1]

    • Apply Calcium Gluconate Gel: If skin contact is suspected, liberally apply 2.5% calcium gluconate gel to the affected area and massage it in.[3][7] Someone else should call for medical assistance during this time.[1]

    • Seek Medical Attention: Even if no immediate symptoms are present, it is crucial to seek prompt medical evaluation after any suspected exposure to hydrofluoric acid.[3] Inform medical personnel about the specific acid and concentration you were working with.[3]

    • Dispose of Contaminated Materials: The compromised gloves and any other contaminated materials must be disposed of as hazardous waste.[3]

Frequently Asked Questions (FAQs)

Handling and Storage

  • What is the proper way to store fluorinated acids?

    • Store fluorinated acids in chemically compatible containers, such as those made of polyethylene or Teflon. NEVER use glass containers. [1][2]

    • All containers must be clearly labeled with the chemical name and associated hazards.[1][2]

    • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials like bases, flammables, and oxidizers.[1][8]

    • Always use secondary containment and store containers below eye level.[1][3]

    • For volatile or fuming acids, storage in a ventilated cabinet is required.[9][10]

  • How often should I inspect containers of fluorinated acids?

    • Regular inspections of chemical storage areas and containers are essential. While specific regulations may vary, a weekly inspection of hazardous waste containers is required by the EPA for certain generator statuses.[11] A routine check for any signs of degradation, such as discoloration, cracks, or leaks, should be part of standard laboratory practice.[12][13]

Personal Protective Equipment (PPE)

  • What is the minimum required PPE for handling concentrated fluorinated acids?

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[3][4]

    • Hand Protection: Double gloving is recommended. A utility-style neoprene or nitrile glove should be worn over an exam-style nitrile glove.[3] For concentrations ≥30% HF, a utility-style neoprene glove over an exam-style nitrile glove must be worn.[3]

    • Body Protection: A rubber or neoprene apron worn over a lab coat, long pants, and closed-toe shoes are required.[3][4]

  • Can I reuse gloves after working with fluorinated acids?

    • It is not recommended to reuse disposable gloves. Contaminated disposable gloves should be discarded as hazardous waste.[5][6] Reusable heavy-duty gloves should be thoroughly decontaminated and inspected for any signs of degradation before reuse.[5]

Emergency Procedures

  • What should be in a spill kit for fluorinated acids?

    • A spill kit for fluorinated acids should contain a neutralizer such as calcium carbonate or a commercial product specifically designed for HF.[1][5] It should also include appropriate PPE, absorbent pads (not silica-based), and a plastic container with a lid for collecting the waste.[5]

  • What is the first aid procedure for skin exposure to hydrofluoric acid?

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] An emergency shower should be used for large exposures.[3]

    • While flushing, remove all contaminated clothing and jewelry.[3]

    • After flushing, liberally apply 2.5% calcium gluconate gel to the affected area and massage it into the skin.[3][7]

    • Seek immediate medical attention.[3]

Engineering Controls

  • What type of fume hood is required for working with volatile fluorinated acids?

    • All work with volatile fluorinated acids must be performed in a chemical fume hood with a face velocity between 80 and 150 linear feet per minute.[2] For hydrofluoric acid, a fume hood constructed of HF-resistant materials, such as PVC or stainless steel with a polycarbonate sash, is necessary.[14][15]

Data Presentation

Table 1: Material Compatibility with Common Fluorinated Acids

MaterialHydrofluoric Acid (HF)Perfluorooctanoic Acid (PFOA)Trifluoroacetic Acid (TFA)
Plastics
High-Density Polyethylene (HDPE)Excellent[16]GoodGood
Low-Density Polyethylene (LDPE)Excellent[16]GoodGood
Polypropylene (PP)Good[16]ExcellentExcellent
Polytetrafluoroethylene (PTFE/Teflon®)Excellent[16]ExcellentExcellent
Polyvinyl Chloride (PVC)GoodGoodGood
Metals
Stainless Steel 304Severe EffectMinor EffectMinor Effect
Stainless Steel 316Severe EffectMinor EffectMinor Effect
AluminumSevere EffectMinor EffectGood
MonelGoodExcellentExcellent
Hastelloy-CExcellentExcellentExcellent
Elastomers
Natural RubberFairGoodFair
NeopreneGood[17]ExcellentGood
ButylExcellent[17]ExcellentGood
Viton® (FKM)ExcellentExcellentExcellent
Other Materials
GlassUNSATISFACTORY [1]ExcellentExcellent
WoodFair (except for oxidizing acids)[10]GoodGood

Disclaimer: This table provides general guidance. Always consult the manufacturer's chemical resistance data for specific applications.

Table 2: Recommended Personal Protective Equipment (PPE) for Hydrofluoric Acid (HF)

HF ConcentrationHand ProtectionEye/Face ProtectionBody Protection
< 5% Double nitrile glovesChemical splash gogglesLab coat, long pants, closed-toe shoes
5% - 20% Utility-style nitrile or neoprene gloves over nitrile gloves[3]Chemical splash goggles and face shield[18]Chemical-resistant apron over lab coat, long pants, closed-toe shoes[18]
> 20% Utility-style neoprene gloves over nitrile gloves[3]Chemical splash goggles and face shield[18]Chemical-resistant apron over lab coat, long pants, closed-toe shoes[18]

Experimental Protocols

Protocol 1: Neutralization of Small Spills of Fluorinated Acids (inside a chemical fume hood)

  • Preparation:

    • Ensure a spill kit specifically for fluorinated acids is readily available.

    • Confirm that you are wearing the appropriate PPE as outlined in Table 2.

  • Containment:

    • If the spill is liquid, contain it using an inert absorbent material from the spill kit. Do not use combustible or silica-based materials.[5]

  • Neutralization:

    • Slowly and carefully add a neutralizing agent, such as sodium bicarbonate or calcium carbonate powder, to the spilled material.[19] Be aware that this may cause fizzing as carbon dioxide gas is produced.[20]

  • pH Monitoring:

    • Periodically check the pH of the mixture using pH indicator strips. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[19]

  • Collection and Disposal:

    • Once neutralized, carefully collect the residue using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[19]

  • Decontamination:

    • Decontaminate the spill area with a suitable laboratory detergent and water, or a 10% sodium carbonate solution.[3]

    • Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.[3]

Protocol 2: Decontamination of Reusable Equipment

  • Initial Rinse:

    • While wearing appropriate PPE, thoroughly rinse the equipment with deionized water inside a chemical fume hood.

  • Neutralization Bath:

    • Prepare a 10% sodium carbonate (soda ash) solution in a compatible container (e.g., a polyethylene basin).[3]

    • Immerse the rinsed equipment in the neutralization bath for at least 15 minutes.

  • Final Rinse:

    • Remove the equipment from the bath and rinse it again thoroughly with deionized water.

  • Drying and Storage:

    • Allow the equipment to air dry completely before storing it in a clean, designated area.

  • Waste Disposal:

    • The neutralization solution and rinsate should be collected and disposed of as hazardous chemical waste.[6]

Visualizations

Spill_Response_Workflow spill Fluorinated Acid Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill in Fume Hood? assess->small_spill large_spill Large Spill or Outside Hood small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate Area Alert EHS/Emergency Services large_spill->evacuate contain Contain Spill with HF-Specific Absorbent ppe->contain neutralize Neutralize with Calcium Carbonate contain->neutralize collect Collect Residue for Hazardous Waste Disposal neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate end Procedure Complete decontaminate->end

Caption: Workflow for responding to a fluorinated acid spill.

PPE_Selection_Guide start Handling Fluorinated Acid? concentration What is the Acid Concentration? start->concentration low_conc < 5% concentration->low_conc Low mid_conc 5% - 20% concentration->mid_conc Medium high_conc > 20% concentration->high_conc High ppe_low Minimum PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat low_conc->ppe_low ppe_mid Required PPE: - Neoprene/Nitrile over Nitrile Gloves - Goggles & Face Shield - Chemical Apron over Lab Coat mid_conc->ppe_mid ppe_high Required PPE: - Neoprene over Nitrile Gloves - Goggles & Face Shield - Chemical Apron over Lab Coat high_conc->ppe_high end Proceed with Caution ppe_low->end ppe_mid->end ppe_high->end

Caption: Decision guide for selecting appropriate PPE.

Material_Compatibility_Decision_Tree start Selecting Material for Fluorinated Acid Service? acid_type What is the Acid? start->acid_type hf Hydrofluoric Acid (HF) acid_type->hf other_fa Other Fluorinated Acid (e.g., PFOA, TFA) acid_type->other_fa material_type_hf Material Type? hf->material_type_hf material_type_other Material Type? other_fa->material_type_other glass_hf Glass material_type_hf->glass_hf Glass plastic_hf Plastic (PE, PP, PTFE) material_type_hf->plastic_hf Plastic metal_hf Metal material_type_hf->metal_hf Metal glass_other Glass material_type_other->glass_other Glass plastic_other Plastic (PE, PP, PTFE) material_type_other->plastic_other Plastic metal_other Metal material_type_other->metal_other Metal unsuitable Unsuitable - Severe Corrosion glass_hf->unsuitable suitable Suitable for Use plastic_hf->suitable check_chart Check Compatibility Chart for Specific Alloy metal_hf->check_chart glass_other->suitable plastic_other->suitable metal_other->check_chart

References

Technical Support Center: Enantioselective Synthesis of Trifluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of trifluoromethyl (CF₃) compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high enantioselectivity in the synthesis of trifluoromethyl compounds so challenging?

A1: The introduction of a trifluoromethyl group presents several unique challenges. The strong electron-withdrawing nature of the CF₃ group can deactivate substrates or catalysts, making reactions sluggish. For instance, in the case of CF₃-substituted imines, the inductive effect can hinder catalyst coordination.[1] Furthermore, the CF₃ group can facilitate post-reaction racemization of the desired product under certain conditions.[1][2] The steric bulk of the CF₃ group can also influence the approach of reagents and the facial selectivity of the reaction.

Q2: My enantioselective reduction of a CF₃-ketimine is giving low enantiomeric excess (ee). What are the common causes?

A2: Low enantioselectivity in the reduction of CF₃-ketimines can stem from several factors. The choice of catalyst and reducing agent is critical. For example, while oxazaborolidine catalysts with catecholborane have been used, they may only provide modest enantioselectivity.[1] Transition-metal-catalyzed hydrogenation (e.g., with Rh or Pd complexes) or transfer hydrogenation often yields better results.[1] Additionally, the reaction conditions are paramount. The use of non-nucleophilic solvents like trifluoroethanol is often necessary to prevent side reactions, as more common solvents like ethanol can add to the electrophilic imine.[1] The presence of water can also lead to imine hydrolysis, which can be suppressed by adding molecular sieves.[1]

Q3: I am attempting an α-trifluoromethylation of an aldehyde using photoredox organocatalysis, but the reaction is not proceeding efficiently. What should I check?

A3: In photoredox-mediated α-trifluoromethylation of aldehydes, several parameters are crucial for success. Firstly, ensure that your photocatalyst and organocatalyst are compatible and used in the correct loading. The combination of an iridium photocatalyst with a chiral imidazolidinone organocatalyst has proven effective.[2][3] The light source is also a critical component; a standard household fluorescent lamp can be sufficient.[2][3] If the reaction is sluggish, check the solvent, as DMF has been shown to be a suitable medium.[3] Temperature control is also vital; lowering the reaction temperature (e.g., to -20 °C) can significantly improve enantioselectivity.[2][3] Finally, ensure the absence of oxygen, as it can quench the excited state of the photocatalyst.

Q4: Are there specific chiral catalysts that are particularly effective for enantioselective trifluoromethylation reactions?

A4: The choice of catalyst is highly dependent on the specific transformation. For the synthesis of α-CF₃ amines from imines, chiral phosphoric acids have shown great promise in promoting additions of nucleophiles like indoles.[1] For reductions, chiral rhodium and palladium complexes with specific ligands (e.g., BIPHEP, SynPhos) are often employed.[1] In the realm of α-trifluoromethylation of carbonyl compounds, the merger of enamine catalysis (using chiral amines like imidazolidinones) with photoredox catalysis has been a significant breakthrough for aldehydes.[2][3][4] For β-ketoesters, copper complexes with chiral ligands have been used successfully.[4][5]

Q5: How can I prevent racemization of my α-trifluoromethyl carbonyl product after the reaction?

A5: Post-reaction racemization can be a significant issue, particularly for α-trifluoromethyl aldehydes. One strategy is to immediately convert the aldehyde to a more stable derivative. For example, the aldehyde can be reduced to the corresponding alcohol or subjected to reductive amination to form a β-trifluoromethyl amine without significant loss of enantioselectivity.[3] If further transformations are required, careful selection of reaction conditions, such as the base and temperature, is essential to maintain the enantiopurity of the stereocenter.[3]

Troubleshooting Guides

Issue 1: Low Yield in Pd-Catalyzed Addition of Arylboroxines to CF₃-Imines
Symptom Possible Cause Suggested Solution
Reaction stalls or gives low conversion.Inactive Pd(0) species formation.Switch to a modified catalytic system. For example, different ligands or additives may be required to stabilize the active Pd(II) catalyst.[1]
Low yield with electron-deficient nucleophiles.Slow transmetalation rate.Increase reaction temperature or time. Consider using a more electron-rich boron reagent if the substrate allows.
Imine hydrolysis.Presence of water in the reaction mixture.Use anhydrous solvents and reagents. The addition of molecular sieves can help to scavenge trace amounts of water.[1]
Issue 2: Poor Enantioselectivity in the Alkylation of CF₃-Imines with Diorganozinc Reagents
Symptom Possible Cause Suggested Solution
Low enantiomeric ratio (er).Ineffective chiral ligand or catalyst.The choice of ligand is crucial. Experiment with different chiral ligands. For some systems, a specific activating group on the imine nitrogen (e.g., o-methoxyphenyl) is necessary to provide a chelation site for a Lewis acid co-catalyst (like a zirconium-based one), which can enhance enantioselectivity.[1]
Reaction is slow.Low reactivity of the organozinc reagent.Consider using a more reactive organometallic reagent if compatible with the reaction conditions. However, be aware that faster reactions can sometimes lead to lower enantioselectivity.[1]
Inconsistent results.Variable quality of the diorganozinc reagent.Ensure the diorganozinc reagent is of high quality and freshly prepared or titrated before use.

Data Summary

Table 1: Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis
EntryAldehydeYield (%)ee (%)
1Octanal7999
2Cyclohexanecarboxaldehyde8698
3Phenylacetaldehyde derivative6193
4Aldehyde with ester group8297
5Aldehyde with carbamate group7596

Data extracted from studies on the merger of enamine and photoredox catalysis.[2][3] Conditions typically involve an iridium photocatalyst and a chiral imidazolidinone catalyst.

Experimental Protocols

Key Experiment: Enantioselective α-Trifluoromethylation of Aldehydes

This protocol is a representative example of the dual organocatalytic and photoredox catalytic approach.

Materials:

  • Aldehyde substrate (1.0 equiv)

  • Trifluoromethyl iodide (CF₃I) (1.5 equiv)

  • Iridium photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)PF₆) (1 mol %)

  • Chiral imidazolidinone catalyst (e.g., (2S, 5R)-2-tert-butyl-5-methyl-imidazolidinone) (20 mol %)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • 26 W fluorescent household lamp

Procedure:

  • To an oven-dried reaction vessel, add the iridium photocatalyst and the chiral imidazolidinone catalyst.

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere.

  • Anhydrous DMF is added, followed by the aldehyde substrate.

  • The reaction mixture is cooled to the desired temperature (e.g., -20 °C).

  • Trifluoromethyl iodide is then added, and the reaction mixture is stirred and irradiated with a 26 W fluorescent lamp.

  • The reaction is monitored by TLC or GC/MS until completion.

  • Upon completion, the reaction mixture is quenched (e.g., with a saturated aqueous solution of NaHCO₃).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[2][3]

Visualizations

experimental_workflow Workflow: Enantioselective α-Trifluoromethylation of Aldehydes cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Combine Catalysts (Ir Photocatalyst + Chiral Amine) atmosphere 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) prep->atmosphere reagents 3. Add Solvent (DMF) & Aldehyde Substrate atmosphere->reagents cool 4. Cool to -20 °C reagents->cool add_cf3i 5. Add CF3I cool->add_cf3i irradiate 6. Irradiate with Light (e.g., 26W fluorescent lamp) add_cf3i->irradiate Start Reaction monitor 7. Monitor Progress (TLC, GC/MS) irradiate->monitor quench 8. Quench Reaction monitor->quench Reaction Complete extract 9. Extraction quench->extract purify 10. Column Chromatography extract->purify analyze 11. Determine ee% (Chiral HPLC/GC) purify->analyze

Caption: Experimental workflow for photoredox-mediated enantioselective α-trifluoromethylation.

troubleshooting_logic Troubleshooting Logic: Low Enantioselectivity cluster_causes Potential Causes cluster_solutions Corrective Actions start Low ee% Observed cause1 Suboptimal Temperature? start->cause1 cause2 Incorrect Catalyst/Ligand? start->cause2 cause3 Solvent Effects? start->cause3 cause4 Post-reaction Racemization? start->cause4 sol1 Optimize Temperature (e.g., lower to -20°C) cause1->sol1 Action sol2 Screen Chiral Catalysts/ Ligands cause2->sol2 Action sol3 Use Non-nucleophilic Solvent (e.g., TFE) cause3->sol3 Action sol4 Immediate Derivatization of Product cause4->sol4 Action end Improved ee% sol1->end Re-evaluate sol2->end Re-evaluate sol3->end Re-evaluate sol4->end Re-evaluate

Caption: Troubleshooting flowchart for addressing low enantioselectivity in trifluoromethylation.

References

Technical Support Center: 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under typical experimental conditions?

A1: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation routes can be inferred based on the reactivity of its functional groups (a carboxylic acid, a tertiary alcohol, and two trifluoromethyl groups on the same carbon). The high electronegativity of the two trifluoromethyl groups significantly influences the molecule's stability and reactivity.

Potential Degradation Pathways:

  • Decarboxylation: Carboxylic acids bearing strongly electron-withdrawing groups on the α-carbon are susceptible to decarboxylation, especially upon heating. This would lead to the formation of 1,1,1,3,3,3-hexafluoro-2-propanol and carbon dioxide.

  • Dehydration: Under acidic conditions and/or elevated temperatures, dehydration of the tertiary alcohol could potentially occur, leading to the formation of a highly reactive fluorinated alkene.

  • Hydrolysis of Trifluoromethyl Groups: Under harsh acidic or basic conditions, the trifluoromethyl groups could undergo hydrolysis to carboxylic acid groups, though this is generally a difficult transformation requiring forcing conditions.

Q2: How can I monitor the degradation of this compound in my samples?

A2: Several analytical techniques can be employed to monitor the degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be used to separate the parent compound from its potential degradation products. A decrease in the peak area of the parent compound over time would indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both separating and identifying the parent compound and its degradation products. The mass-to-charge ratio (m/z) of potential degradation products can be monitored.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide structural information about the parent compound and any new species formed upon degradation. 19F NMR is particularly useful for tracking changes in the chemical environment of the trifluoromethyl groups.

Q3: What are some key considerations for the long-term storage of this compound?

A3: To ensure the stability of this compound during long-term storage, it is recommended to:

  • Store the compound in a cool, dry, and well-ventilated area.

  • Keep it in a tightly sealed container to prevent moisture absorption.

  • Protect it from light.

  • For solutions, use aprotic solvents if possible and store at low temperatures (e.g., -20°C). Aqueous solutions, especially at neutral or high pH, may be more prone to degradation over time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental use of this compound.

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase due to the acidic nature of the analyte.- Adjust the mobile phase pH to suppress the ionization of the carboxylic acid (e.g., add a small amount of a volatile acid like formic acid or trifluoroacetic acid).- Use a column with a different stationary phase (e.g., a fluorinated phase).- Ensure the sample is dissolved in the mobile phase.
Shifting Retention Times Changes in mobile phase composition, column temperature, or column degradation.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent to remove potential contaminants.- If the problem persists, the column may need to be replaced.
Ghost Peaks Contamination in the HPLC system or sample carryover.- Run a blank gradient to identify the source of contamination.- Clean the injector and sample loop.- Use a needle wash with a strong solvent.
LC-MS Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor Ionization/Low Signal Intensity The compound may not ionize efficiently under standard ESI conditions.- Optimize the ion source parameters (e.g., capillary voltage, gas flow rates).- Try different ionization modes (e.g., negative ion mode for the carboxylate).- Use a mobile phase additive that promotes ionization (e.g., ammonium formate or acetate).
In-source Fragmentation or Adduct Formation The molecule may be unstable in the ion source, or readily form adducts with mobile phase components.- Reduce the fragmentor or cone voltage.- Simplify the mobile phase composition to identify the source of adducts.- The presence of sodium or potassium adducts is common; ensure high-purity solvents and additives.
Difficulty Identifying Degradation Products Degradation products may be present at low concentrations or have unexpected fragmentation patterns.- Concentrate the sample if possible.- Use high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination.- Perform MS/MS experiments to obtain structural information from the fragmentation patterns.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound to understand its intrinsic stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Also, incubate a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.

Visualizations

Potential_Degradation_Pathways cluster_decarboxylation Decarboxylation (Heat) cluster_dehydration Dehydration (Acid/Heat) cluster_hydrolysis Hydrolysis (Harsh Acid/Base) parent This compound decarbox_prod 1,1,1,3,3,3-Hexafluoro-2-propanol + CO2 parent->decarbox_prod Loss of CO2 dehyd_prod Fluorinated Alkene parent->dehyd_prod Loss of H2O hydro_prod Carboxylic Acid Derivatives parent->hydro_prod CF3 -> COOH

Caption: Potential degradation pathways for the target compound.

HPLC_Troubleshooting_Workflow start Poor Peak Shape Observed q1 Are all peaks affected? start->q1 a1_yes System/Column Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No check_system Check for leaks, pump issues, detector settings a1_yes->check_system adjust_mp Adjust mobile phase pH a1_no->adjust_mp check_column Flush column or replace if necessary check_system->check_column end Peak Shape Improved check_column->end change_column Try a different column chemistry adjust_mp->change_column change_column->end

Validation & Comparative

Comparative Analysis of Trifluoromethylpropanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biological activity, and physicochemical properties of trifluoromethylpropanoic acid derivatives reveals their significant potential in the development of novel therapeutics. The strategic incorporation of the trifluoromethyl (CF3) group into the propanoic acid scaffold profoundly influences the molecule's characteristics, enhancing metabolic stability, lipophilicity, and target binding affinity, making these derivatives attractive candidates for researchers, scientists, and drug development professionals.

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, often employed to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] When appended to a propanoic acid backbone, this electron-withdrawing group can significantly alter the compound's acidity and overall biological activity. This guide provides a comparative analysis of various trifluoromethylpropanoic acid derivatives, supported by experimental data, to elucidate their structure-activity relationships and potential therapeutic applications, particularly as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Physicochemical Properties of Trifluoromethylpropanoic Acid Derivatives

Comparative Biological Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A key area where trifluoromethylpropanoic acid derivatives have shown promise is in the development of anti-inflammatory agents. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain. The trifluoromethyl group has been incorporated into various scaffolds to enhance COX-2 selectivity, which is desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

A study on a series of trifluoromethyl-pyrazole-carboxamide derivatives, which can be considered as complex amide derivatives of a propanoic acid structure, provides valuable comparative data on their inhibitory activity against COX-1 and COX-2.[3][4][5]

CompoundSubstituent (R)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3a 4-tert-butyl6.62 ± 0.879.03 ± 0.660.73
3b 4-chloro0.46 ± 0.003.82 ± 1.360.12
3e 4-methylthio6.67 ± 1.818.98 ± 1.850.74
3g Not specified-2.65 ± 0.00-
Ketoprofen (Reference) --0.164 ± 0.00-

Data sourced from a study on trifluoromethyl–pyrazole–carboxamide derivatives.[3][4][5]

From this data, it is evident that substituent changes on the phenyl ring of the aniline moiety significantly impact both the potency and selectivity of COX inhibition. Compound 3b , with a 4-chloro substituent, demonstrated the most potent inhibition of COX-1, while compound 3g showed the highest selectivity for COX-2.[3][4][5] This highlights the nuanced structure-activity relationships within this class of molecules.

Experimental Protocols

Synthesis of Trifluoromethyl-Pyrazole-Carboxamide Derivatives

The synthesis of the trifluoromethyl-pyrazole-carboxamide derivatives involved a coupling reaction between a pyrazole-carboxylic acid and various substituted aniline derivatives. The reactions were conducted in dichloromethane (DCM) with stirring for 48–72 hours.[3]

General Workflow for Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Pyrazole_acid Pyrazole-carboxylic acid Coupling Coupling Reaction Pyrazole_acid->Coupling Aniline_deriv Substituted Aniline Aniline_deriv->Coupling Solvent DCM Solvent->Coupling Time 48-72h Stirring Time->Coupling Product Trifluoromethyl-Pyrazole- Carboxamide Derivative Coupling->Product

Caption: Synthetic workflow for pyrazole-carboxamide derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 was evaluated using a colorimetric or fluorometric inhibitor screening assay kit.[6][7][8] The assay is based on the detection of prostaglandin G2, an intermediate product generated by the COX enzyme.

Experimental Workflow for COX Inhibition Assay

G Start Prepare Reagents: - COX-1/COX-2 Enzyme - Assay Buffer - Heme Cofactor - Test Compound (Inhibitor) - Arachidonic Acid (Substrate) Incubation Pre-incubate Enzyme, Buffer, Cofactor, and Test Compound Start->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Measurement Measure Product Formation (Colorimetric/Fluorometric) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis

Caption: Workflow for in vitro COX inhibition assay.

Signaling Pathway Involvement: The NF-κB Pathway

The anti-inflammatory effects of COX inhibitors are intrinsically linked to the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][9][10][11] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), activate the IKK complex, which in turn leads to the degradation of the IκB inhibitor and the subsequent translocation of NF-κB to the nucleus to activate gene expression.[9][10] COX-2 is one of the genes upregulated by NF-κB. Therefore, by inhibiting COX-2, trifluoromethylpropanoic acid derivatives can interfere with this pro-inflammatory feedback loop.

Canonical NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor activates IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB releases IkB_P IκB-P (Degraded) IkB_NFkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) DNA->Gene_Expression NFkB_nuc->DNA binds to

Caption: The canonical NF-κB signaling pathway.

References

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fluorinated compounds is critical for environmental monitoring, ensuring product quality, and regulatory compliance.[1][2] The validation of an analytical procedure is a crucial step to demonstrate its suitability for a specific purpose.[1] This guide provides an objective comparison of common analytical methods used for fluorinated compounds, supported by performance data and detailed experimental protocols.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for fluorinated compounds depends on factors such as the analyte's volatility, the sample matrix, and the required sensitivity.[1][2] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the analysis of per- and polyfluoroalkyl substances (PFAS).[1][3] However, other techniques are better suited for different types of fluorinated compounds or for different analytical objectives, such as screening.

Table 1: Comparison of Targeted Analytical Methods for Fluorinated Compounds

ParameterLC-MS/MS (e.g., for PFAS)GC-MS (e.g., for Volatile Fluoroalkenes)Quantitative ¹⁹F NMR (qNMR)
Principle Chromatographic separation in the liquid phase followed by mass-based detection and quantification.[1][2]Separation of volatile compounds in the gas phase followed by mass-based detection.Direct observation of the ¹⁹F nucleus, providing a signal directly proportional to the molar concentration.[4]
Applicability Ideal for non-volatile, polar, and less volatile compounds like PFAS.[2]Best suited for volatile and semi-volatile compounds, such as fluoroalkenes or small fluorinated intermediates.[2]Absolute purity determination of novel fluorinated intermediates without requiring a specific reference standard.[4]
Linearity (R²) > 0.99[1]Typically > 0.99Directly proportional signal
Accuracy (Recovery) 80 - 120%[1]Typically 70 - 130%High accuracy, dependent on internal standard
Precision (RSD) < 15%[1]< 20%High precision
Sensitivity (LOQ) Low ng/L to µg/L range.[1]Low ng/mL to pg/mL range.Generally lower sensitivity than MS methods
Common Challenges Matrix effects (ion suppression/enhancement), isomer separation.[1]Not suitable for non-volatile compounds; requires derivatization for some analytes.Complex, overlapping signals; lower sensitivity.[4]
Mitigation Use of internal standards, robust sample preparation (e.g., SPE), and matrix-matched calibrants.[1]Headspace analysis to minimize matrix effects.[2]Use of high-field magnets, advanced pulse sequences.

Table 2: Comparison of Aggregate/Total Fluorine Analytical Methods

ParameterAdsorbable Organic Fluorine (AOF) via Combustion Ion Chromatography (CIC)
Principle Provides an aggregate measure of organofluorine substances by adsorbing them onto a substrate, followed by combustion and quantification of the resulting fluoride by ion chromatography.[5]
Applicability Broadly assessing organofluorine contamination in aqueous matrices (e.g., wastewater) as a proxy for PFAS and other fluorinated compounds.[5]
Method Detection Limit Can be sensitive down to 1.5 µg F⁻/L with stringent cleaning protocols.[5]
Accuracy (Recovery) Initial Precision and Recovery (IPR) recoveries between 80 – 120% were achieved in most reagent water samples.[5]
Use Case Useful as a screening tool to identify if PFAS are likely present and to assess total organofluorine contamination.[5][6]
Limitations Does not identify individual PFAS compounds; results may be biased based on the composition of organofluorines in the sample.[5]

Mandatory Visualization: Method Validation Workflow

The following diagram illustrates a general workflow for the validation of an analytical method for fluorinated compounds, from initial development to routine application.

MethodValidationWorkflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Start Define Analytical Requirements MethodSelection Method Selection (e.g., LC-MS/MS, GC-MS) Start->MethodSelection MethodDev Method Development & Optimization MethodSelection->MethodDev Validation Perform Method Validation MethodDev->Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ LOQ & LOD Validation->LOQ Robustness Robustness Validation->Robustness RoutineApp Routine Application Robustness->RoutineApp End Method Lifecycle Management RoutineApp->End

Caption: General workflow for the validation of analytical methods.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results. Below are protocols for two common techniques.

Protocol 1: LC-MS/MS for Non-Volatile Fluorinated Compounds (e.g., PFAS)

This protocol is based on methods for analyzing PFAS in complex matrices like plasma or water.

  • Sample Preparation (Solid Phase Extraction - SPE) :

    • For aqueous samples, use a weak anion exchange (WAX) SPE cartridge to extract and concentrate PFAS.

    • For biological samples (e.g., plasma), precipitate proteins first. Pipette 20 µL of the sample into a microcentrifuge tube.[2]

    • Add 80 µL of an internal standard solution prepared in methanol to precipitate proteins.[2]

    • Vortex the mixture and centrifuge at high speed (e.g., 10,500 x g) for 15 minutes.[2]

    • Carefully transfer the supernatant to an autosampler vial for analysis.[2]

  • Chromatographic Separation (LC) :

    • System : An ultra-high-performance liquid chromatography (UHPLC) system is often used for better resolution and faster analysis times.[7]

    • Column : A specialized column for PFAS analysis (e.g., C18) is recommended to separate linear and branched isomers.[1]

    • Mobile Phase : A gradient elution using a mixture of water (with a modifier like ammonium acetate) and a solvent like methanol or acetonitrile.

    • Flow Rate : Typically 0.3 - 0.5 mL/min.

  • Detection (MS/MS) :

    • System : A triple quadrupole mass spectrometer.

    • Ionization : Electrospray Ionization (ESI) in negative mode is common for PFAS.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.[2]

Protocol 2: Headspace GC-MS for Volatile Fluorinated Compounds

This protocol is suitable for volatile analytes like fluoroalkenes, where analyzing the vapor phase minimizes matrix interference.[2]

  • Sample Preparation (Headspace) :

    • Place a precisely weighed or measured amount of the sample (e.g., solid drug product, solution) into a headspace vial.

    • Add a suitable solvent or matrix modifier if necessary.

    • Seal the vial tightly with a septum and cap.

    • Incubate the vial in the headspace autosampler's oven at a specific temperature (e.g., 80-120°C) for a set time to allow volatile compounds to partition into the vapor phase.

  • Gas Chromatography (GC) :

    • Injection : The automated system injects a specific volume of the vapor (headspace) from the vial into the GC inlet.

    • Column : A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

    • Oven Program : A temperature gradient program is used to separate the analytes based on their boiling points and interaction with the stationary phase.

  • Detection (MS) :

    • Ionization : Electron Ionization (EI) is typically used.

    • Acquisition Mode : Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) is used for higher sensitivity and quantitative analysis. The system monitors for characteristic mass-to-charge ratios of the target fluorinated compounds.

References

"performance comparison of catalysts for trifluoromethylation reactions"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal catalyst for your trifluoromethylation needs, supported by comparative data and detailed experimental protocols.

The introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The choice of catalyst is paramount for the successful incorporation of this crucial functional group. This guide provides a comparative overview of common catalytic systems for trifluoromethylation reactions, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.

Performance Comparison of Catalytic Systems

The efficiency of a trifluoromethylation reaction is highly dependent on the choice of catalyst, the trifluoromethyl source, and the reaction conditions. Below is a summary of the performance of various catalyst classes in the trifluoromethylation of different substrates.

Table 1: Performance Comparison of Catalysts for the Trifluoromethylation of Arenes and Heteroarenes
SubstrateCatalyst SystemCF3 SourceSolventTemp (°C)Time (h)Yield (%)Reference
AnisolePd(OAc)2 / BrettPhosTESCF3Toluene1001285Buchwald, 2010[2]
2-PhenylpyridinePd(OAc)2Umemoto's ReagentTFA1002475 (mono)Sanford, 2011[3]
Pyrrolempg-C3N4 (photocatalyst)Togni's ReagentMeCN45268Reisner, 2020[4]
Indole[Ir(ppy)2(dtbbpy)]PF6Umemoto's ReagentMeOHRT1292Akita, 2015[5]
BenzeneCuI / 1,10-phenanthrolineTMSCF3DMF602478Buchwald, 2009[6]
N-methylpyrroleRu(bpy)3Cl2 (photocatalyst)CF3SO2ClMeCN/H2ORT1288MacMillan, 2011[7]
Table 2: Performance Comparison of Catalysts for the Trifluoromethylation of Alkenes
SubstrateCatalyst SystemCF3 SourceSolventTemp (°C)Time (h)Yield (%)Reference
Styrenefac-Ir(ppy)3 (photocatalyst)CF3IDMFRT1875Noël, 2016[8]
1-OcteneCuCl2 / PyridineCF3SO2ClMeCN601282Xiao, 2015[9]
NorborneneMn(OTf)2 / bpyCF3SO2Na / MgCl2HOAc/MeCNRT1289Han, 2014[9]
4-Phenyl-1-buteneFe(OAc)2 / ligandTogni's ReagentCH2Cl2RT1291Baran, 2014[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

This protocol is adapted from the work of Buchwald and colleagues for the trifluoromethylation of aryl chlorides using a nucleophilic CF3 source.[2]

  • Reagent Preparation : In a nitrogen-filled glovebox, an oven-dried vial is charged with Pd(OAc)2 (2 mol %), a suitable phosphine ligand (e.g., BrettPhos, 4 mol %), and KF (1.5 equivalents).

  • Reaction Setup : The aryl chloride (1.0 mmol) and (trifluoromethyl)triethylsilane (TESCF3, 2.0 equivalents) are added to the vial, followed by the solvent (e.g., toluene, 1.0 M).

  • Reaction Conditions : The vial is sealed and heated to 100 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification : After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Photocatalytic Trifluoromethylation of Heteroarenes

This protocol describes a general procedure for the photoredox-catalyzed trifluoromethylation of heteroarenes.[7]

  • Reaction Setup : To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol), the trifluoromethylating reagent (e.g., CF3SO2Cl, 1.5 equivalents), and the photocatalyst (e.g., Ru(bpy)3Cl2, 1-2 mol %).

  • Solvent and Degassing : Anhydrous solvent (e.g., acetonitrile/water mixture) is added, and the mixture is degassed by three freeze-pump-thaw cycles.

  • Irradiation : The reaction mixture is stirred and irradiated with a household compact fluorescent lamp (CFL) or a blue LED at room temperature for 12-24 hours.

  • Work-up and Purification : The reaction is quenched with a saturated aqueous solution of Na2S2O3. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash chromatography.

Protocol 3: Copper-Catalyzed Trifluoromethylation of Alkenes

This protocol provides a general method for the copper-catalyzed oxy-trifluoromethylation of alkenes.[9]

  • Reaction Setup : In a sealed tube, the alkene (0.5 mmol), the trifluoromethyl source (e.g., Togni's reagent, 1.2 equivalents), and the copper catalyst (e.g., CuCl, 10 mol %) are combined.

  • Solvent and Additives : A suitable solvent (e.g., dichloroethane) and any necessary additives (e.g., a nucleophile like water or an alcohol, 2.0 equivalents) are added.

  • Reaction Conditions : The tube is sealed, and the mixture is stirred at a specified temperature (e.g., 60-100 °C) for the required time (e.g., 12-24 hours).

  • Work-up and Purification : Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizing the Workflow

A generalized workflow for evaluating catalyst performance in a trifluoromethylation reaction is depicted below. This diagram outlines the key stages from initial setup to final analysis, providing a logical framework for conducting these experiments.

Trifluoromethylation_Workflow General Experimental Workflow for Catalytic Trifluoromethylation sub_prep Substrate and Reagent Preparation rxn_setup Reaction Setup (Catalyst, Ligand, Solvent) sub_prep->rxn_setup 1. Combine rxn_cond Reaction Execution (Temperature, Time, Atmosphere) rxn_setup->rxn_cond 2. Initiate monitoring Reaction Monitoring (TLC, GC-MS, NMR) rxn_cond->monitoring 3. In-process Control workup Work-up and Quenching monitoring->workup 4. Upon Completion purification Product Purification (Column Chromatography) workup->purification 5. Isolate analysis Product Characterization (NMR, HRMS) purification->analysis 6. Characterize data Data Analysis (Yield, Selectivity) analysis->data 7. Quantify

References

A Comparative Guide to the Cross-Reactivity Profile of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, focusing on its potential immunochemical cross-reactivity. Due to the limited direct cross-reactivity data for this specific molecule, this document establishes a framework for evaluation by drawing parallels with structurally related fluorinated compounds and outlining the principles of antibody recognition. The guide offers a detailed experimental protocol for assessing cross-reactivity and compares the physicochemical properties of the target compound with potential analogs.

Understanding Cross-Reactivity in Small Molecules

In the realm of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), specificity is paramount. For small molecules, or haptens, like this compound, immunoassays typically utilize a competitive format. In this setup, the analyte of interest in a sample competes with a labeled version of the analyte for a finite number of antibody binding sites. Cross-reactivity arises when the antibody binds to molecules that are structurally similar to the target analyte, potentially leading to inaccurate quantification. The degree of cross-reactivity is a critical performance metric for any immunoassay.

The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. The trifluoromethyl (CF3) group, in particular, is known to influence a molecule's pharmacokinetic and pharmacodynamic profile. However, the unique electronic and steric properties of the CF3 group also play a significant role in antibody recognition. Understanding how antibodies interact with such fluorinated haptens is crucial for developing specific immunoassays.

Comparative Physicochemical Data

A comparative analysis of the physicochemical properties of this compound and its structural analogs is essential for predicting potential cross-reactivity. The following table summarizes key descriptors for the target compound and a closely related analog, 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

PropertyThis compound3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
Molecular Formula C4HF6O3C4H5F3O3
Molecular Weight 226.04 g/mol 158.08 g/mol [1]
Structure CF3-C(OH)(COOH)-CF3CF3-C(OH)(COOH)-CH3
Key Structural Difference Two trifluoromethyl groupsOne trifluoromethyl and one methyl group

The significant difference in structure, the presence of a second trifluoromethyl group instead of a methyl group, is expected to have a profound impact on its immunochemical recognition. An antibody raised against this compound would likely exhibit significantly lower cross-reactivity with the methyl analog due to the differences in size, hydrophobicity, and electronic distribution.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of this compound, a competitive ELISA is the recommended method.

Objective: To quantify the cross-reactivity of related compounds against the primary antibody developed for this compound.

Materials:

  • High-binding 96-well microtiter plates

  • Coating antigen (this compound conjugated to a carrier protein like BSA)

  • Primary antibody specific for this compound

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Test compounds (potential cross-reactants)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen at an optimized concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of the primary antibody (at a pre-determined optimal dilution) and varying concentrations of either the standard (this compound) or the potential cross-reactants to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the standard compound.

  • For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Visualizing the Workflow and Concepts

To further clarify the experimental and logical frameworks, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection Coat 1. Coat Plate with Antigen-BSA Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block Wells Wash1->Block Wash2 4. Wash Block->Wash2 Compete 5. Add Primary Antibody + Analyte/Cross-Reactant Wash2->Compete Wash3 6. Wash Compete->Wash3 Secondary 7. Add HRP-Secondary Antibody Wash3->Secondary Wash4 8. Wash Secondary->Wash4 Develop 9. Add TMB Substrate Wash4->Develop Stop 10. Add Stop Solution Develop->Stop Read 11. Read Absorbance Stop->Read

Competitive ELISA Workflow for Cross-Reactivity Testing.

Cross_Reactivity_Concept cluster_high_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Ab1 Antibody Target1 Target Analyte Ab1->Target1 Strong Binding Analog1 Structural Analog Ab1->Analog1 Weak/No Binding Ab2 Antibody Target2 Target Analyte Ab2->Target2 Strong Binding Analog2 Structural Analog Ab2->Analog2 Significant Binding

Conceptual Diagram of Antibody Specificity and Cross-Reactivity.

Alternative Compounds and Methodologies

In applications where this compound is used as a synthetic building block, alternative fluorinated precursors may be considered. These alternatives would possess different physicochemical properties that would necessitate a separate evaluation of their potential immunochemical cross-reactivity if they were to be monitored using immunoassays.

For the detection and quantification of this and similar fluorinated organic acids, alternative analytical methods to immunoassays exist, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization to increase volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity without the need for derivatization.

  • Ion Chromatography: Can be used for the separation and detection of ionic species.

These methods do not rely on antibody-antigen interactions and are therefore not subject to cross-reactivity, offering an orthogonal approach for validation and quantification.

References

A Comparative Guide to the Computational Modeling of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural properties of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct computational modeling studies on this specific compound, this document leverages experimental crystallographic data and compares it with computational data from analogous fluorinated molecules. This approach offers valuable insights into the potential outcomes and applications of in silico modeling for this and similar chemical entities.

Experimental Data: Crystal Structure Analysis

The primary source of experimental data for this compound is its crystal structure, which provides precise measurements of its molecular geometry and intermolecular interactions.[1]

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Chemical FormulaC₄H₂F₆O₃
Molecular Weight212.06 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)5.9949(2)
b (Å)6.4007(2)
c (Å)18.5642(6)
V (ų)712.34(4)
Z4
Temperature (K)200
O=C-C-O(H) Torsion Angle (°)5.5(2)

The molecule exhibits approximate C_s symmetry in its crystalline form.[1] The crystal structure is characterized by intermolecular O-H···O hydrogen bonds, which connect the molecules into supramolecular chains.[1] An intramolecular hydrogen bond between the hydroxyl group and a carbonyl oxygen is also observed.[1]

Comparative Computational Data from Analogous Molecules

Table 2: Representative Computational Data for Analogous Fluorinated Compounds

MoleculeComputational MethodPropertyCalculated Value
Trifluoroacetic AcidDFT (B3LYP/6-311++G(d,p))O-H Bond Length (Å)0.972
Trifluoroacetic AcidDFT (B3LYP/6-311++G(d,p))C=O Bond Length (Å)1.206
Trifluoroacetic AcidDFT (B3LYP/6-311++G(d,p))C-O Bond Length (Å)1.355
2,2,2-TrifluoroethanolDFT (B3LYP/6-31G*)O-H Vibrational Frequency (cm⁻¹)3660
HexafluoroisopropanolMolecular DynamicsHeat of Vaporization (kJ/mol)41.8

Note: The data in this table is compiled from various computational studies on molecules structurally or functionally related to the topic compound and is intended for comparative purposes.

The fluorination of organic molecules is known to significantly alter their physicochemical properties, including acidity and molecular conformation. Computational studies on fluorinated compounds have shown that fluorine's high electronegativity can impact bond lengths, charge distributions, and vibrational frequencies.

Experimental and Computational Protocols

Experimental Protocol: X-ray Crystallography of this compound [1]

The crystal structure of this compound was determined using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and data was collected at a temperature of 200 K using Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Computational Protocol: DFT Calculations on Analogous Molecules

A typical computational protocol for a molecule like this compound would involve the following steps, based on methodologies applied to similar fluorinated compounds:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

  • Electronic Property Calculation: Properties such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential can be calculated to understand the electronic nature of the molecule.

  • Solvation Modeling: To simulate the behavior of the molecule in solution, a solvent model (e.g., Polarizable Continuum Model - PCM) can be incorporated into the calculations.

Visualizations

The following diagrams illustrate the molecular structure and a proposed computational workflow for this compound.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop results Optimized Geometry, IR Spectrum, Electronic Properties freq_calc->results elec_prop->results comparison Comparison with Experimental Data results->comparison

A proposed computational workflow for modeling the topic molecule.

Key structural features of the topic molecule.

References

A Comparative Analysis of Fluorinated Carboxylic Acid Acidity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the acidity of fluorinated carboxylic acids compared to their non-fluorinated and chlorinated analogs. The inclusion of fluorine atoms significantly enhances the acidity of carboxylic acids, a phenomenon crucial for applications in drug development, chemical synthesis, and materials science. This guide presents quantitative pKa data, details the experimental protocols for acidity measurement, and illustrates the underlying chemical principles.

Understanding the Impact of Fluorination

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, which is formed upon the loss of a proton (H⁺). Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect (-I effect).[1][2][3][4] When fluorine atoms are attached to the carbon chain of a carboxylic acid, they pull electron density away from the carboxyl group. This delocalization of electron density stabilizes the negatively charged carboxylate anion.[1][3] This stabilization weakens the oxygen-hydrogen (O-H) bond, facilitating the release of the proton and thus increasing the acid's strength.[5] The more fluorine atoms present and the closer they are to the carboxyl group, the more pronounced this acid-strengthening effect becomes.

Quantitative Comparison of Acid Strength

The acid dissociation constant (Ka), or its logarithmic form pKa (-log Ka), is the quantitative measure of acid strength in a solution. A lower pKa value indicates a stronger acid. The table below compares the pKa values of acetic acid with its fluorinated and chlorinated derivatives, clearly demonstrating the impact of halogenation.

Carboxylic AcidChemical FormulapKa Value
Acetic AcidCH₃COOH4.76[1][4][6][7]
Monofluoroacetic AcidCH₂FCOOH~2.6[8][9][10]
Difluoroacetic AcidCHF₂COOH1.22[9]
Trifluoroacetic Acid (TFA)CF₃COOH~0.25[1][3][4][5][9]
Monochloroacetic AcidCH₂ClCOOH~2.86[6][7][11]
Dichloroacetic AcidCHCl₂COOH1.35[6][7]
Trichloroacetic AcidCCl₃COOH~0.7[6][7][8][10][11]
Perfluorooctanoic Acid (PFOA)C₇F₁₅COOH~ -0.5[8][10][12]

Note: Reported pKa values can vary slightly between different experimental methods and conditions. The values presented are representative figures from multiple sources.

The data clearly shows a dramatic decrease in pKa (increase in acidity) with an increasing number of fluorine atoms. Trifluoroacetic acid (TFA) is approximately 34,000 times more acidic than acetic acid.[5] The trend is also observed with chlorine, although the effect is less pronounced due to chlorine's lower electronegativity compared to fluorine.

Experimental Protocols for Acidity Determination

The pKa values cited in this guide are typically determined using precise analytical methods. Potentiometric titration is a highly accurate and commonly used technique.[13]

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the standard procedure for measuring the pKa of a weak acid.

1. Preparation and Calibration:

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

  • Analyte Solution: Prepare a solution of the carboxylic acid to be tested at a known concentration, for example, 10⁻⁴ M.[13][14]

  • Ionic Strength: Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).[14]

  • Inert Atmosphere: Before titration, purge the analyte solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements.[14]

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate readings.[14]

2. Titration Procedure:

  • Place a known volume of the analyte solution in a reaction vessel equipped with a magnetic stirrer.

  • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Add the standardized NaOH titrant in small, precise increments.

  • After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) before recording the pH and the volume of titrant added.[14]

  • Continue the titration well past the equivalence point, where a sharp change in pH occurs.

3. Data Analysis:

  • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • The equivalence point is the point of maximum slope on the curve, which corresponds to the inflection point.[13]

  • The pKa value is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Visualization of the Inductive Effect

The following diagram illustrates the fundamental principle behind the increased acidity of fluorinated carboxylic acids.

Inductive_Effect cluster_0 Acetic Acid (Weaker Acid) cluster_1 Trifluoroacetic Acid (Stronger Acid) A_C1 H₃C A_C2 C A_C1->A_C2 A_O1 O A_C2->A_O1 A_O2 O⁻ A_C2->A_O2 A_H H⁺ A_C2->A_H Weaker pull on e⁻ O-H bond is stronger TFA_H H⁺ TFA_C1 F₃C TFA_C2 C TFA_C1->TFA_C2 Strong Inductive Effect (Electron Withdrawing) TFA_O1 O TFA_C2->TFA_O1 TFA_O2 O⁻ TFA_C2->TFA_O2 TFA_C2->TFA_H Stronger pull on e⁻ O-H bond is weaker caption Inductive effect of fluorine on carboxylic acid acidity.

Caption: Inductive effect of fluorine on carboxylic acid acidity.

References

A Comparative Guide to the Characterization of Enantiomeric Purity of Chiral Fluorinated Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of chiral fluorinated acids is a critical step in synthesis, quality control, and regulatory compliance. The unique physicochemical properties imparted by fluorine atoms can present challenges for traditional analytical methods. This guide provides an objective comparison of the leading techniques for this purpose, supported by experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Quantitative Performance Comparison

The choice of an analytical technique for determining the enantiomeric excess (ee) of chiral fluorinated acids depends on several factors, including the analyte's properties (e.g., volatility, presence of a chromophore), the required sensitivity, and the desired sample throughput. The following tables summarize the key quantitative performance metrics for Chiral High-Performance Liquid Chromatography (HPLC), ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Comparison of Analytical Techniques

ParameterChiral HPLC¹⁹F NMR SpectroscopyChiral GC-MS
Principle Differential interaction with a chiral stationary phaseDiastereomeric interaction with a chiral solvating/derivatizing agent leading to distinct NMR signalsSeparation on a chiral stationary phase followed by mass analysis
Sample Throughput Moderate to HighHighModerate
Sensitivity (LOD) Low μg/mL to ng/mLmg/mL to high μg/mLHigh pg/mL to low ng/mL
Precision (RSD) < 2%< 3%< 5%
Development Time Moderate to HighLow to ModerateHigh
Non-destructive Yes (analyte can be collected)YesNo

Table 2: Experimental Data from Literature for Chiral HPLC Separation of Fluorinated Carboxylic Acids

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Times (min)
(R/S)-3-(2-Fluorophenyl)-2-methylpropanoic acid[1]Chiralpak AD-HHexane (0.1% TFA)/IPA (90:10)0.69.67 (S), 10.18 (R)
(R/S)-2-methyl-3-(4-(trifluoromethyl)phenyl)propanoic acid[1]Chiralcel OJ-HHexane/IPA (98:2)0.69.28 (S), 9.89 (R)
(R/S)-3-(3-(trifluoromethoxy)phenyl)butanoic acid[1]Chiralpak AS-HHexane (0.1% TFA)/IPA (99:1)0.620.95 (S), 22.87 (R)

Table 3: Experimental Data from Literature for ¹⁹F NMR Enantiodiscrimination

Compound TypeChiral AgentMagnetic Field StrengthObservation
Fluorinated Active Pharmaceutical Ingredients[2][3]Poly-γ-benzyl-L-glutamate (PBLG)300 MHzBaseline separation of enantiomer signals
In-situ Fluorine-Labeled Amines and Alcohols[4]Cationic Cobalt(III) complexNot SpecifiedClean baseline peak separations
Fluorine-containing compounds[5]Chiral solvating agentNot SpecifiedSimultaneous determination of enantiomeric excess and yield

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[6] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for a wide range of compounds, including fluorinated acids.[1]

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). For acidic analytes, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase is often necessary to improve peak shape and resolution.[7]

  • Sample Preparation: Dissolve the chiral fluorinated acid sample in a suitable solvent, ensuring compatibility with the mobile phase. Filter the sample through a 0.22 µm or 0.45 µm filter before injection.

  • Instrumentation Setup:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate, typically in the range of 0.5-1.0 mL/min for analytical columns.[1]

    • Set the column temperature. Lower temperatures often improve chiral selectivity.[8]

    • Set the UV detector to an appropriate wavelength to detect the analyte.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds.[9] For chiral analysis, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is used to induce a chemical shift difference between the enantiomers.

Protocol (using a Chiral Solvating Agent):

  • Sample Preparation:

    • Accurately weigh the chiral fluorinated acid sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) in an NMR tube.[5]

    • Acquire a standard ¹⁹F NMR spectrum of the analyte.

  • Addition of Chiral Solvating Agent:

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., a chiral lanthanide shift reagent or a cobalt complex) to the NMR tube.[9]

    • Gently mix the sample to ensure homogeneity.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum of the mixture. The interaction between the enantiomers and the CSA should result in two distinct signals for the fluorine atoms of the two enantiomers.

    • Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals corresponding to each enantiomer. The enantiomeric excess is calculated from the integral values: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a highly sensitive technique suitable for volatile and thermally stable chiral fluorinated acids. The carboxylic acid group often requires derivatization to increase volatility.

Protocol:

  • Derivatization:

    • Convert the chiral fluorinated carboxylic acid into a less polar and more volatile derivative (e.g., an ester or amide). This can be achieved by reacting the acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst, or with a reagent like heptafluorobutyl chloroformate followed by reaction with an amine.[10]

    • Alternatively, a chiral derivatizing agent can be used to form diastereomers that can be separated on a non-chiral GC column.

  • Column Selection: Use a GC column with a chiral stationary phase (e.g., based on cyclodextrins).[11]

  • Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent (e.g., hexane, dichloromethane).

  • Instrumentation Setup:

    • Install the chiral column in the GC.

    • Set the appropriate temperature program for the oven to ensure separation of the enantiomers.

    • Set the injector and detector temperatures.

    • Set the mass spectrometer to scan a relevant mass range or to monitor specific ions (Selected Ion Monitoring, SIM) for increased sensitivity.

  • Analysis: Inject the sample. The enantiomers will separate on the chiral column and be detected by the mass spectrometer. The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram.

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the analytical techniques.

experimental_workflow cluster_hplc Chiral HPLC Workflow cluster_nmr ¹⁹F NMR Workflow cluster_gcms Chiral GC-MS Workflow hplc_start Sample Preparation hplc_col Chiral Column Separation hplc_start->hplc_col hplc_det UV/MS Detection hplc_col->hplc_det hplc_end Data Analysis (% ee) hplc_det->hplc_end nmr_start Sample + CSA in NMR Tube nmr_acq ¹⁹F NMR Spectrum Acquisition nmr_start->nmr_acq nmr_end Integration & % ee Calculation nmr_acq->nmr_end gcms_start Derivatization (if needed) gcms_inj Injection gcms_start->gcms_inj gcms_sep Chiral GC Separation gcms_inj->gcms_sep gcms_det Mass Spec Detection gcms_sep->gcms_det gcms_end Data Analysis (% ee) gcms_det->gcms_end

References

A Spectroscopic Duel: Unveiling the Chiral Secrets of (R)- and (S)-Trifluoro-2-hydroxy-2-methylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of enantiomers is a critical step. This guide provides a comparative spectroscopic analysis of the (R)- and (S)-enantiomers of trifluoro-2-hydroxy-2-methylpropionic acid, offering a foundational dataset for their identification and differentiation. By employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy, we illuminate the subtle yet significant differences in their molecular architecture.

This guide presents a summary of key spectroscopic data in easily comparable tables, alongside detailed experimental protocols for each analytical technique. These methodologies are designed to be readily adaptable for implementation in a standard laboratory setting.

Data Presentation: A Side-by-Side Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (R)- and (S)-trifluoro-2-hydroxy-2-methylpropionic acid.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

EnantiomerChemical Shift (δ) ppm - CH₃Chemical Shift (δ) ppm - OHChemical Shift (δ) ppm - COOH
(R)-Data not availableData not availableData not available
(S)-Data not availableData not availableData not available

Note: Specific chemical shift values from experimental data were not publicly available in the searched literature. The table structure is provided for guidance.

Table 2: FT-IR Spectroscopic Data (ATR)

EnantiomerOH Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
(R)-Data not availableData not availableData not available
(S)-Data not availableData not availableData not available

Note: Specific peak positions from experimental data were not publicly available in the searched literature. The table structure is provided for guidance.

Table 3: Circular Dichroism (CD) Spectroscopic Data (Methanol)

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-Theoretical/Representative DataPositive Cotton Effect Expected
(S)-Theoretical/Representative DataNegative Cotton Effect Expected

Note: Experimental CD data for this specific compound was not found. The expected opposite Cotton effects for enantiomers are noted. This data would need to be determined experimentally or through computational modeling.

Experimental Workflow and Methodologies

The following diagram illustrates the logical workflow for the spectroscopic comparison of the enantiomers.

G Experimental Workflow for Spectroscopic Comparison cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison Sample_R (R)-Enantiomer NMR NMR Spectroscopy Sample_R->NMR IR FT-IR Spectroscopy Sample_R->IR CD Circular Dichroism Sample_R->CD Sample_S (S)-Enantiomer Sample_S->NMR Sample_S->IR Sample_S->CD Process_NMR Process NMR Spectra NMR->Process_NMR Process_IR Process IR Spectra IR->Process_IR Process_CD Process CD Spectra CD->Process_CD Compare Comparative Analysis Process_NMR->Compare Process_IR->Compare Process_CD->Compare

Caption: Workflow for the spectroscopic analysis of enantiomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of the protons in each enantiomer.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid sample ((R)- or (S)-enantiomer) in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 (signal averaging to improve signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

    • Integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the characteristic vibrational modes of the functional groups in each enantiomer.

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands corresponding to the functional groups (e.g., O-H, C=O, C-F).

Circular Dichroism (CD) Spectroscopy
  • Objective: To measure the differential absorption of left and right circularly polarized light, which is a key characteristic of chiral molecules.

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation:

    • Prepare a stock solution of each enantiomer in a UV-transparent solvent, such as methanol, at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration that gives a maximum absorbance of less than 1.0 in the wavelength range of interest (typically in the micromolar to millimolar range).

    • Use a quartz cuvette with a path length of 1 cm or 0.1 cm, depending on the sample concentration and solvent absorbance.

  • Acquisition Parameters:

    • Wavelength Range: Typically 190-400 nm.

    • Data Pitch: 0.5-1.0 nm.

    • Scanning Speed: 100 nm/min.

    • Bandwidth: 1.0 nm.

    • Number of Accumulations: 3-5 to improve the signal-to-noise ratio.

  • Data Processing:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ × MW) / (c × l × 10) where θ is the observed ellipticity in degrees, MW is the molecular weight, c is the concentration in g/mL, and l is the path length in cm.

By following these protocols, researchers can obtain reliable and reproducible spectroscopic data for the comparative analysis of (R)- and (S)-trifluoro-2-hydroxy-2-methylpropionic acid, aiding in their unambiguous identification and characterization.

Efficacy Showdown: Fluorinated Agrochemicals Raise the Bar in Pest and Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of agrochemicals derived from fluorinated intermediates reveals a significant enhancement in efficacy across insecticides, fungicides, and herbicides. The strategic incorporation of fluorine atoms into the molecular structure of these compounds often leads to improved potency, metabolic stability, and target-site binding, providing researchers and drug development professionals with powerful tools for crop protection.

This guide offers an objective comparison of the performance of fluorinated agrochemicals against their non-fluorinated counterparts and other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further research.

Insecticides: Fluorine's Edge in Neurotoxicity

Fluorinated pyrethroids, such as bifenthrin, have demonstrated superior efficacy in controlling a wide range of insect pests compared to their non-fluorinated analogs like deltamethrin. This enhanced activity is largely attributed to their potent interaction with voltage-gated sodium channels in the insect's nervous system.

Comparative Efficacy of Bifenthrin and Deltamethrin

The following table summarizes the lethal dose (LD50) and lethal concentration (LC50) values for bifenthrin and deltamethrin against various insect species, highlighting the increased potency often associated with the fluorinated compound. Lower values indicate higher toxicity to the target pest.

Target InsectActive IngredientLD50 (ng/insect)LC50 (µg/cm²)Citation(s)
Aedes aegypti (Yellow Fever Mosquito)Bifenthrin -0.009[1]
Deltamethrin0.0570.005[1][2]
Apis mellifera (Honey Bee)Bifenthrin 0.1560.288[1][2]
Deltamethrin0.01315.084[1][2]
Myzus persicae (Green Peach Aphid)Bifenthrin --[3]
Deltamethrin0.41-[3]
Hyalella azteca (Amphipod)Bifenthrin -0.52 (µg/g OC)[4]
Deltamethrin-0.79 (µg/g OC)[4]

Note: LD50 values from topical application and LC50 values from contact exposure on treated surfaces. The Hyalella azteca data is based on sediment toxicity and normalized to organic carbon (OC).

Signaling Pathway: Pyrethroid Modulation of Voltage-Gated Sodium Channels

Pyrethroid insecticides, including the fluorinated bifenthrin, exert their neurotoxic effects by binding to voltage-gated sodium channels in the nerve cell membrane. This binding modifies the channel's gating properties, leading to prolonged opening and a persistent influx of sodium ions. The result is hyperexcitability of the nerve, followed by paralysis and death of the insect.[5][6]

Pyrethroid_Action cluster_membrane Nerve Cell Membrane cluster_outcome Physiological Effect Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Channel_Closed->Na_Channel_Open Depolarization Na_Channel_Open->Na_Channel_Open Na_Channel_Inactivated Voltage-Gated Na+ Channel (Inactivated) Na_Channel_Open->Na_Channel_Inactivated Inactivation Na_Influx Persistent Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactivated->Na_Channel_Closed Repolarization Pyrethroid Fluorinated Pyrethroid (e.g., Bifenthrin) Pyrethroid->Na_Channel_Open Binds to open state Hyperexcitability Nerve Hyperexcitability Na_Influx->Hyperexcitability Paralysis_Death Paralysis & Death Hyperexcitability->Paralysis_Death

Pyrethroid action on voltage-gated sodium channels.

Fungicides: Targeting Fungal Respiration with Fluorinated Precision

Succinate dehydrogenase inhibitor (SDHI) fungicides are a major class of antifungals that target cellular respiration in pathogenic fungi. The introduction of fluorine, as seen in fluopyram, can enhance the binding affinity and efficacy compared to non-fluorinated SDHIs like boscalid.

Comparative Efficacy of Fluopyram and Boscalid

The following table presents the half-maximal effective concentration (EC50) values for the fluorinated fungicide fluopyram and the non-fluorinated boscalid against various fungal pathogens. Lower EC50 values indicate greater antifungal activity.

Fungal PathogenActive IngredientEC50 (µg/mL)Citation(s)
Botrytis cinerea (Gray Mold)Fluopyram 0.01 to >100[7][8]
Boscalid0.01 to >100[7][8]
Podosphaera xanthii (Powdery Mildew)Fluopyram -[9][10]
Boscalid-[9][10]
Alternaria solani (Early Blight)Fluopyram 0.31 (mean)[11]
Boscalid0.33 (mean)[11]
Zymoseptoria triticiFluopyram -[12]
Boscalid0.34 to 0.84 (mean)[12]

Note: The wide range of EC50 values for Botrytis cinerea reflects the presence of both sensitive and resistant strains. For Podosphaera xanthii, while direct EC50 values were not provided in a comparable table, studies indicate the development of resistance to both compounds.[9][10]

Signaling Pathway: SDHI Fungicide Inhibition of Succinate Dehydrogenase

SDHI fungicides, including the fluorinated fluopyram, inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[13] This enzyme is crucial for both the Krebs cycle and cellular respiration. By blocking the activity of succinate dehydrogenase, SDHIs disrupt the production of ATP, leading to energy depletion and ultimately, fungal cell death.

SDHI_Action cluster_mitochondrion Fungal Mitochondrion cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- ATP_Production ATP Production Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Complex_III Complex III Ubiquinol->Complex_III e- Complex_III->ATP_Production SDHI Fluorinated SDHI Fungicide (e.g., Fluopyram) SDHI->Complex_II Inhibits Energy_Depletion Energy Depletion ATP_Production->Energy_Depletion Blocked Fungal_Death Fungal Cell Death Energy_Depletion->Fungal_Death

SDHI fungicide mechanism of action.

Herbicides: Disrupting Weed Growth with Fluorinated Dinitroanilines

Fluorinated dinitroaniline herbicides, such as trifluralin, are widely used for pre-emergence control of annual grasses and broadleaf weeds. Their efficacy is derived from their ability to disrupt microtubule formation, a critical process for cell division and growth in plants.

Comparative Efficacy of Trifluralin and Pendimethalin

While both trifluralin (a fluorinated dinitroaniline) and pendimethalin are effective pre-emergent herbicides, their performance can vary depending on the weed species and environmental conditions.[14][15][16] Quantitative data for a direct comparison of GR50 (the concentration required to cause a 50% reduction in growth) is not consistently available across a wide range of weeds in a single study. However, both are known to provide excellent control of annual grasses.[14]

Weed SpeciesHerbicidal EfficacyCitation(s)
Annual Grasses (e.g., Setaria spp., Echinochloa spp.)Both trifluralin and pendimethalin provide effective pre-emergence control.[14]
Broadleaf Weeds (e.g., Amaranthus spp.)Both show activity, with efficacy varying by species and application conditions.[14][17]
Signaling Pathway: Dinitroaniline Herbicide Disruption of Microtubule Assembly

Dinitroaniline herbicides, including the fluorinated trifluralin, act by binding to tubulin, the protein subunit of microtubules.[18][19][20] This binding inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and are required for the formation of the mitotic spindle during cell division. By disrupting microtubule assembly, these herbicides halt cell division in the meristematic tissues of roots and shoots, leading to the death of the germinating weed seedling.[18][19]

Dinitroaniline_Action cluster_cell Plant Meristematic Cell Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Inhibition Inhibition of Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Dinitroaniline Fluorinated Dinitroaniline (e.g., Trifluralin) Dinitroaniline->Tubulin Binds to Growth_Arrest Growth Arrest Cell_Division->Growth_Arrest Blocked Inhibition->Microtubule Weed_Death Weed Seedling Death Growth_Arrest->Weed_Death

Dinitroaniline herbicide disruption of microtubule assembly.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary depending on the target organism and the specific research objectives.

Insecticide Efficacy: Topical Application Bioassay (LD50 Determination)
  • Insect Rearing: Test insects of a uniform age and developmental stage are used.

  • Dosing Solutions: Serial dilutions of the technical grade insecticide (e.g., bifenthrin, deltamethrin) are prepared in a suitable solvent, typically acetone.

  • Application: A precise volume (e.g., 0.1-1 µL) of each dilution is applied to the dorsal thorax of individual insects using a microapplicator. Control insects are treated with the solvent alone.

  • Holding and Observation: Treated insects are held in individual containers with access to food and water under controlled environmental conditions (temperature, humidity, photoperiod).

  • Mortality Assessment: Mortality is assessed at predetermined time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis: The dose-response data is subjected to probit analysis to calculate the LD50 value, the dose required to kill 50% of the test population.[1][2]

Fungicide Efficacy: Mycelial Growth Inhibition Assay (EC50 Determination)
  • Fungal Culture: The target fungal pathogen is grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Fungicide-Amended Media: The test fungicide (e.g., fluopyram, boscalid) is dissolved in a solvent and added to the molten agar medium to achieve a range of final concentrations. Control plates contain the solvent alone.

  • Inoculation: A mycelial plug of a standardized diameter (e.g., 5 mm) from the margin of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth in the dark.

  • Measurement: The diameter of the fungal colony is measured at regular intervals until the colony on the control plate reaches a specified size.

  • Data Analysis: The percentage of mycelial growth inhibition relative to the control is calculated for each fungicide concentration. The EC50 value, the concentration that inhibits fungal growth by 50%, is determined by regression analysis of the dose-response curve.[7][8]

Herbicide Efficacy: Whole-Plant Pot Assay (GR50 Determination)
  • Plant Growth: Seeds of the target weed species are sown in pots containing a standardized soil mix and grown in a greenhouse or growth chamber under controlled conditions.

  • Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), a foliar application of the herbicide (e.g., trifluralin, pendimethalin) is made using a laboratory sprayer calibrated to deliver a precise volume and pressure. A range of herbicide rates is applied. Control plants are sprayed with water or the carrier solution.

  • Growth and Observation: Plants are returned to the controlled environment and observed for signs of phytotoxicity.

  • Harvest and Measurement: After a set period (e.g., 14-21 days), the above-ground biomass of each plant is harvested, dried in an oven, and weighed.

  • Data Analysis: The reduction in plant biomass for each herbicide rate is expressed as a percentage of the untreated control. The GR50 value, the herbicide rate that causes a 50% reduction in plant growth, is calculated using non-linear regression analysis.[14][21]

References

Safety Operating Guide

Proper Disposal of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, a corrosive and environmentally persistent fluorinated organic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of the known quantitative data for 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, a likely interpretation of the requested compound, is presented below. This information is crucial for assessing its hazards and determining the appropriate disposal pathway.

PropertyValue
Molecular Formula C₄H₅F₃O₃
Molecular Weight 158.08 g/mol
Boiling Point 247.4 °C at 760 mmHg
Density 1.532 g/cm³
Flash Point 103.4 °C

Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns:

  • Corrosive: It can cause severe skin burns and eye damage upon contact.[1]

  • Metal Corrosivity: It may be corrosive to metals.[1]

Due to its corrosive nature, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a chemical fume hood.

Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles. The following step-by-step protocol outlines the required procedures for its safe disposal.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory. For anything more than incidental contact, heavier-duty gloves are recommended.

  • Eye Protection: Chemical splash goggles are required. A face shield should also be worn if there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat must be worn to protect against skin contact.

  • Closed-toe Shoes: These are a standard requirement for all laboratory work.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels).

  • Container Compatibility: The waste container must be made of a material compatible with corrosive organic acids, such as high-density polyethylene (HDPE). Do not use metal containers.[2]

  • Incompatible Materials: This waste must be kept separate from:

    • Bases (strong and weak)

    • Oxidizing agents

    • Reducing agents

    • Metals

    • Amines[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).

Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, use a chemical spill kit with an absorbent material suitable for corrosive liquids (e.g., vermiculite, sand, or a commercial acid neutralizer). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): If you are trained in the procedure, you can cautiously neutralize the spill with a weak base such as sodium bicarbonate. Be aware that this can generate heat and gas.

  • Collect and Dispose: The absorbed material and any contaminated items must be collected and placed in the designated hazardous waste container.

  • Decontaminate: The spill area should be thoroughly cleaned with soap and water after the hazardous material has been removed.

Final Disposal Procedure

Once the waste container is ready for disposal (typically when it is no more than 80% full), follow your institution's specific procedures for hazardous waste pickup.

  • Securely Seal: Ensure the lid of the waste container is tightly sealed to prevent any leaks or fumes from escaping.

  • Storage Pending Pickup: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup. Do not attempt to transport the waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Collection cluster_spill Spill Response cluster_final Final Disposal PPE Wear Appropriate PPE PrepContainer Prepare Labeled, Compatible Waste Container PPE->PrepContainer CollectWaste Collect Chemical Waste PrepContainer->CollectWaste CollectContaminated Collect Contaminated Materials CollectWaste->CollectContaminated SealContainer Securely Seal Container CollectContaminated->SealContainer Spill Spill Occurs ContainSpill Contain and Neutralize Spill Spill->ContainSpill CollectSpill Collect Spill Debris ContainSpill->CollectSpill CollectSpill->CollectWaste Store Store in Satellite Accumulation Area SealContainer->Store RequestPickup Request EHS Pickup Store->RequestPickup

Caption: Workflow for the safe disposal of corrosive chemical waste.

By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always consult your institution's specific safety and waste management guidelines in conjunction with this information.

References

Essential Safety and Handling Guidance for 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise extreme caution when handling 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound in public databases, a comprehensive and specific safety protocol cannot be detailed. The following guidance is based on the safety profiles of closely related fluorinated carboxylic acids. It is imperative to consult the official SDS provided by the supplier before any handling, storage, or disposal of this compound.

Hazard Overview

Based on analogous compounds, this compound is anticipated to be corrosive and may cause severe skin burns and eye damage. It may also be harmful if swallowed or inhaled. The trifluoromethyl groups significantly increase the acidity and reactivity of the molecule.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to ensure safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPEMaterial/Type Recommendation
Hands Chemical-resistant glovesNitrile or neoprene gloves. Double-gloving is recommended.
Eyes Safety goggles and face shieldGoggles should be splash-proof. A face shield provides an additional layer of protection.
Body Laboratory coat and chemical-resistant apronA flame-retardant lab coat is advisable. An apron will protect against splashes.
Respiratory Fume hood or approved respiratorAll handling of the solid and any solutions should be done in a certified chemical fume hood.

Handling and Storage

Safe handling and storage are critical to prevent exposure and maintain the integrity of the compound.

Handling:

  • Always work in a well-ventilated area, preferably a certified chemical fume hood.

  • Avoid creating dust when handling the solid material.

  • Use compatible utensils (e.g., glass or PTFE-coated) for transfers.

  • Have an emergency eyewash station and safety shower readily accessible.

Storage:

  • Store in a tightly sealed, corrosion-resistant container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste in designated, properly labeled, and sealed containers.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials that come into contact with the acid, such as gloves, weighing paper, and pipette tips, should also be disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound during a typical laboratory experiment.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware handle_dissolve->clean_decontaminate clean_waste Dispose of Waste clean_decontaminate->clean_waste clean_remove_ppe Remove PPE clean_waste->clean_remove_ppe

Caption: Safe handling workflow for hazardous chemicals.

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Reactant of Route 1
3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid
Reactant of Route 2
3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

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